2-(2-Bromophenyl)succinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695852 | |
| Record name | 2-(2-Bromophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20608-82-6 | |
| Record name | 2-(2-Bromophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in various scientific domains. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications. With a focus on scientific integrity, we explore the rationale behind its use in pharmaceutical synthesis and analytical characterization, supported by authoritative references and practical, step-by-step protocols.
This compound, identified by the CAS Number 20608-82-6 , is a substituted derivative of butanedioic acid (succinic acid).[1][2][3][4][5] The presence of the bromophenyl group imparts specific reactivity and properties, making it a valuable building block in organic synthesis. Its IUPAC name is 2-(2-bromophenyl)butanedioic acid.[1][5][6]
Core Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 20608-82-6 | [1][2][3][4][5][6] |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][5][6] |
| Molecular Formula | C10H9BrO4 | [2][3][4][5] |
| Molecular Weight | 273.08 g/mol | [2][7][8] |
| PubChem CID | 53407298 | [1] |
| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 365.1 ± 27.0 °C (Predicted) | [2] |
| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.36 ± 0.10 (Predicted) | [5] |
| Appearance | Off-white solid (Isomer data) | [7] |
Structural Representation
The molecular structure is fundamental to its reactivity. The succinic acid backbone provides two carboxylic acid groups, while the ortho-positioned bromine atom on the phenyl ring can influence electronic properties and serve as a handle for further chemical transformations.
Caption: Chemical structure of this compound.
It is crucial for researchers to distinguish this compound from its isomers, 2-(3-bromophenyl)succinic acid (CAS 69006-89-9) and 2-(4-bromophenyl)succinic acid (CAS 71471-40-4), as their differing substitution patterns lead to distinct chemical behaviors and applications.[7][8]
Synthesis and Mechanistic Insights
For illustrative purposes, a related synthesis of α-bromophenylacetic acid from phenylacetic acid demonstrates a common bromination strategy.[9] This reaction utilizes N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). The choice of a radical initiator is critical as it facilitates the formation of a bromine radical, which then selectively abstracts a hydrogen atom from the α-carbon, leading to bromination at the desired position. This mechanistic choice ensures high yield and specificity.[9]
Illustrative Synthesis Workflow: Radical Bromination
The following workflow outlines the key steps in a typical radical bromination reaction, a foundational technique in the synthesis of halogenated organic intermediates.
Caption: Generalized workflow for radical bromination synthesis.
Protocol: General Procedure for Synthesis of α-Bromophenylacetic Acid
This protocol is adapted from a known procedure and serves as a self-validating system for synthesizing a related compound.[9]
-
Reaction Setup: In a dry, two-necked flask equipped with a condenser, combine 2-phenylacetic acid (e.g., 2.77 mmol), N-bromosuccinimide (NBS, 3.05 mmol), and a suitable solvent such as carbon tetrachloride (5.5 mL).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.14 mmol), to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. The causality for heating is to provide the necessary activation energy for the homolytic cleavage of the initiator, thus generating the radicals needed for the reaction to proceed.
-
Monitoring (Self-Validation): The progress of the reaction should be monitored to ensure the complete consumption of the starting material. This is typically achieved using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a non-polar solvent like hexane (10.0 mL) to precipitate the succinimide byproduct, and filter the solid.
-
Purification: Remove the solvent from the filtrate via rotary evaporation. The crude product is then purified by silica gel column chromatography to yield the pure α-bromophenylacetic acid.[9]
Applications in Drug Development and Research
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]
Pharmaceutical Synthesis
The compound serves as a crucial building block for various pharmaceutical agents. Its structure is particularly relevant for drugs targeting neurological disorders.[1] The succinic acid moiety is a well-established component in pharmaceutical science, often used to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[10][11]
-
As a Counter-ion: The carboxylic acid groups can form salts with basic (amine-containing) drug molecules. This transformation into a succinate salt can significantly enhance a drug's aqueous solubility and, consequently, its bioavailability.[10][11] This is a key strategy for formulating poorly soluble APIs.
-
As a pH Regulator: The buffering capacity of the dicarboxylic acid can be used to maintain a stable pH in drug formulations, which is critical for preventing the degradation of sensitive APIs and ensuring their potency over the shelf life.[10][11]
-
As a Synthetic Intermediate: The bromophenyl group allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures required for modern therapeutics.
Broader Research Applications
Beyond pharmaceuticals, its utility extends to other research areas:
-
Organic Synthesis: It is a key reagent for creating complex organic molecules with specific, desired properties for academic and industrial research.[1]
-
Biochemical Research: This compound and its derivatives can be used as probes to study enzyme interactions and metabolic pathways, offering insights into biological processes that could become future therapeutic targets.[1]
-
Materials Science: It is employed in the development of new materials, such as specialty polymers and resins, where its structure can impart unique thermal or mechanical properties.[1]
Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its application in research and development. While specific assays for this exact molecule are proprietary, standard analytical techniques for organic acids are applicable. High-Performance Liquid Chromatography (HPLC) is a common and robust method.
Analytical Workflow: HPLC-UV
A reliable analytical workflow is essential for quality control, ensuring the material meets the required specifications for subsequent use.
Sources
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- 2. 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS#: 20608-82-6 [m.chemicalbook.com]
- 3. appchemical.com [appchemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
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- 9. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
2-(2-Bromophenyl)succinic acid molecular weight
An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 20608-82-6), a pivotal intermediate in various fields of chemical science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies robust analytical methods for quality control, and explores its significant applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile molecule.
Physicochemical Properties and Identification
This compound, systematically named 2-(2-bromophenyl)butanedioic acid, is a dicarboxylic acid featuring a bromophenyl substituent.[1][3] This structure imparts specific reactivity and properties that make it a valuable building block in targeted synthesis.
Caption: Chemical structure of this compound.
The key identifying and physical properties of the compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][3] |
| CAS Number | 20608-82-6 | [1][2][4] |
| Molecular Formula | C₁₀H₉BrO₄ | [2][4] |
| Molecular Weight | 273.08 g/mol | [2][3][5] |
| Predicted Density | 1.691 ± 0.06 g/cm³ | [2][3] |
| Predicted Boiling Point | 365.1 ± 27.0 °C at 760 mmHg | [2] |
| Predicted pKa | 3.36 ± 0.10 | [3] |
| Appearance | White solid | [5] |
| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of this compound requires a strategic approach to introduce the succinic acid moiety to the bromophenyl ring. While multiple synthetic routes are conceivable, a common strategy involves the nucleophilic attack of a succinate derivative on an activated bromophenyl precursor.
Representative Synthesis Protocol
This protocol describes a plausible method based on established organic chemistry principles. The reaction involves the alkylation of a diethyl succinate enolate with 2-bromobenzyl bromide, followed by hydrolysis.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diethyl succinate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is critical: a strong, hindered base is required to deprotonate the α-carbon of the ester without competing in a nucleophilic attack on the ester carbonyl.
-
Alkylation: Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl 2-(2-bromobenzyl)succinate.
-
Hydrolysis: Dissolve the crude diester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Acidification and Isolation: After cooling to room temperature, remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to a pH of ~1-2 using concentrated hydrochloric acid (HCl), which will precipitate the dicarboxylic acid.
-
Final Collection: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Purification Protocol: Recrystallization
To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the method of choice for crystalline solids.
-
Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly. The self-validating nature of this protocol is confirmed by subsequent analytical characterization, which should show a significant reduction in impurities.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization for Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A multi-technique approach ensures comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic molecules.[6] A reverse-phase method is typically employed for compounds of this polarity.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm. The choice of wavelength is based on the chromophores present (phenyl ring and carboxylic acids). |
| Injection Volume | 10 µL |
| Sample Prep | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7.0-7.8 ppm range), the methine proton adjacent to the phenyl ring, and the diastereotopic methylene protons of the succinate backbone.
-
¹³C NMR: Will confirm the presence of 10 distinct carbon environments, including the two carbonyl carbons (typically >170 ppm), the six aromatic carbons, and the two aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight.
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal for dicarboxylic acids, detecting the [M-H]⁻ ion.
-
Expected Mass: The analysis should reveal a cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), providing definitive confirmation of the presence of one bromine atom. The expected monoisotopic mass is 271.9684 Da.[3]
Caption: A standard analytical workflow for quality control validation.
Applications in Research and Development
The utility of this compound stems from its bifunctional nature: the carboxylic acid groups allow for derivatization (e.g., esterification, amidation), while the bromophenyl group is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] It is particularly valuable in creating molecules targeting neurological disorders, where the specific substitution pattern can influence binding affinity and pharmacological profiles.[1] The succinic acid backbone can also improve the pharmacokinetic properties of a drug candidate, such as solubility.
-
Organic Synthesis: In a broader context, it is employed as a versatile scaffold in organic chemistry to prepare complex molecules with defined stereochemistry and functionality.[1][7]
-
Material Science: The compound is used in the development of novel polymers and materials.[1] Its incorporation into polymer chains can introduce unique thermal, mechanical, or optical properties.[1]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations often suggest storage at refrigerated temperatures (e.g., 0-8 °C) to ensure long-term stability.[5]
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its molecular weight of 273.08 g/mol and its versatile structure make it indispensable in modern pharmaceutical and materials science research.[2][4][5] The successful application of this compound is contingent upon the ability to synthesize it in high purity and to verify its quality through rigorous, multi-faceted analytical characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this important building block into their development workflows.
References
- This compound | 20608-82-6. J&K Scientific LLC.
- 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS. ChemicalBook.
- ÁCIDO 2-(2-BROMO-FENILO)-SUCCÍNICO 20608-82-6 wiki. Guidechem.
- 2-(3-Bromophenyl)succinic acid. Chem-Impex.
- 2-(4-Bromophenyl)succinic acid. Chem-Impex.
- 2-(2-Bromo-phenyl)-succinic acid. Appchem.
- 2-(4-Bromophenyl)succinic acid | 71471-40-4. J&K Scientific LLC.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- HPLC Methods for analysis of Succinic acid.
- Rapid screening procedures for identification of succinic acid producers. Journal of Biochemical and Biophysical Methods.
- HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. SIELC Technologies.
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An In-depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is not uncommon to encounter target molecules with sparse representation in the existing literature. 2-(2-Bromophenyl)succinic acid is one such compound. While its constituent parts—a brominated aromatic ring and a succinic acid moiety—are well-understood, detailed experimental data for this specific combination remains elusive. This guide, therefore, moves beyond a simple recitation of known facts. Instead, it leverages fundamental principles of organic chemistry and draws upon established reaction mechanisms to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential application of this intriguing molecule. Every protocol and data prediction herein is built upon a foundation of scientific integrity, designed to be a self-validating system for the researcher venturing into the synthesis and application of this and related compounds.
Introduction and Molecular Overview
This compound, with the IUPAC name 2-(2-bromophenyl)butanedioic acid, is an aromatic dicarboxylic acid. Its structure is characterized by a succinic acid backbone where one of the alpha-carbons is substituted with a 2-bromophenyl group. This seemingly simple molecule holds significant potential as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceuticals and materials science.[1]
The presence of three key functional and structural features dictates its chemical personality:
-
The Carboxylic Acid Groups: Two carboxylic acid moieties provide sites for a variety of chemical transformations, including esterification, amidation, and salt formation. They also impart water solubility and the ability to participate in hydrogen bonding.
-
The Chiral Center: The alpha-carbon bonded to the bromophenyl group is a stereocenter, meaning the molecule can exist as a racemic mixture of enantiomers or in enantiomerically pure forms. This is of particular importance in drug development, where stereochemistry often dictates biological activity.
-
The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular complexity. Its position at the ortho position can also induce steric effects that influence the molecule's conformation and reactivity.
This guide will provide a detailed exploration of these features, offering both theoretical predictions and practical, step-by-step protocols for the synthesis and characterization of this compound.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data, the following properties are a combination of information from chemical suppliers and predictions based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| CAS Number | 20608-82-6 | J&K Scientific LLC[1] |
| Molecular Formula | C₁₀H₉BrO₄ | ChemicalBook[2] |
| Molecular Weight | 273.08 g/mol | ChemicalBook[2] |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | J&K Scientific LLC[1] |
| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | J&K Scientific LLC[1] |
| Boiling Point (Predicted) | 365.1 ± 27.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.691 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of the functional groups present in the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine atom may be shifted further downfield.
-
Methine Proton (1H): The proton on the chiral carbon (α to the phenyl ring and a carboxyl group) will likely appear as a multiplet (a doublet of doublets or a triplet) around δ 4.0-4.5 ppm.
-
Methylene Protons (2H): The two protons of the CH₂ group will be diastereotopic due to the adjacent chiral center. They will likely appear as two separate multiplets (or a complex multiplet) in the range of δ 2.8-3.5 ppm.
-
Carboxylic Acid Protons (2H): Two broad singlets are expected at δ 10-13 ppm, which may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbons (2C): Two peaks are expected in the range of δ 170-180 ppm.
-
Aromatic Carbons (6C): Six distinct peaks are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
Methine Carbon (1C): The chiral carbon is expected to appear around δ 45-55 ppm.
-
Methylene Carbon (1C): The CH₂ carbon is expected around δ 35-45 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expect to see two peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 272 and 274, with nearly equal intensity.
-
Fragmentation: Common fragmentation patterns would include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the bond between the alpha and beta carbons of the succinic acid backbone.
Proposed Synthesis Methodologies
Given the absence of a documented synthesis for this compound, we can propose several plausible synthetic routes based on well-established organic reactions. The Stobbe condensation is a particularly promising approach.
Proposed Synthesis Workflow: Stobbe Condensation
The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.[3] This reaction is highly effective for forming the carbon-carbon bond necessary to create aryl-substituted succinic acids.
Caption: Proposed three-step synthesis of this compound via Stobbe condensation.
Experimental Protocol: Stobbe Condensation Route
Step 1: Synthesis of the Alkenyl Half-Ester Intermediate
-
Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 200 mL of anhydrous ethanol.
-
Base Addition: While stirring under a nitrogen atmosphere, carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add diethyl succinate (1.1 equivalents).
-
Aldehyde Addition: Add 2-bromobenzaldehyde (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid. The alkenyl half-ester should precipitate as a solid or oil.
-
Isolation: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkenyl half-ester.
Step 2: Reduction of the Double Bond
-
Setup: In a hydrogenation vessel, dissolve the crude alkenyl half-ester from Step 1 in 200 mL of ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation (H₂ gas at 50 psi) at room temperature with vigorous stirring until the uptake of hydrogen ceases.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound diethyl ester.
Step 3: Hydrolysis to the Dicarboxylic Acid
-
Setup: To a 500 mL round-bottom flask, add the crude ester from Step 2 and 150 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. The desired this compound should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified product.
Reactivity and Potential Applications
The synthetic utility of this compound is significant, primarily leveraging the reactivity of its carboxylic acid groups and the bromo-aromatic moiety.
Reactions of the Carboxylic Acid Groups
The two carboxylic acid groups can be readily converted into a variety of derivatives:
-
Esters: Reaction with alcohols under acidic conditions will yield the corresponding mono- or di-esters.
-
Amides: Activation of the carboxylic acids (e.g., with thionyl chloride to form the diacyl chloride) followed by reaction with amines will produce amides.
-
Anhydrides: Intramolecular dehydration can lead to the formation of a cyclic anhydride.
These transformations are fundamental in medicinal chemistry for creating prodrugs with improved pharmacokinetic properties or for building more complex molecular architectures.
Reactions of the 2-Bromophenyl Group
The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.
Caption: Potential cross-coupling reactions of the 2-bromophenyl group.
Applications in Drug Development
Aryl succinic acid derivatives are known to be potent inhibitors of various enzymes.[2] The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. For instance, it could serve as a starting point for the synthesis of inhibitors for enzymes with aromatic binding pockets adjacent to a dicarboxylic acid recognition site. The potential to further functionalize the aromatic ring via cross-coupling reactions allows for the generation of a diverse library of compounds for screening against various biological targets. It is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule of significant synthetic potential that is currently underrepresented in the chemical literature. This guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications, grounded in established chemical principles. The proposed Stobbe condensation route offers a robust and logical pathway for its preparation. The true value of this compound will undoubtedly be realized as researchers and drug development professionals begin to explore its utility as a versatile building block in the creation of novel and complex molecules.
References
Sources
A-Z Guide to 2-(2-Bromophenyl)succinic Acid Synthesis: Pathways, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromophenyl)succinic acid is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for a variety of complex molecules and pharmaceutical agents, particularly those targeting neurological disorders.[1] This guide provides an in-depth technical overview of the primary synthetic pathways to this target molecule. We will dissect the Stobbe condensation as the principal and most efficient route, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of critical process parameters. Alternative strategies are also briefly explored to provide a comprehensive landscape of available synthetic methodologies. The content herein is structured to deliver not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: Significance and Synthetic Strategy
The utility of this compound lies in its bifunctional nature. The succinic acid moiety provides two carboxylic acid groups that can be differentially functionalized, while the 2-bromophenyl group is primed for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. This makes it an ideal scaffold for building libraries of drug candidates.
From a retrosynthetic perspective, the most logical disconnection is at the Cα-aryl bond, suggesting a nucleophilic addition of a succinate-derived enolate to an electrophilic benzaldehyde derivative. This approach is embodied in the classical Stobbe condensation.
Primary Synthesis Pathway: The Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a succinic acid diester in the presence of a strong base.[2][3][4] This reaction is exceptionally well-suited for the synthesis of this compound, starting from 2-bromobenzaldehyde and diethyl succinate.
Reaction Mechanism
The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, typically a metal alkoxide like sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the diethyl succinate, forming a reactive enolate.
-
Aldol-type Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde.
-
Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization (a Dieckmann-like condensation) to form a γ-lactone intermediate, known as a Stobbe intermediate.[2] This irreversible step is the driving force of the reaction.
-
Lactone Opening & Elimination: The base then promotes the opening of the lactone ring. Subsequent elimination of an ethoxide group and a proton generates the alkylidene succinic acid half-ester.
-
Hydrolysis: The final step involves the saponification (hydrolysis) of the remaining ester group under basic conditions, followed by acidification to yield the target dicarboxylic acid.
The overall transformation effectively converts an aldehyde into an alkylidenesuccinic acid, which is then reduced to the final product.
Visualization of the Stobbe Pathway
The following diagram outlines the core workflow for the synthesis of this compound via the Stobbe condensation.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established Stobbe condensation procedures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 |
| Diethyl succinate | 174.20 | 21.0 g | 0.12 |
| Potassium tert-butoxide | 112.21 | 12.4 g | 0.11 |
| tert-Butanol | - | 150 mL | - |
| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 |
| Conc. Hydrochloric Acid | 36.46 | As needed | - |
| 5% Palladium on Carbon | - | 1.0 g | - |
| Ethanol | - | 200 mL | - |
| Toluene | - | As needed | - |
Step-by-Step Procedure
Part A: Stobbe Condensation and Hydrolysis
-
Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with 150 mL of anhydrous tert-butanol and 12.4 g (0.11 mol) of potassium tert-butoxide. Stir the mixture under a nitrogen atmosphere until the base dissolves.
-
Reactant Mixture: In a separate beaker, prepare a mixture of 18.5 g (0.10 mol) of 2-bromobenzaldehyde and 21.0 g (0.12 mol) of diethyl succinate.
-
Initiation: Add the aldehyde-ester mixture dropwise to the stirring solution of the base over 20 minutes. An exothermic reaction will occur, and the color will typically change to a deep yellow or orange.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of 20 g of sodium hydroxide in 100 mL of water. Heat the mixture to reflux for an additional 4 hours to saponify the ester group.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the aqueous layer with 2x 50 mL of diethyl ether to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2. A thick, pale-yellow precipitate of (2-bromobenzylidene)succinic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Reduction to the Final Product
-
Setup: To a hydrogenation vessel, add the dried (2-bromobenzylidene)succinic acid from the previous step and 200 mL of ethanol.
-
Catalyst: Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.
-
Recrystallization: Recrystallize the crude product from hot toluene to afford pure this compound as a white crystalline solid.
Alternative Synthesis Pathways
While the Stobbe condensation is highly effective, other methods for forming aryl-succinic acids exist, though they may be less direct for this specific target.
-
Heck Reaction: A palladium-catalyzed reaction between a dialkyl itaconate and an aryl halide (like 1-bromo-2-iodobenzene) could form the carbon-carbon bond.[5] This would be followed by hydrolysis and reduction of the double bond.
-
Michael Addition: The conjugate addition of a nucleophile derived from a 2-bromophenylacetic ester to an acrylate derivative could be another route, although this requires more steps to install the second carboxylic acid functionality.
-
Alkylation of Phenylacetate: A method described in patent literature involves the condensation of a phenylacetate with a chloroacetate in the presence of a phase transfer catalyst, followed by hydrolysis.[6] This approach is more suited for phenylsuccinic acid itself but could be adapted for substituted analogues.
The following diagram illustrates the conceptual differences between these approaches.
Caption: Conceptual overview of different synthetic routes.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the Stobbe condensation of 2-bromobenzaldehyde and diethyl succinate, followed by hydrolysis and catalytic hydrogenation. This multi-step, one-pot sequence leverages a classic named reaction that is robust and high-yielding. The mechanistic understanding of the irreversible lactone formation provides insight into the reaction's efficiency. While alternative routes like the Heck reaction exist, the Stobbe condensation remains the cornerstone methodology for this class of compounds, offering a practical and scalable pathway for researchers in organic synthesis and drug discovery.
References
- Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Johnson, W. S., & Daub, G. H. (1951).
- Stobbe, H. (1893). Condensation des Acetons mit Bernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.
- Google Patents. (n.d.). US4939288A - Method of preparing (R)-succinic acid derivatives.
- Google Patents. (n.d.). CN106636228A - Phenyl succinic acid preparation method.
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- 6. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)succinic Acid: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(2-bromophenyl)succinic acid, a valuable building block in the development of novel pharmaceutical agents and complex organic molecules.[1] The primary focus of this document is the elucidation of the most practical and efficient synthetic route, the Stobbe condensation, detailing the selection of starting materials, reaction mechanisms, and a thorough experimental protocol. Furthermore, alternative palladium-catalyzed cross-coupling approaches are discussed, offering a broader perspective on potential synthetic avenues. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, actionable insights for the laboratory.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure, featuring a substituted aromatic ring coupled with a dicarboxylic acid moiety, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.
Primary Synthetic Route: The Stobbe Condensation
The Stobbe condensation is a robust and widely employed method for the formation of a carbon-carbon bond between a carbonyl compound and a succinic ester, yielding an alkylidenesuccinic acid or its corresponding ester.[2][3][4][5] This reaction is particularly well-suited for the synthesis of this compound.
Core Starting Materials
The successful synthesis of this compound via the Stobbe condensation hinges on the appropriate selection of two key starting materials:
-
2-Bromobenzaldehyde: This aromatic aldehyde serves as the electrophilic carbonyl component. The bromine atom at the ortho position is a crucial feature for subsequent synthetic transformations.
-
Diethyl Succinate: This ester of succinic acid provides the nucleophilic component after deprotonation by a strong base. Other dialkyl succinates can also be used, but diethyl succinate is common due to its commercial availability and favorable reaction characteristics.
The Causality Behind Experimental Choices: Reaction Mechanism
The Stobbe condensation proceeds through a fascinating and elegant reaction cascade, which dictates the choice of reagents and conditions:
-
Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon of diethyl succinate, forming a resonance-stabilized enolate.[1][6] The choice of base is often correlated with the solvent used.
-
Aldol-Type Addition: The succinate enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde.
-
Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, forming a γ-lactone intermediate. This step is a key feature of the Stobbe condensation.[3]
-
Ring Opening: The lactone is then opened by the base to yield the salt of a half-ester of the alkylidenesuccinic acid.
-
Hydrolysis: Subsequent acidic workup protonates the carboxylate, and saponification with a strong base followed by acidification yields the final this compound.
This mechanistic pathway is depicted in the following diagram:
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Stobbe condensation.
Materials:
-
2-Bromobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol.
-
Reagent Addition: A solution of 2-bromobenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous tert-butanol is added dropwise to the stirred suspension of potassium tert-butoxide at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, the excess tert-butanol is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials.
-
Hydrolysis: The aqueous layer is then made strongly basic with a concentrated solution of sodium hydroxide and heated to reflux for 4-6 hours to saponify the ester group.
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Data Presentation:
| Parameter | Value/Condition |
| Base | Potassium tert-butoxide |
| Solvent | tert-Butanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (condensation), 4-6 hours (hydrolysis) |
| Purification Method | Recrystallization |
Alternative Synthetic Strategies: An Overview
While the Stobbe condensation is a highly effective method, other modern synthetic techniques could potentially be employed for the synthesis of this compound. These often involve palladium-catalyzed cross-coupling reactions.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[7][8][9] In a potential synthesis of a precursor to this compound, 2-bromoiodobenzene could be coupled with an unsaturated succinic ester derivative, such as diethyl maleate or diethyl fumarate. Subsequent reduction of the double bond would yield the desired saturated succinic acid derivative.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[10][11][12][13] A plausible, albeit more complex, route could involve the synthesis of a suitable boronic ester derivative of succinic acid, which would then be coupled with 1,2-dibromobenzene. This approach would likely require more synthetic steps to prepare the necessary organoboron reagent.
Conclusion
For the synthesis of this compound, the Stobbe condensation stands out as the most direct, efficient, and well-established method. Its reliance on readily available starting materials, 2-bromobenzaldehyde and diethyl succinate, and a straightforward reaction sequence makes it an ideal choice for both academic research and process development. While alternative palladium-catalyzed methods like the Heck and Suzuki couplings offer theoretical pathways, they generally involve more complex starting materials or additional synthetic steps. Therefore, for researchers and drug development professionals seeking a reliable and practical synthesis, the Stobbe condensation is the recommended and authoritative approach.
References
- Stobbe Condensation. Organic Reactions. 1951;6:1.
- Wikipedia. Stobbe condensation.
- Johnson, W. S.; Daub, G. H. The Stobbe Condensation. Organic Reactions.
- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Stobbe condensation.
- Banerjee, A. K., et al. Stobbe Condensation. Organic & Medicinal Chem IJ. 2022;11(4):555818.
- Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction.
- Wikipedia. Heck reaction.
- Unacademy. About Stobbe Reaction and Its Mechanism.
- Organic Chemistry Portal. Heck Reaction.
- Chemed Purdue. Grignard Reagents.
- Juniper Publishers. Stobbe Condensation.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions.
- MDPI. Heck Reaction—State of the Art.
- Wikipedia. Suzuki reaction.
- University of Missouri-St. Louis. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS.
- Chemistry LibreTexts. Heck Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
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- 11. Suzuki Coupling [organic-chemistry.org]
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- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2-(2-Bromophenyl)succinic acid
An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)succinic Acid
This guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 20608-82-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary. It offers practical, field-proven methodologies for the experimental determination of these properties, grounding theoretical predictions in actionable laboratory protocols.
Given that experimentally determined data for this compound is not widely available in peer-reviewed literature, this guide adopts a dual approach. First, it presents high-quality predicted data from reputable chemical databases. Second, and more critically, it provides detailed, self-validating protocols for how a researcher would empirically determine these values, explaining the causality behind experimental choices. This approach ensures that scientists have both a reliable starting point for their work and the tools to generate and validate their own findings.
Core Molecular and Physicochemical Properties
This compound is a derivative of succinic acid, a key metabolic intermediate. The introduction of a 2-bromophenyl group creates a chiral center and significantly modifies the molecule's steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and pharmaceutical agents[1][2].
Identity and Predicted Properties
A summary of the fundamental identifiers and computationally predicted physical properties for this compound is presented below. It is imperative to note that predicted values, while useful for estimation, must be confirmed by empirical measurement for any rigorous application.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1] |
| CAS Number | 20608-82-6 | [3] |
| Molecular Formula | C₁₀H₉BrO₄ | [3] |
| Molecular Weight | 273.08 g/mol | [3] |
| Boiling Point | 365.1 ± 27.0 °C (at 760 mmHg, Predicted) | [3] |
| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 174.6 °C (Predicted) | |
| pKa₁ | 3.36 ± 0.10 (Predicted) |
Melting Point: Experimental Determination
The melting point is a critical indicator of purity. While an experimentally determined value for this compound is not publicly documented, the following protocol outlines the standard method for its determination using a capillary melting point apparatus. For context, the parent compound, succinic acid, has a melting point of 184.5-185 °C[4]. The bulky, polarizable bromophenyl group is expected to significantly alter this value.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely pulverized on a watch glass using a spatula.
-
Capillary Loading: A capillary tube (sealed at one end) is tapped, open-end down, into the powder. The sample is packed into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary is placed into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased rapidly (10-20 °C/min) to find an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to within 20 °C of the preliminary measurement, then the heating rate is slowed to 1-2 °C/min.
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[4]. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Profile: Experimental Workflow
The solubility of a compound is fundamental to its application in synthesis, formulation, and biological assays. No specific solubility data for this compound is published. However, its structure—containing two polar carboxylic acid groups and a large, nonpolar bromophenyl group—suggests it will have nuanced solubility. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[5].
Protocol for Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a range of relevant solvents (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.
-
Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for complete dissolution.
-
Classification:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-3 mL.
-
Sparingly Soluble: Dissolves in 3-10 mL.
-
Insoluble: Does not fully dissolve in > 10 mL.
-
-
Heating: For samples that are sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe any temperature-dependent solubility.
-
Documentation: Record the approximate volume of each solvent required for dissolution. This provides a valuable, practical dataset for future experimental design.
Caption: Correlation of molecular structure to expected spectroscopic signals.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) following the instrument's standard operating procedures to confirm assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by the carboxylic acid features.
Anticipated Characteristic IR Absorption Bands
-
O-H Stretch (Carboxylic Acid): A very broad, strong band from ~2500-3300 cm⁻¹ . This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6]
-
C-H Stretch (Aromatic/Aliphatic): Weaker bands from ~2850-3100 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A very strong, sharp band around 1700-1725 cm⁻¹ .[6] The presence of hydrogen bonding may cause this peak to broaden.
-
C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ .
-
C-O Stretch / O-H Bend: Medium bands in the fingerprint region, 1200-1400 cm⁻¹ .
-
C-Br Stretch: A weak to medium band in the low-frequency region, 500-600 cm⁻¹ .
Protocol for Acquiring an IR Spectrum (KBr Pellet Method)
-
Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar and pestle until it is a fine, homogeneous powder.
-
Pressing: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.
-
Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The most critical diagnostic feature for a compound containing one bromine atom is its isotopic signature.
Anticipated Mass Spectrum Features
-
Molecular Ion Peak (M⁺): The spectrum should show a pair of peaks for the molecular ion corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. Therefore, one would expect to see peaks at m/z 272 (for C₁₀H₉⁷⁹BrO₄) and m/z 274 (for C₁₀H₉⁸¹BrO₄) with roughly equal intensity.
-
Technique Dependence: Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the most prominent peak would likely be the deprotonated molecule, [M-H]⁻, at m/z 271 and 273 .
-
Fragmentation: Common fragmentation patterns would involve the loss of water (-18), a carboxyl group (-45), or the bromine atom (-79/81).
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be broadly published, this guide provides a robust framework for its characterization. By combining high-quality predicted data with detailed, standard operating protocols for melting point, solubility, NMR, IR, and mass spectrometry, researchers are equipped to confidently generate and validate the necessary data for their work. Adherence to these methodologies will ensure the production of reliable, high-quality data essential for advancing research and development.
References
- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]
- Truman State University. Melting Point Experiment. [Link]
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An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)succinic acid, a substituted derivative of succinic acid, is a molecule of significant interest in the realms of pharmaceutical development, organic synthesis, and materials science. Its structural architecture, featuring a bromine atom on the phenyl ring and a flexible four-carbon dicarboxylic acid chain, imparts unique chemical properties that make it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the structural formula, key chemical properties, a representative synthesis protocol, and the diverse applications of this important chemical intermediate.
Elucidation of the Structural Formula
The definitive identity of this compound is established through its unique structural formula and is cataloged under CAS Number 20608-82-6 .
Molecular and Structural Representation
The molecular formula of this compound is C10H9BrO4 . This formula accounts for all the constituent atoms in the molecule. The structural formula provides the precise arrangement and bonding of these atoms.
The IUPAC name for this compound is 2-(2-bromophenyl)butanedioic acid . This systematic name clearly defines the connectivity of the molecule: a four-carbon dicarboxylic acid (butanedioic acid or succinic acid) is substituted at the second carbon position with a 2-bromophenyl group.
IUPAC name for 2-(2-Bromophenyl)succinic acid.
An In-Depth Technical Guide on 2-(2-Bromophenyl)succinic Acid: Nomenclature, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in pharmaceutical and materials science research. The primary focus is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, which is correctly stated as 2-(2-bromophenyl)butanedioic acid [1][2]. This document elucidates the fundamental IUPAC nomenclature rules governing this assignment, including the prioritization of functional groups and the numbering of the parent chain. Furthermore, this guide synthesizes key physicochemical data, discusses its applications as a versatile synthetic intermediate, and presents an exemplary analytical workflow relevant to its characterization. This content is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Part 1: Deconstruction of IUPAC Nomenclature
The systematic name of a chemical compound is its unique identifier, ensuring unambiguous communication in scientific and regulatory contexts. The common name "this compound" is widely used but derives from the trivial name "succinic acid." The official IUPAC name is determined by a hierarchical set of rules.
Identifying the Principal Functional Group and Parent Chain
The structure contains two carboxylic acid (-COOH) groups. According to IUPAC priority rules, carboxylic acids are among the highest-priority functional groups, and they determine the suffix of the name[3][4][5].
-
Principal Functional Groups : Two carboxylic acid groups.
-
Parent Chain : The longest continuous carbon chain containing these principal functional groups must be identified[6][7]. In this case, the chain consists of four carbon atoms, including the two carboxyl carbons. The alkane name for a four-carbon chain is "butane."
-
Parent Name : Because there are two carboxylic acid groups, the suffix "-oic acid" is modified to "-dioic acid." Therefore, the parent name is butanedioic acid [8][9][10]. This is the systematic IUPAC name for succinic acid[8][9].
Numbering the Parent Chain
The butanedioic acid chain is numbered from 1 to 4, starting from one carboxyl carbon to the other, to assign the lowest possible locants (positions) to the substituents[11][12].
-
Chain : HOOC-CH-CH₂-COOH
-
Numbering : C1(OOH)-C2(H)-C3(H₂)-C4(OOH)
The substituent is located on the second carbon of this chain.
Naming the Substituent
The substituent attached to the C2 position is a phenyl group that is itself substituted with a bromine atom.
-
Base Substituent : Phenyl group.
-
Secondary Substituent : A bromine (Bromo) group.
-
Position : The bromine is on the second carbon of the phenyl ring, relative to its point of attachment to the parent chain. This is designated by the locant '2-'.
-
Full Substituent Name : (2-Bromophenyl). Parentheses are used because it is a complex substituent.
Assembling the Full IUPAC Name
Combining the components yields the definitive IUPAC name.
-
Locant of Substituent : 2-
-
Substituent Name : (2-Bromophenyl)
-
Parent Name : butanedioic acid
Final IUPAC Name : 2-(2-bromophenyl)butanedioic acid[1][2][13].
Part 2: Physicochemical Properties and Identifiers
A summary of key identifiers and computed properties for 2-(2-bromophenyl)butanedioic acid is essential for laboratory use, procurement, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][2] |
| CAS Number | 20608-82-6 | [1][2][14] |
| Molecular Formula | C₁₀H₉BrO₄ | [2][14] |
| Molecular Weight | 273.08 g/mol | [2][14] |
| PubChem CID | 53407298 | [1] |
| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | [1] |
| MDL Number | MFCD06658382 | [14] |
Part 3: Applications in Research and Development
2-(2-Bromophenyl)butanedioic acid is not an end-product but a valuable intermediate. Its bifunctional nature—a dicarboxylic acid for amide/ester formation and a bromophenyl group for cross-coupling reactions—makes it a versatile building block.
-
Pharmaceutical Synthesis : This compound serves as an intermediate in the synthesis of various pharmaceutical agents.[1] The succinic acid moiety can improve the aqueous solubility and salt-forming capabilities of a drug candidate, while the bromophenyl group acts as a handle for introducing further molecular complexity, often enhancing target binding or modifying pharmacokinetic properties. It is particularly noted for its use in developing agents for neurological disorders.[1] Similar structures, like 2-(3-Bromophenyl)succinic acid, are used to develop anti-inflammatory and anticancer drugs.[15]
-
Organic Synthesis : It is employed in the preparation of more complex molecules where specific stereochemistry and functionality are required.[1] The bromine atom can be readily substituted or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Materials Science : The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The presence of the bulky, halogenated phenyl group can impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and flame retardancy.[1]
Part 4: Exemplary Experimental Protocol: Purity Assessment by HPLC
Verifying the purity of a synthetic intermediate is a critical, self-validating step in any research pipeline. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The protocol below is a representative method.
Objective
To determine the purity of a sample of 2-(2-bromophenyl)butanedioic acid using Reverse-Phase HPLC with UV detection.
Materials and Reagents
-
Sample of 2-(2-bromophenyl)butanedioic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks, pipettes, vials
Methodology
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Preparation :
-
Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.
-
Prepare a working standard of ~50 µg/mL by diluting the stock solution.
-
-
HPLC System and Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
UV Detector Wavelength : 220 nm (based on typical absorbance for a phenyl ring).
-
Column Temperature : 30 °C.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |
-
-
Data Analysis :
-
Integrate the peak area of the chromatogram.
-
Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
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A Comprehensive Technical Guide to the Safe Handling of 2-(2-Bromophenyl)succinic Acid
Introduction
2-(2-Bromophenyl)succinic acid (CAS No. 20608-82-6) is a substituted dicarboxylic acid with applications in pharmaceutical synthesis and materials science research.[1][2] As an intermediate, it is utilized in the creation of complex organic molecules where the bromophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions.[3] The succinic acid backbone also offers multiple reactive sites. The unique combination of an aromatic halide and a dicarboxylic acid functional group necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory and drug development setting.
This guide provides an in-depth analysis of the safety and handling considerations for this compound. Due to a lack of comprehensive toxicological data for this specific compound, this document extrapolates from the known properties of its constituent moieties: succinic acid and brominated aromatic compounds.[4][5] A precautionary principle is therefore advised in all handling procedures.
Hazard Identification and Risk Assessment
1.1. Anticipated GHS Classification (Inferred)
-
Serious Eye Damage/Irritation (Category 1/2): Based on the known properties of succinic acid, which is classified as causing serious eye damage.[6][7]
-
Skin Irritation (Category 2): Succinic acid and related brominated aromatic compounds can cause skin irritation.[8][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory tract irritation, a known hazard for powdered acidic compounds.[10]
1.2. Toxicological Profile Summary
Direct toxicological data for this compound is limited.[5] However, the toxicology of its components provides a basis for a cautious approach.
-
Succinic Acid Moiety: Succinic acid itself has low acute toxicity (LD50 oral rat > 2,260 mg/kg) but is a known skin and severe eye irritant.[1][8] It is not classified as a carcinogen or mutagen.[11]
-
Brominated Aromatic Moiety: Brominated aromatic compounds as a class present potential long-term health and environmental concerns. Some have been associated with bioaccumulation and endocrine disruption, though toxicity varies greatly with the specific structure.[12] Of particular note is the potential for the generation of hazardous decomposition products, such as hydrogen bromide and polybrominated dibenzodioxins/furans, under high-heat conditions like a fire.[3][13]
1.3. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₄ | [4] |
| Molecular Weight | 273.08 g/mol | [4] |
| Boiling Point | 365.1±27.0 °C (Predicted) | [4] |
| Density | 1.691±0.06 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white solid/powder | Inferred |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential when handling this compound.
2.1. Engineering Controls
The primary objective of engineering controls is to minimize the generation and inhalation of dust and to prevent skin and eye contact.
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area.[4] For weighing and transferring, a chemical fume hood or a powder containment hood is mandatory.
-
Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are non-negotiable in any laboratory where this compound is handled.[11]
2.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection: A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound.[4] Gloves should be inspected before use and disposed of properly after handling.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[4]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for mitigating the risks associated with this compound.
3.1. Handling
-
General Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.
-
Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust. Use a spatula and weigh the material on a tared weigh boat within a fume hood or containment enclosure.
-
Reactions: When setting up reactions, add the solid to the reaction vessel in a controlled manner. Be aware of potential exothermic reactions, especially when mixing with bases.[10]
3.2. Storage
-
Container: Store in a tightly sealed, properly labeled container.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[11]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases, as these can initiate vigorous or exothermic reactions.[9][10]
Emergency Procedures
Preparedness for accidental exposure or release is a cornerstone of laboratory safety.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
4.2. Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this material.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[10] These may include carbon oxides and hydrogen bromide. Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Waste Disposal
All waste containing this compound should be considered chemical waste.
-
Disposal: Dispose of the material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[4]
Risk Assessment Workflow
A systematic approach to risk assessment should be undertaken before any new procedure involving this compound.
Caption: Risk assessment workflow for handling this compound.
Conclusion
While this compound is a valuable research chemical, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By understanding the known hazards of its constituent parts—succinic acid and brominated aromatic compounds—and implementing robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, researchers can work with this compound safely and effectively. Continuous vigilance and adherence to the principles outlined in this guide are paramount to ensuring a safe laboratory environment.
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A Technical Guide to Investigating the Potential Biological Activity of 2-(2-Bromophenyl)succinic acid
Introduction: Unveiling the Potential of a Structurally Unique Succinate Derivative
2-(2-Bromophenyl)succinic acid is a small molecule with a structure that suggests a rich, yet largely unexplored, potential for biological activity. As a derivative of succinic acid, a central metabolite in the tricarboxylic acid (TCA) cycle, it is poised to interact with a variety of cellular pathways. The presence of a bromophenyl group imparts specific steric and electronic properties that may confer novel inhibitory or modulatory capabilities. While direct studies on this particular compound are scarce, the well-documented roles of succinic acid and its other aryl derivatives provide a strong rationale for a systematic investigation into its pharmacological potential.[1] This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound, with a focus on its potential as an immunomodulatory, anti-cancer, and neuroactive agent.
Succinic acid itself is no longer considered just a metabolic intermediate; it has emerged as a crucial signaling molecule in both health and disease.[2][3] It can be released from cells under metabolic stress, such as hypoxia or inflammation, and act on its cognate receptor, SUCNR1 (GPR91), to modulate immune responses.[4][5][6][7][8] Furthermore, intracellular accumulation of succinate can have profound effects on cellular signaling, including the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) through the inhibition of prolyl hydroxylases.[4][9][10][11] This technical guide will delve into these and other potential mechanisms of action for this compound and provide detailed protocols for their investigation.
Hypothesized Biological Activities and Potential Therapeutic Applications
Based on the known bioactivities of succinic acid and its analogs, we can formulate several key hypotheses regarding the potential biological effects of this compound.
| Hypothesized Activity | Potential Mechanism of Action | Potential Therapeutic Application | Supporting Rationale from Analogs |
| Immunomodulation | - SUCNR1 (GPR91) receptor agonism/antagonism- Inhibition of prolyl hydroxylases, leading to HIF-1α stabilization and altered cytokine profiles in immune cells. | Inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease), autoimmune disorders. | Succinate is a known signaling molecule in inflammation.[4][12][13] |
| Anti-cancer Activity | - Inhibition of succinate dehydrogenase (SDH), leading to succinate accumulation and a pseudohypoxic state.- Modulation of mitochondrial reactive oxygen species (ROS) production.- General cytotoxicity. | Various cancers, particularly those with metabolic vulnerabilities. | SDH mutations are linked to tumorigenesis.[14] Some succinate derivatives show promise as anti-cancer agents. |
| Neuroactivity | - Inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels. | Alzheimer's disease, myasthenia gravis, and other neurological disorders. | Aryl succinic and maleic acid derivatives are known inhibitors of acetylcholinesterase. |
| Drug Metabolism Modulation | - Inhibition of cytochrome P450 (CYP) enzymes. | To be considered in drug-drug interaction studies. | Succinic acid has been shown to inhibit CYP3A4, 2D6, and 2C9. |
Proposed Research Workflow for Characterizing Biological Activity
A systematic approach is crucial to efficiently screen for and characterize the biological activities of this compound. The following workflow outlines a logical progression from initial toxicity assessment to specific mechanistic studies.
Figure 1: A proposed experimental workflow for the systematic evaluation of the biological activities of this compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments outlined in the proposed workflow.
Part 1: Foundational Assays
While commercially available, synthesis may be required for larger quantities or for analog generation. A plausible synthetic route can be adapted from known procedures for similar compounds. A general method for the synthesis of α-bromophenylacetic acid, a related compound, involves the bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. This approach could potentially be adapted for the synthesis of this compound.
It is imperative to first determine the cytotoxic profile of this compound to identify non-toxic concentrations for subsequent biological assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant immune cell line like RAW 264.7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Follow the same cell seeding and compound treatment steps as in the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing a substrate and a chromogenic reagent to the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Part 2: Primary Target Screening
To investigate if this compound acts as a ligand for the succinate receptor SUCNR1, a functional assay measuring downstream signaling events is required. SUCNR1 couples to both Gq and Gi proteins, leading to an increase in intracellular calcium and a decrease in cAMP, respectively.[15]
Protocol: Calcium Flux Assay
-
Cell Culture: Use a cell line stably expressing human SUCNR1 (e.g., CHO-K1 or HEK293 cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the cells. Include a known SUCNR1 agonist (e.g., succinate) as a positive control.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
SDH, or mitochondrial complex II, is a key enzyme in both the TCA cycle and the electron transport chain.[14][16] Its inhibition can lead to the accumulation of succinate.[16]
Protocol: Spectrophotometric SDH Activity Assay
This assay measures the reduction of a dye by the electrons transferred from succinate.
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a respiratory chain inhibitor to block downstream electron transport (e.g., rotenone and antimycin A), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria with varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding succinate.
-
Absorbance Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol: Ellman's Method
This is a widely used colorimetric assay for measuring AChE activity.[17][18]
-
Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme.
-
Reaction Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of this compound. Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm kinetically for several minutes. The rate of increase in absorbance is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.[17]
Assessing the inhibitory potential of a compound on major CYP isoforms is a critical step in early drug development to predict potential drug-drug interactions.[19][20][21][22]
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Materials: Human liver microsomes, a panel of CYP-specific substrates, and a cofactor solution (NADPH).
-
Incubation: In a 96-well plate, incubate human liver microsomes with varying concentrations of this compound and a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Reaction Initiation: Start the reaction by adding the NADPH solution.
-
Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Analyze the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[19][22]
Part 3: Secondary & Mechanistic Assays
If this compound is found to inhibit prolyl hydroxylases, its ability to stabilize HIF-1α should be confirmed.
Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) under normoxic conditions and treat them with various concentrations of this compound. A known PHD inhibitor (e.g., dimethyloxalylglycine - DMOG) should be used as a positive control.
-
Cell Lysis: After treatment, lyse the cells and collect the protein extracts.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Analysis: An increase in the band intensity corresponding to HIF-1α indicates its stabilization.
Inhibition of SDH can lead to an increase in mitochondrial ROS production.[23]
Protocol: MitoSOX Red Staining
MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.[24][25][26][27]
-
Cell Culture and Treatment: Plate cells in a suitable format for fluorescence microscopy or flow cytometry and treat them with this compound. A known inducer of mitochondrial ROS (e.g., antimycin A) can be used as a positive control.
-
Staining: Load the cells with MitoSOX Red reagent according to the manufacturer's protocol.
-
Imaging or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
-
Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Data Interpretation and Future Directions
The results from this comprehensive screening cascade will provide a detailed profile of the biological activities of this compound. Positive "hits" in any of the primary screening assays should be followed up with more detailed mechanistic studies, dose-response analyses, and eventually, in vivo studies in relevant animal models of disease. The structure-activity relationship can be explored by synthesizing and testing analogs of the parent compound.
Figure 2: A diagram illustrating the potential signaling pathways that could be modulated by this compound.
Conclusion
This compound represents a promising, yet understudied, chemical entity. By leveraging our understanding of the multifaceted roles of succinate and its derivatives, a systematic and logical approach to characterizing its biological activities can be undertaken. The experimental framework provided in this guide offers a clear path for researchers to unlock the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only elucidate the specific functions of this compound but also contribute to the broader understanding of how metabolic intermediates and their analogs can be harnessed for the development of novel therapeutics.
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A Technical Guide to 2-(2-Bromophenyl)succinic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth review of 2-(2-Bromophenyl)succinic acid (CAS No: 20608-82-6), a versatile chemical intermediate. The document consolidates available literature to offer a comprehensive resource for researchers, chemists, and professionals in drug development and materials science. It covers the compound's physicochemical properties, potential synthetic strategies, key applications, and chemical reactivity. The guide emphasizes the causality behind its utility, highlighting how its unique structure—featuring a brominated aromatic ring and a dicarboxylic acid moiety—serves as a valuable scaffold for creating complex molecules. Detailed protocols, data tables, and diagrams are provided to support practical application and further research.
Introduction
This compound, with the IUPAC name 2-(2-bromophenyl)butanedioic acid, is a substituted dicarboxylic acid that has emerged as a significant building block in various scientific fields.[1][2] Its structure is characterized by a succinic acid backbone attached to a phenyl ring at the ortho position with a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in organic synthesis, particularly for pharmaceuticals and advanced materials.[1]
The succinic acid moiety offers two carboxylic acid groups that can be readily functionalized to form esters and amides, while the bromophenyl group provides a reactive site for cross-coupling reactions and other aromatic substitutions.[3][4] This guide will explore the technical details of this compound, providing a foundational understanding for its effective use in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its handling, reaction planning, and analytical characterization. The compound is typically an off-white or white solid.[3][4] Key computed and predicted properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20608-82-6 | [5][6] |
| Molecular Formula | C₁₀H₉BrO₄ | [5][6] |
| Molecular Weight | 273.08 g/mol | [5] |
| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | [1][2] |
| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [2][5] |
| Boiling Point (Predicted) | 365.1 ± 27.0 °C at 760 mmHg | [2][5] |
| pKa (Predicted) | 3.36 ± 0.10 | [2] |
| Polar Surface Area | 74.6 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis and Methodologies
For illustrative purposes, a detailed protocol for a related transformation—the α-bromination of a phenyl-substituted carboxylic acid—is provided below. This method, used for synthesizing α-bromophenylacetic acid, demonstrates a standard laboratory procedure for radical-initiated bromination, which is a fundamental technique in organic synthesis.
Exemplary Protocol: Synthesis of α-Bromophenylacetic Acid[7]
This protocol describes the synthesis of a related compound and serves as a validated reference for handling similar reagents and conditions.
Objective: To synthesize α-bromophenylacetic acid from phenylacetic acid using N-Bromosuccinimide (NBS) as the bromine source and AIBN as the radical initiator.
Materials:
-
Phenylacetic acid (376 mg, 2.77 mmol)
-
N-Bromosuccinimide (NBS) (540 mg, 3.05 mmol)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (23 mg, 0.14 mmol)
-
Tetrachloromethane (CCl₄), dry (5.5 mL)
-
n-Hexane
-
Silica gel for column chromatography
Equipment:
-
50 mL two-necked, round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL two-necked flask equipped with a condenser and magnetic stir bar, add phenylacetic acid (376 mg), N-Bromosuccinimide (540 mg), and dry tetrachloromethane (5.5 mL).[7]
-
Initiation: Begin stirring the mixture and add the radical initiator, AIBN (23 mg).[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 77 °C) and maintain stirring for 2 hours.[7]
-
Monitoring: The progress of the reaction should be monitored to confirm the complete consumption of the starting material, phenylacetic acid. The original protocol specifies monitoring by ¹H NMR.[7]
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with n-hexane (10.0 mL) to precipitate the succinimide byproduct.[7]
-
Filtration: Filter the mixture to remove the solid byproduct.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude product by silica gel column chromatography using an eluent of n-hexane/ether (2:1, v/v) to yield the final product as a white solid.[7]
This workflow is visualized in the diagram below.
Caption: General workflow for chemical synthesis and purification.
Key Applications and Research Areas
This compound is a valuable intermediate compound with applications spanning multiple research and industrial sectors.[1] Its utility stems from its bifunctional nature, allowing for diverse chemical transformations.
Caption: Reactivity map showing potential transformations.
-
Reactions at the Carboxylic Acid Groups: The two carboxylic acid groups are prime sites for nucleophilic acyl substitution.
-
Esterification & Amidation: They can be converted into esters or amides, which is a common strategy in drug development to modify a compound's solubility, bioavailability, and pharmacokinetic profile. [3][8]Succinate esters are often used in prodrug strategies. [8] * Reduction: The carboxylic acids can be reduced to the corresponding diol, providing another versatile intermediate.
-
-
Reactions at the Bromine Atom: The C-Br bond is a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is ideally suited for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for linking molecular fragments, enabling the construction of complex drug candidates.
-
Grignard Formation: The aryl bromide can be converted into a Grignard reagent, which can then react with various electrophiles.
-
Safety and Handling
According to available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting. [9]While comprehensive toxicological and reactivity data is limited, general precautions for acidic and aromatic compounds should be followed. [9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, impervious clothing, and gloves. [9]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. [9]* Stability: Data on chemical stability and hazardous reactivity is largely unavailable, so it should be stored in a cool, dry place away from incompatible materials. [9]* Ecological Information: There is no available data on its toxicity to aquatic life or its persistence and degradability in the environment. [9]
Conclusion
This compound stands out as a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining the reactivity of a brominated aromatic ring with the functional handles of a dicarboxylic acid, provides a robust platform for synthetic innovation. Its documented role in the synthesis of pharmaceuticals, particularly for neurological disorders, highlights its significance in drug discovery pipelines. Furthermore, its application in materials science and as a scaffold in complex organic synthesis underscores its broad utility. This guide has consolidated the available technical information to provide researchers with a solid foundation for leveraging the unique chemical properties of this compound in their work. Future research will likely continue to uncover new applications and more efficient synthetic routes, further cementing its role as a key building block in modern chemistry.
References
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- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][5]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
- Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formul
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Methodological & Application
Synthesis of 2-(2-Bromophenyl)succinic acid derivatives.
An In-Depth Guide to the Synthesis of 2-(2-Bromophenyl)succinic Acid Derivatives for Pharmaceutical and Materials Science Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of this compound and its derivatives. These compounds are valuable intermediates in the synthesis of a range of molecules, from pharmaceuticals targeting neurological disorders to advanced materials.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into why specific reagents and conditions are chosen, thereby empowering researchers to adapt and troubleshoot these synthetic routes.
Strategic Overview of Synthetic Pathways
The core challenge in synthesizing this compound lies in the formation of the C(sp²)-C(sp³) bond between the aromatic ring and the succinic acid backbone. The primary strategies to achieve this involve modern cross-coupling reactions, each with distinct advantages and mechanistic considerations. The choice of pathway often depends on the availability of starting materials, desired scale, stereochemical requirements, and tolerance of functional groups.
A high-level overview of the principal synthetic approaches is presented below.
Caption: Key synthetic routes to this compound derivatives.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for their efficiency, mild conditions, and broad functional group tolerance.[2]
The Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes.[3][4] In this context, an activated alkene, such as diethyl maleate or fumarate, is coupled with an aryl halide, typically 1-bromo-2-iodobenzene, to form the desired C-C bond. The use of 1-bromo-2-iodobenzene is strategic; the higher reactivity of the C-I bond allows for selective coupling at that position, leaving the C-Br bond intact for further derivatization.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the more reactive aryl iodide to a Pd(0) species. The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion. A crucial β-hydride elimination step forms the product and a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol 1: Heck Coupling of Diethyl Maleate with 1-Bromo-2-iodobenzene
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 1-Bromo-2-iodobenzene | 282.91 | 10.0 | 2.83 g |
| Diethyl maleate | 172.18 | 15.0 | 2.58 g (2.44 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.1 (1 mol%) | 22.5 mg |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.4 (4 mol%) | 122 mg |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.21 g (1.67 mL) |
| Acetonitrile (MeCN) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (22.5 mg), P(o-tol)₃ (122 mg), and acetonitrile (50 mL).
-
Stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution forms.
-
Add 1-bromo-2-iodobenzene (2.83 g), diethyl maleate (2.44 mL), and triethylamine (1.67 mL) sequentially via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 2-(2-bromophenyl)fumarate.
-
The resulting fumarate can be hydrolyzed to the target diacid using standard aqueous base (e.g., NaOH, KOH) followed by acidification, and the double bond can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to afford this compound.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][6] For this synthesis, one could couple 2-bromophenylboronic acid with a suitable succinic acid derivative containing a leaving group, or conversely, a boronic ester of succinic acid with 1,2-dibromobenzene. The former is often more practical due to the commercial availability of the boronic acid.
Causality & Experimental Choice: The Suzuki reaction is favored for its use of non-toxic and stable boronic acid reagents.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical; it facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle. The addition of water or a phase-transfer catalyst can sometimes accelerate the reaction.[5]
Protocol 2: Suzuki Coupling of 2-Bromophenylboronic Acid with Diethyl Bromosuccinate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Bromophenylboronic acid | 200.82 | 10.0 | 2.01 g |
| Diethyl 2-bromosuccinate | 267.09 | 10.0 | 2.67 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Toluene/Ethanol/Water | - | - | 4:1:1 (50 mL) |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, combine 2-bromophenylboronic acid (2.01 g), diethyl 2-bromosuccinate (2.67 g), and K₂CO₃ (4.15 g).
-
Add the solvent mixture of toluene (33 mL), ethanol (8.5 mL), and water (8.5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (347 mg) to the mixture under a positive pressure of argon.
-
Heat the reaction to 90 °C and stir vigorously for 8-12 hours.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain diethyl 2-(2-bromophenyl)succinate.
-
Saponify the ester with aqueous NaOH, followed by acidic workup (e.g., 1M HCl) to yield the final product, this compound.
Purification and Characterization
Regardless of the synthetic route, purification is essential to obtain the high-purity material required for pharmaceutical applications.
-
Crystallization: This is a highly effective method for purifying the final diacid product.[8] Succinic acid and its derivatives often have good solubility in hot water or alcohol-water mixtures and poor solubility in the cold, allowing for efficient purification.[8]
-
Chromatography: Flash column chromatography is indispensable for purifying the intermediate esters, removing catalysts and byproducts.[9]
-
Characterization: The identity and purity of the synthesized compounds must be confirmed. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity for solid compounds.
-
Enantioselective Synthesis
For many pharmaceutical applications, controlling the stereochemistry at the C2 position of the succinic acid moiety is critical, as different enantiomers can have vastly different biological activities.[10] Achieving this requires specialized asymmetric synthesis strategies.
Strategies for Enantiocontrol:
-
Chiral Catalysis: Employing chiral ligands on the metal catalyst (e.g., chiral phosphine ligands in palladium catalysis) can induce asymmetry and favor the formation of one enantiomer over the other.[11][12]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the succinic acid starting material can direct the C-C bond formation to one face of the molecule. The auxiliary is then cleaved in a subsequent step.
-
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
An example approach involves the asymmetric hydrogenation of an intermediate like 2-(2-bromophenyl)maleic acid using a chiral rhodium or ruthenium catalyst.
Summary and Comparison of Methods
| Method | Key Advantages | Key Disadvantages | Typical Conditions |
| Heck Reaction | Good for creating C=C bonds that can be subsequently reduced; tolerant of many functional groups.[3] | Can have issues with regioselectivity (E/Z isomers). Requires an additional reduction step. | 80-100 °C, Base, Pd catalyst |
| Suzuki Coupling | Uses stable, non-toxic boronic acids; vast literature and reliable protocols.[7][13] | Boronic acids can be expensive; residual boron can be difficult to remove. | 80-110 °C, Base, Pd catalyst |
| Ullmann Reaction | Uses inexpensive copper catalysts.[14][15] | Requires harsh conditions (high temperatures); often has lower yields and substrate scope compared to Pd methods.[14][16] | >150 °C, Cu catalyst |
Conclusion
The synthesis of this compound derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Heck and Suzuki couplings offering reliable and versatile routes. The choice between these methods depends on factors such as starting material availability, cost, and the specific derivative being targeted. For applications in drug development, enantioselective strategies must be considered to produce single-enantiomer products. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize these valuable chemical intermediates.
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- OpenOChem Learn. Stille Coupling.
- ChemicalBook. 2-Bromo-2-phenylacetic acid synthesis.
- Chem-Impex. 2-(4-Bromophenyl)succinic acid.
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- ChemicalBook. 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS.
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- 11. Practical catalytic enantioselective synthesis of 2,3-dihydroquin-azolinones by chiral brønsted acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
The Strategic Utility of 2-(2-Bromophenyl)succinic Acid in the Synthesis of Complex Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(2-Bromophenyl)succinic acid, a bifunctional building block, has emerged as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features—a carboxylic acid moiety for amide bond formation and subsequent cyclization, and a strategically placed bromine atom for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions—offer a powerful handle for medicinal chemists. This application note provides an in-depth guide to the utilization of this compound in the synthesis of pharmacologically relevant heterocyclic scaffolds, with a focus on dibenzo[b,f]azepine derivatives, which are core structures in a number of psychoactive drugs. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.[1]
Core Concept: Intramolecular Cyclization as a Key Strategy
The synthetic utility of this compound is most prominently displayed in its application as a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. The presence of the bromine atom on the phenyl ring allows for the application of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to construct the core scaffold of the target molecule in a highly efficient manner.
Application Spotlight: Synthesis of Dibenzo[b,f]azepine Derivatives
Dibenzo[b,f]azepines are a class of tricyclic compounds that form the structural core of several important drugs, including carbamazepine and imipramine. The synthesis of these complex molecules often requires a multi-step approach, and this compound can serve as a key starting material for the construction of the central seven-membered ring.
Proposed Synthetic Pathway
The overall strategy involves the initial formation of an amide bond between this compound and a suitable aniline derivative, followed by an intramolecular Heck reaction to form the dibenzo[b,f]azepine core. Subsequent functional group manipulations can then be employed to access a variety of analogs.
A [label="this compound", fillcolor="#F1F3F4"]; B [label="Amide Formation\n(e.g., Aniline, DCC/DMAP)", fillcolor="#FFFFFF"]; C [label="N-(2-bromophenyl)succinamic acid derivative", fillcolor="#F1F3F4"]; D [label="Intramolecular Heck Reaction\n(e.g., Pd(OAc)2, PPh3, Base)", fillcolor="#FFFFFF"]; E [label="Dibenzo[b,f]azepine derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; }
Detailed Experimental Protocols
The following protocols are illustrative examples based on established synthetic methodologies and are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of N-Phenyl-2-(2-bromophenyl)succinamic Acid
This protocol details the formation of the amide precursor required for the subsequent intramolecular cyclization.
Materials:
-
This compound
-
Aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add aniline (1.0 eq) and DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(2-bromophenyl)succinamic acid.
Causality behind Experimental Choices:
-
DCC/DMAP: This combination is a widely used and efficient coupling reagent for the formation of amide bonds from carboxylic acids and amines. DCC activates the carboxylic acid, while DMAP acts as a catalyst.
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.
-
Aqueous Work-up: The series of acidic and basic washes is designed to remove unreacted starting materials and byproducts.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of a Dibenzo[b,f]azepine Derivative
This protocol describes the palladium-catalyzed intramolecular cyclization to form the tricyclic core.
Materials:
-
N-Phenyl-2-(2-bromophenyl)succinamic acid (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-phenyl-2-(2-bromophenyl)succinamic acid (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f]azepine derivative.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for Heck coupling reactions. In the presence of a phosphine ligand like PPh₃, it forms the active Pd(0) species in situ.
-
Base: Potassium carbonate is required to neutralize the hydrobromic acid generated during the catalytic cycle and to facilitate the reductive elimination step.
-
Anhydrous and Inert Conditions: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvent and degassing is essential for optimal results.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield of the intramolecular Heck reaction. The following table summarizes hypothetical data based on typical optimization studies for such transformations.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 72 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 85 |
| 4 | PdCl₂(dppf) | - | NaOtBu | Dioxane | 100 | 78 |
Table 1: Optimization of Intramolecular Heck Reaction Conditions.
Visualization of the Catalytic Cycle
The intramolecular Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.
A [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; C [label="Ar-Pd(II)-Br(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Migratory\nInsertion", shape=box, style=rounded, fillcolor="#FFFFFF"]; E [label="Cyclized Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="β-Hydride\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; G [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Reductive\nElimination\n(Base)", shape=box, style=rounded, fillcolor="#FFFFFF"];
A -> B [label="Ar-Br"]; B -> C; C -> D [label="Alkene"]; D -> E; E -> F; F -> G [label="Alkene Product"]; F -> A [label="HBr"]; G -> H [style=invis]; }
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature allows for a convergent and efficient approach to the synthesis of complex and biologically relevant heterocyclic scaffolds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile building block. Future work in this area could involve the development of enantioselective cyclization methods to access chiral dibenzo[b,f]azepine derivatives, further expanding the chemical space accessible from this valuable starting material. The continued exploration of novel cross-coupling methodologies will undoubtedly unlock even more creative and efficient applications for this compound in the years to come.
References
- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Advances, 2023.
Sources
Application Notes & Protocols: 2-(2-Bromophenyl)succinic Acid in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 2-(2-Bromophenyl)succinic acid as a pivotal intermediate in pharmaceutical research and development. It outlines the strategic importance of this molecule, detailed protocols for its synthesis and purification, and its subsequent elaboration into advanced pharmaceutical precursors. Furthermore, this guide establishes robust analytical methodologies for quality control and characterization, ensuring reproducibility and adherence to stringent pharmaceutical standards. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
This compound is a versatile building block in medicinal chemistry, primarily valued for its unique structural features that facilitate the construction of complex molecular architectures. The presence of an ortho-bromophenyl group offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental in the synthesis of biaryl structures prevalent in many active pharmaceutical ingredients (APIs). The succinic acid moiety, with its two carboxylic acid groups, provides multiple points for derivatization, including amidation, esterification, and reduction, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.
This intermediate is particularly relevant in the synthesis of drugs targeting a range of therapeutic areas, including cardiovascular diseases and neurological disorders[1]. Its structural framework is a key component in the synthesis of certain sartans (angiotensin II receptor blockers), a class of antihypertensive drugs. The strategic placement of the bromine atom and the dicarboxylic acid functionality allows for a convergent synthesis approach, often leading to more efficient and higher-yielding routes to complex APIs.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves a Stobbe condensation followed by reduction and hydrolysis. This section details a robust protocol for its preparation and subsequent purification to meet pharmaceutical-grade specifications.
Synthetic Protocol: Stobbe Condensation Route
This protocol describes a two-step synthesis starting from 2-bromobenzaldehyde and diethyl succinate.
Step 1: Stobbe Condensation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add dry toluene (250 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Heat the suspension to 80 °C with vigorous stirring.
-
A mixture of 2-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1 hour.
-
After the addition is complete, the reaction mixture is stirred at 80 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).
-
Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).
-
Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid.
-
The precipitated product, a mixture of the half-ester and the diacid, is extracted with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude condensation product.
Step 2: Hydrolysis and Purification
-
The crude product from Step 1 is dissolved in a 10% aqueous solution of sodium hydroxide (5 equivalents) and heated to reflux for 4 hours to ensure complete hydrolysis of the ester group.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of crude this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from a mixture of hot water and ethanol[2][3]. Dissolve the solid in a minimal amount of boiling ethanol and add hot water until turbidity is observed. Allow the solution to cool slowly to room temperature and then place in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Synthesis Workflow Diagram
Sources
Application Notes and Protocols for the Chiral Resolution of 2-(2-Bromophenyl)succinic Acid
Abstract
This comprehensive guide details a robust protocol for the chiral resolution of racemic 2-(2-bromophenyl)succinic acid via diastereomeric salt crystallization. This process is critical for the isolation of enantiomerically pure forms of the acid, a key step in the development of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a step-by-step methodology, explains the underlying chemical principles, and outlines analytical techniques for the validation of enantiomeric purity. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for chiral separation.
Introduction: The Imperative of Chirality in Drug Development
Chirality plays a pivotal role in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a cornerstone of modern drug development.[1][2] this compound is a versatile chiral building block whose enantiopure forms are valuable precursors in the synthesis of complex molecules.
The most prevalent and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][3] This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base, known as a resolving agent. The resulting diastereomeric salts possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4] Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically enriched carboxylic acid.
This application note presents a detailed protocol for the chiral resolution of this compound, drawing upon established principles for the resolution of structurally similar compounds like phenylsuccinic acid.[5][6][7][8] We will explore the use of a readily available chiral resolving agent and provide a comprehensive workflow from salt formation to the analysis of enantiomeric excess (e.e.).
Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution method is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with differing physical properties.[7] A racemic mixture of this compound, denoted as (±)-Acid, is reacted with a single enantiomer of a chiral base, for instance, (+)-cinchonine. This reaction yields two diastereomeric salts:
-
[(+)-Cinchonine H⁺][(-)-2-(2-bromophenyl)succinate⁻]
-
[(+)-Cinchonine H⁺][(+)-2-(2-bromophenyl)succinate⁻]
Due to their distinct three-dimensional arrangements, these diastereomeric salts will exhibit different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and isolated.
Experimental Protocol: Chiral Resolution of (±)-2-(2-Bromophenyl)succinic Acid
This protocol provides a generalized procedure that may require optimization for specific laboratory conditions and desired purity levels.
Materials and Reagents
| Reagent | Grade | Supplier |
| (±)-2-(2-Bromophenyl)succinic acid | ≥98% | e.g., Sigma-Aldrich |
| (+)-Cinchonine | ≥98% | e.g., Sigma-Aldrich |
| Methanol | ACS Grade | e.g., Fisher Scientific |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (2 M) | Analytical Grade | e.g., VWR Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | e.g., Sigma-Aldrich |
| Deionized Water | Type I | --- |
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic this compound in 100 mL of a 9:1 (v/v) mixture of ethyl acetate and methanol.
-
Gently warm the mixture to 50-60 °C to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of (+)-cinchonine (10.7 g) in 50 mL of the same hot solvent mixture.
-
Slowly add the warm solution of (+)-cinchonine to the stirred solution of the racemic acid.
-
Rinse the beaker that contained the cinchonine with a small amount of the hot solvent mixture and add it to the main reaction flask to ensure complete transfer.
Step 2: Fractional Crystallization
-
Allow the reaction mixture to cool slowly to room temperature with continuous, gentle stirring. The less soluble diastereomeric salt should begin to precipitate.
-
To maximize the yield of the crystalline salt, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals. For enhanced purity, a recrystallization step from the same solvent system can be performed.[9]
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the collected diastereomeric salt in 100 mL of deionized water.
-
With vigorous stirring, add 2 M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate and cause the free acid to precipitate.[9]
-
Extract the liberated this compound with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Workflow Diagram
Caption: Workflow for the chiral resolution of this compound.
Analytical Validation: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Chiral HPLC Method
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector is suitable.
-
A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of enantiomers of carboxylic acids. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for method development.
Illustrative Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve a small sample of the resolved acid in the mobile phase. |
Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
NMR Spectroscopy with Chiral Solvating Agents
An alternative method for determining enantiomeric excess involves the use of ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA).[10][11] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals.
Procedure:
-
Dissolve a small amount of the resolved acid in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra to identify a proton signal (typically the one alpha to the carboxylic acid) that has been resolved into two distinct peaks corresponding to the two enantiomers.
-
The enantiomeric excess can be determined by integrating these separated signals.[12]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent system or increase the concentration of the reactants. A very slow cooling rate or seeding with a small crystal can also induce crystallization. |
| Low yield of crystalline salt | The less soluble diastereomer has significant solubility in the mother liquor. | Cool the solution for a longer period or at a lower temperature. Reduce the amount of solvent used. |
| Low enantiomeric excess (e.e.) | The solubility difference between the diastereomers is small. Co-precipitation. | Perform one or more recrystallizations of the diastereomeric salt.[9] Experiment with different solvent systems to maximize the solubility difference. Vary the stoichiometry of the resolving agent. |
| Oily precipitate forms | The melting point of the diastereomeric salt is below the crystallization temperature. | Use a more dilute solution or a different solvent system. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the chiral resolution of this compound. By employing diastereomeric salt crystallization with a suitable chiral resolving agent like (+)-cinchonine, it is possible to obtain enantiomerically enriched products. The success of the resolution is critically dependent on the optimization of solvent systems and crystallization conditions. Rigorous analytical validation using chiral HPLC or NMR spectroscopy is essential to confirm the enantiomeric purity of the final product. This methodology serves as a valuable tool for researchers and professionals in the pharmaceutical and chemical industries engaged in the synthesis of chiral molecules.
References
- Cape Peninsula University of Technology. (n.d.). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. CORE.
- Mastranzo, V. M., Quintero, L., & Anaya de Parrodi, C. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503-507.
- Li, H., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Separation Science, 37(14), 1736-1741.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride. BenchChem.
- Du, J., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2138.
- Wolf, C., et al. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 129(45), 13967-13973.
- BenchChem. (2025).
- Di Mola, A., et al. (2007). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality, 19(9), 687-692.
- BenchChem. (2025). A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. BenchChem.
- ResearchGate. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. ResearchGate.
- yourhomeworksolutions.com. (n.d.). Exp 5. yourhomeworksolutions.com.
- ResearchGate. (2018). NMR determination of enantiomeric excess. ResearchGate.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- ResearchGate. (2017). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
- Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal.
- Cesare, V., & Stephani, R. (1979). Resolution of Racemic Phenylsuccinic Acid Using (-)-Proline as a Resolving Agent: An Introductory Organic Chemistry Experiment. Journal of Chemical Education, 56(11), 759.
- Servais, O., et al. (2020). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?. Electrophoresis, 41(21-22), 1846-1853.
- GradeBuddy. (n.d.). COLBY CH 241 - CHEMICAL RESOLUTION OF (±)-PHENYLSUCCINIC ACID WITH (-)-PROLINE. GradeBuddy.
- Macmillan Group. (2003).
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Chemistry LibreTexts.
- ResearchGate. (2008). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate. ResearchGate.
- College of Saint Benedict & Saint John's University. (n.d.). Most of the time, we don't get so lucky.
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
- Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
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Application of 2-(2-Bromophenyl)succinic Acid in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Functionalized Building Block
2-(2-Bromophenyl)succinic acid is a versatile organic molecule that holds significant promise as a specialized building block in the realm of materials science. Its structure, which combines the dicarboxylic acid functionality of succinic acid with a reactive bromophenyl group, offers a unique platform for the design and synthesis of advanced materials. While the applications of its parent molecule, succinic acid, are well-established in the production of biodegradable polymers and metal-organic frameworks (MOFs), the introduction of the 2-bromophenyl substituent opens up new avenues for creating materials with tailored properties and post-synthesis modification capabilities.[1][2]
This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed hypothetical protocols for the synthesis of novel polyesters and metal-organic frameworks. The methodologies presented herein are grounded in established principles of polymer chemistry and crystal engineering, offering a solid foundation for researchers to explore the capabilities of this intriguing molecule.
I. Strategic Advantages of the 2-(2-Bromophenyl) Succinic Acid Moiety
The key to the utility of this compound in materials science lies in the strategic placement of the bromo- and phenyl- substituents. These groups are not merely passive components; they actively influence the properties of the resulting materials and provide handles for further chemical transformations.
-
Enhanced Thermal and Mechanical Properties: The rigid phenyl group, when incorporated into a polymer backbone, can significantly increase the glass transition temperature (Tg) and improve the mechanical strength of the material compared to its purely aliphatic counterparts.[1]
-
Tunable Crystallinity: The presence of the bulky bromophenyl group can disrupt the regular packing of polymer chains, leading to a reduction in crystallinity. This can be advantageous in applications requiring materials with greater flexibility and optical clarity.
-
Post-Synthesis Modification: The bromine atom on the phenyl ring serves as a versatile reactive site for a variety of post-synthetic modification reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide range of functional groups to the material after its initial synthesis, enabling the fine-tuning of its properties for specific applications.
-
Metal Coordination: The dicarboxylic acid groups are excellent ligands for coordinating with metal ions, making this compound a prime candidate for the construction of novel metal-organic frameworks (MOFs). The bromophenyl group can influence the topology of the resulting framework and can also serve as a functional site within the pores of the MOF.
II. Application in Polyester Synthesis: Towards High-Performance and Functional Polymers
The polycondensation of this compound with various diols offers a direct route to novel polyesters with unique properties. The incorporation of the bromophenyl group can lead to materials with improved thermal stability and the potential for further functionalization.
Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a linear aliphatic diol, such as 1,6-hexanediol.
Materials:
-
This compound
-
1,6-hexanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Suitable solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: In the reaction flask, combine equimolar amounts of this compound and 1,6-hexanediol. Add a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol% relative to the diacid) and a small amount of antioxidant.
-
Esterification: Heat the mixture under a gentle stream of nitrogen to a temperature of 180-200°C. Water will be produced as a byproduct of the esterification reaction and should be continuously removed via the distillation condenser. This stage is typically carried out for 2-4 hours.
-
Polycondensation: Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 mbar) while increasing the temperature to 220-240°C. This will facilitate the removal of excess diol and further drive the polymerization reaction. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows. This stage is typically continued for 4-6 hours.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
The synthesized polyester should be characterized using standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 50 - 80 °C (expected to be higher than poly(hexamethylene succinate)) |
| Decomposition Temp. (Td) | > 300 °C |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and characterization of a polyester from this compound.
III. Application in Metal-Organic Frameworks (MOFs): Designing Functional Porous Materials
This compound is an attractive ligand for the synthesis of MOFs due to its ability to form robust frameworks through coordination with metal ions. The bromophenyl group can be used to tune the pore environment and to introduce post-synthetic modification capabilities.
Protocol 2: Hydrothermal Synthesis of a this compound-Based MOF
This protocol provides a general method for the hydrothermal synthesis of a MOF using this compound and a metal salt, such as zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven with temperature control
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a 1:1 molar ratio in a solvent mixture of DMF and ethanol (e.g., 10 mL).
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and seal it. Heat the autoclave in an oven at a temperature between 100°C and 150°C for 24 to 72 hours.[3][4]
-
Crystal Collection: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystalline product can be collected by centrifugation or vacuum filtration.
-
Washing and Activation: Wash the collected crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Drying: Dry the activated MOF crystals in a vacuum oven at a moderate temperature (e.g., 80-100°C) to obtain the final product.
Characterization:
The synthesized MOF should be characterized using the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the crystal structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the surface area and pore volume of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
Reaction Scheme Diagram:
Caption: General reaction scheme for the hydrothermal synthesis of a MOF.
IV. Post-Synthetic Modification: A Gateway to Advanced Functionality
The bromine atom on the phenyl ring of the this compound unit within a polymer or MOF provides a powerful tool for post-synthetic modification. This allows for the covalent attachment of various functional molecules, tailoring the material's properties for specific applications.
Conceptual Workflow for Post-Synthetic Modification:
Caption: Post-synthetic modification via Suzuki cross-coupling.
This approach could be used to introduce functionalities such as:
-
Fluorescent dyes for sensing applications.
-
Biologically active molecules for drug delivery or biomedical devices.
-
Catalytic moieties for heterogeneous catalysis.
-
Hydrophilic or hydrophobic groups to tune the surface properties of the material.
V. Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the creation of advanced functional materials. The synthetic protocols and characterization strategies outlined in this guide provide a solid starting point for researchers to investigate its potential in the development of novel polyesters and metal-organic frameworks. The ability to introduce a reactive handle for post-synthetic modification offers a significant advantage, paving the way for the design of materials with precisely tailored properties for a wide range of applications, from high-performance plastics to sophisticated sensing and catalytic systems. Further research into the specific properties and applications of materials derived from this compound is highly encouraged to fully unlock its potential in materials science.
References
- Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO2 Adsorption Technology.
- Universitas Indonesia. Design and preparation of succinic acid-based metal-organic frameworks for co>2> adsorption technology.
- ResearchGate. Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO_2 Adsorption Technology | Request PDF.
- Wiley Online Library. Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources.
- Wiley Online Library. Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization.
- Semantic Scholar. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester.
- PubMed Central. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline.
- PubMed Central. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions.
- ResearchGate. Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters | Request PDF.
- Royal Society of Chemistry. Post-synthetic modifications in porous organic polymers for biomedical and related applications.
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- ResearchGate. (PDF) Syntheses of Polyesters from Succinic Anhydride and Various Diols Catalyzed by Metal Triflates.
- Royal Society of Chemistry. Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Google Patents. United States Patent Office.
- mocedes.org. Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene.
- MDPI. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran.
- ResearchGate. (PDF) Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications.
- OSTI.GOV. Conjugated polymers with precisely-controlled heterobisfunc.
- Digital Commons @ University of Nebraska - Lincoln. EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS.
- Google Patents. Process for the preparation of succinic acid ester.
- Google Patents. Process for the production and purification of succinic acid.
- MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives.
- ResearchGate. Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene.
- Polymat 2025. Succinic Acid as a Renewable Precursor for the Synthesis of a Novel Bio-Based Diisocyanate.
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Application Notes and Protocols for the Esterification of 2-(2-Bromophenyl)succinic Acid
Introduction
2-(2-Bromophenyl)succinic acid is a valuable building block in the synthesis of a variety of organic molecules, particularly as an intermediate for pharmaceuticals and other bioactive compounds. The presence of two carboxylic acid moieties and a reactive aryl bromide group offers multiple handles for chemical modification. Esterification of the carboxylic acid groups is a fundamental transformation that not only protects these acidic protons but also modulates the molecule's solubility, reactivity, and biological activity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the esterification of this compound. We will explore two primary, robust methods: the classic Fischer-Speier esterification for complete diester formation and the milder Steglich esterification, which offers greater control and is suitable for more sensitive substrates. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding are central pillars of this document.
Chemical Principles and Mechanistic Overview
The esterification of this compound can yield both a monoester and a diester, depending on the reaction conditions and stoichiometry of the reagents. The presence of the ortho-bromine atom on the phenyl ring can influence the reactivity of the carboxylic acid groups through electronic and steric effects. The electron-withdrawing nature of the bromine atom increases the acidity of the carboxylic protons, which can facilitate certain esterification pathways.
Fischer-Speier Esterification: An Equilibrium-Driven Process
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to achieve high yields of the diester, the equilibrium must be shifted towards the products.[1] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1]
The mechanism involves the protonation of one of the carbonyl oxygens by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester. This process is repeated for the second carboxylic acid group to form the diester.
Steglich Esterification: Mild and Controlled Activation
The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[2][3][4] This method is particularly advantageous for substrates that are sensitive to strong acids or high temperatures.[2]
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[2] DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to form the ester.[4] A key byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[3] The Steglich method offers better control for potentially achieving selective mono-esterification by carefully controlling the stoichiometry of the reagents.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: Fischer-Speier Diesterification - Synthesis of Dimethyl 2-(2-bromophenyl)succinate
This protocol is optimized for the complete conversion of this compound to its dimethyl ester. The use of a large excess of methanol drives the equilibrium towards the diester product.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots and analyzing them by GC-MS after derivatization.[5][6]
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with 3 x 75 mL of diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dimethyl 2-(2-bromophenyl)succinate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: A colorless to pale yellow oil.
Protocol 2: Steglich Esterification - Synthesis of Diethyl 2-(2-bromophenyl)succinate
This protocol is ideal for researchers who require milder reaction conditions or are working with sensitive substrates. It details the synthesis of the diethyl ester.
Materials:
-
This compound
-
Anhydrous ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound and a catalytic amount of DMAP (approximately 5 mol%) in 100 mL of anhydrous DCM.
-
Alcohol Addition: Add a stoichiometric excess of anhydrous ethanol (e.g., 2.2 equivalents) to the solution.
-
DCC Addition: Cool the flask in an ice bath and slowly add a solution of DCC (2.2 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Filtration: Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude diethyl 2-(2-bromophenyl)succinate can be purified by column chromatography on silica gel.
Expected Outcome: A colorless oil.
Data Presentation and Characterization
The successful synthesis of the mono- and diesters of this compound should be confirmed by spectroscopic methods.
Spectroscopic Data
FTIR Spectroscopy: The esterification can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (typically 1730-1750 cm⁻¹) compared to the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).[7] The presence of C-O stretching bands in the 1300-1000 cm⁻¹ region further confirms ester formation.[8]
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the alcohol moiety's alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester, or a quartet around 4.2 ppm and a triplet around 1.2 ppm for an ethyl ester). The aromatic protons of the 2-bromophenyl group will appear in the aromatic region (around 7.0-7.6 ppm). The methine and methylene protons of the succinate backbone will also show characteristic shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbons of the ester groups will appear in the range of 170-175 ppm.[9][10] The carbons of the alcohol moiety and the succinate backbone will also have distinct chemical shifts. For instance, the carbons of a dimethyl succinate would appear around 52 ppm (methoxy) and 29 ppm (methylene).[11]
Mass Spectrometry: GC-MS can be used to confirm the molecular weight of the ester products and to assess the purity of the sample.[5][6]
| Compound | Esterification Method | Alcohol | Expected Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, indicative) | Key ¹³C NMR Signals (ppm, indicative) |
| Dimethyl 2-(2-bromophenyl)succinate | Fischer-Speier | Methanol | 301.14 | ~3.7 (s, 6H), 7.0-7.6 (m, 4H) | ~172, ~171 (C=O), ~52 (OCH₃) |
| Diethyl 2-(2-bromophenyl)succinate | Steglich | Ethanol | 329.19 | ~4.2 (q, 4H), ~1.2 (t, 6H), 7.0-7.6 (m, 4H) | ~171, ~170 (C=O), ~61 (OCH₂), ~14 (CH₃) |
Troubleshooting and Field-Proven Insights
-
Incomplete Fischer Esterification: If the reaction does not go to completion, ensure the alcohol is anhydrous and consider using a Dean-Stark trap to remove water azeotropically. Increasing the reaction time or the amount of acid catalyst can also improve the yield.
-
Side Reactions in Steglich Esterification: The primary side product is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[2] Using a catalytic amount of DMAP helps to minimize this side reaction by accelerating the desired esterification.[2]
-
Purification Challenges: The removal of DCU from the Steglich reaction is straightforward due to its low solubility. However, if any unreacted starting acid remains, it can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
Selective Mono-esterification: Achieving high selectivity for the monoester can be challenging. For the Steglich method, using a 1:1 molar ratio of the dicarboxylic acid to the alcohol and DCC can favor mono-esterification.[12][13] Careful monitoring of the reaction is crucial to stop it at the desired point. For Fischer esterification, using a specific molar ratio of alcohol and a shorter reaction time might yield a mixture of mono- and di-esters, requiring careful separation.
Conclusion
The esterification of this compound is a critical transformation for the synthesis of advanced intermediates in drug discovery and materials science. Both the Fischer-Speier and Steglich methods offer reliable pathways to the corresponding diesters, with the choice of method depending on the substrate's sensitivity and the desired reaction conditions. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize and characterize these valuable compounds.
References
- Bruker. (n.d.). 13C, DEPT135, HSQC, and HRMS spectra.
- Stout, S. A., et al. (2014). Inside Amber: The Structural Role of Succinic Acid in Class Ia and Class Id Resinite. Energy & Fuels, 28(7), 4449-4458.
- Hryshchenko, A., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science, 4(14), 19-25.
- Lee, D. Y., et al. (2016). GC and GC-MS analyses of succinic acid extracted from chitosan-succinic acid powder mixture. Journal of Analytical Science and Technology, 7(1), 1-6.
- NIST. (n.d.). Succinic acid, di-(-)-menthyl ester. NIST Chemistry WebBook.
- Pirkle, W. H., & Rinaldi, P. L. (1979). Method of preparing monoesters.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- Wikipedia. (2023). Steglich esterification.
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- Munawar, S., et al. (2024).
- Bak, B. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- SynArchive. (n.d.). Steglich Esterification.
- Organic Syntheses. (n.d.). Phenylsuccinic acid.
- The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- ResearchGate. (n.d.). Fig. S1. 1H NMR spectrum of compound 2.
- ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254).
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Iqbal, M., Bakhsh, I., & Baloch, M. (2012).
- Johnson, R. A. (1994). Esterification process.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838).
- ResearchGate. (n.d.). 1H (left) and 13C NMR (right) of the succinylated filter paper (SFP 6) in DMSO-d6.
- Hasegawa, K., Sakamoto, K., & Yoneda, N. (1988). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 1519-1522.
- Cirujano, F. G., et al. (2010). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 12(6), 975-978.
- Zhang, Y., et al. (2012). Method for preparing monoester succinate by esterification of ammonium succinate.
- Bart, H., Reidetschlager, J., & Lehmann, A. (1994). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis. International Journal of Chemical Kinetics, 26(10), 991-1001.
- Climent, M. J., et al. (2004). Selective esterification of various polyfunctional carboxylic acids over HMS2–SO3H.
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Al-Jaber, H. I., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(10), 1683.
- Dembinski, R., et al. (2018). Selective Esterification of Phosphonic Acids. Molecules, 23(8), 1999.
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- Chegg. (2021, March 31). Solved Examine the 13C-NMR Spectrum of diethyl.
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- ResearchGate. (n.d.). Esterification of succinic acid using MeOH.
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Application Notes and Protocols for Amidation Reactions of 2-(2-Bromophenyl)succinic Acid
Introduction: The Significance of 2-(2-Bromophenyl)succinic Acid Amides in Drug Discovery
This compound is a versatile dicarboxylic acid that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its derivatives, particularly the corresponding amides, are of significant interest to researchers in medicinal chemistry and drug development. The introduction of an amide functional group can profoundly influence a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the amide bond is a cornerstone of peptide and protein structures, making succinamide derivatives valuable scaffolds for mimicking biological interactions. The presence of the bromophenyl moiety offers a site for further synthetic elaboration, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for screening against various therapeutic targets. This document provides a comprehensive guide to the amidation of this compound, detailing the underlying chemical principles, offering practical insights, and presenting detailed protocols for laboratory execution.
Core Concepts in the Amidation of this compound
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. A significant hurdle is the acid-base reaction that occurs upon mixing the two reactants, which forms a highly unreactive carboxylate salt. To overcome this, the carboxylic acid group must be "activated" to make it more susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling agents.
For a dicarboxylic acid like this compound, the reaction can be directed to form a mono-amide or a di-amide, depending on the stoichiometry of the reagents and the reaction conditions. The two carboxylic acid groups in this compound are chemically non-equivalent due to the presence of the adjacent bromophenyl substituent. This can lead to regioselectivity in mono-amidation reactions, with one carboxyl group being more reactive than the other, potentially due to steric and electronic effects.
Key Considerations for Successful Amidation:
-
Choice of Coupling Agent: A wide array of coupling agents is available, each with its own advantages and disadvantages in terms of reactivity, byproducts, and compatibility with other functional groups.
-
Solvent Selection: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Common solvents for amidation include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Temperature: Most amidation reactions are carried out at room temperature, although gentle heating may be required for less reactive substrates.
-
Workup and Purification: The choice of workup procedure is dictated by the properties of the product and the byproducts of the coupling agent. Purification is typically achieved by extraction, crystallization, or column chromatography.
Visualizing the Amidation Workflow
The general workflow for the amidation of a carboxylic acid using a coupling agent can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for the amidation of this compound.
Protocols for Amidation Reactions
Due to the limited specific literature on the amidation of this compound, the following protocols are adapted from well-established methods for similar 2-aryl succinic acids and general amidation procedures. Researchers should consider these as starting points and may need to optimize conditions for their specific amine substrate.
Protocol 1: Mono-amidation of this compound via Phenylsuccinic Anhydride Intermediate
This protocol is based on the selective amidation of 2-phenylsuccinic acid and is a good strategy for achieving mono-amidation with regioselectivity. The first step is the formation of the corresponding anhydride.
Step 1: Synthesis of 2-(2-Bromophenyl)succinic Anhydride
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetic anhydride or acetyl chloride, add the dehydrating agent.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude 2-(2-Bromophenyl)succinic anhydride. This can often be used in the next step without further purification.
Step 2: Amidation of the Anhydride
-
Dissolve the crude 2-(2-Bromophenyl)succinic anhydride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired primary or secondary amine (1.0-1.1 eq) in the same solvent to the cooled anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an acidic workup to separate the desired mono-amide carboxylic acid from any unreacted amine. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by crystallization or column chromatography.
Rationale for this approach: The reaction of an unsymmetrical anhydride with an amine can lead to two isomeric products. For 2-phenylsuccinic anhydride, it has been observed that bulky amines preferentially attack the carbonyl carbon further away from the phenyl group, likely due to steric hindrance.[1] This suggests that a similar regioselectivity may be observed with 2-(2-Bromophenyl)succinic anhydride.
Protocol 2: Di-amidation of this compound using EDC Coupling
This protocol is designed for the synthesis of the di-amide derivative.
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as DMF or DCM.
-
Add the desired primary or secondary amine (2.2-2.5 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0-4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2-2.5 eq) portion-wise to the reaction mixture.
-
Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) (0.2-1.0 eq) can be included to improve reaction efficiency and suppress side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Full Name | Byproduct | Solubility of Byproduct | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct precipitates and can be removed by filtration. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Ethyl-dimethylaminopropyl urea (EDU) | Water-soluble | Easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Soluble | Highly efficient, often used in peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Soluble | Effective for hindered amines and acids. |
Catalytic Amidation: A Greener Approach
In recent years, catalytic methods for direct amidation have gained attention as more environmentally friendly alternatives to stoichiometric coupling agents. Boronic acid catalysis is one such promising approach.
Protocol 3: Boric Acid-Catalyzed Di-amidation
This protocol is adapted from general procedures for boric acid-catalyzed amidation.
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), the desired amine (2.5-3.0 eq), and a catalytic amount of boric acid (e.g., 5-10 mol%).
-
Add a solvent that forms an azeotrope with water, such as toluene or xylene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by TLC. The reaction time can vary from several hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Rationale for this approach: Boric acid is believed to activate the carboxylic acid by forming a reactive acylborate intermediate. This method avoids the use of expensive coupling agents and the generation of stoichiometric byproducts.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the amount of coupling agent or amine, adding an activating agent like HOBt, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: In some cases, side reactions such as racemization (if the starting material is chiral) or the formation of N-acylurea byproducts (with carbodiimides) can occur. The addition of HOBt can help to minimize these side reactions.
-
Purification Challenges: The removal of byproducts from coupling agents can sometimes be challenging. For DCC, the DCU byproduct is mostly insoluble and can be filtered off. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.
-
Steric Hindrance: The 2-(2-bromophenyl) group may impart some steric hindrance, potentially slowing down the reaction. If reacting with a bulky amine, a more powerful coupling agent like HATU or PyBOP may be necessary.
Conclusion
The amidation of this compound provides a gateway to a diverse range of molecules with potential applications in drug discovery and materials science. By understanding the fundamental principles of amide bond formation and carefully selecting the appropriate reaction conditions and coupling agents, researchers can efficiently synthesize both mono- and di-amide derivatives of this valuable starting material. The protocols provided herein serve as a robust starting point for the synthesis and exploration of this important class of compounds.
References
- APPCHEM Limited. 2-(2-Bromo-phenyl)-succinic acid. [Link]
- Pinto, D. C. G. A., et al. (2003). The Synthesis and Isolation of N-tert-Butyl-2-phenylsuccinamic Acid and N-tert-Butyl-3-phenylsuccinamic Acid - An Undergraduate Organic Chemistry Laboratory Experiment.
Sources
Application Notes and Protocols: 2-(2-Bromophenyl)succinic Acid as a Versatile Building Block for Complex Molecules
Introduction: Unlocking Molecular Complexity with 2-(2-Bromophenyl)succinic Acid
In the landscape of modern organic synthesis and drug discovery, the development of efficient strategies to construct complex molecular architectures is paramount. This compound has emerged as a highly valuable and versatile building block, offering a gateway to a diverse range of carbocyclic and heterocyclic scaffolds. Its unique structural motif, featuring a succinic acid moiety attached to a brominated phenyl ring, provides a strategic handle for intramolecular cyclization reactions, most notably the Palladium-catalyzed Intramolecular Heck Reaction. This powerful transformation enables the construction of fused ring systems, which are prevalent in numerous biologically active compounds and functional materials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of complex molecules. We will delve into the underlying principles, provide detailed, field-proven protocols, and explore the mechanistic intricacies of the key transformations.
Core Application: Synthesis of Indanone-3-Carboxylic Acid via Intramolecular Heck Reaction
A primary application of this compound is its conversion to indanone-3-carboxylic acid derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. The strategic placement of the bromo and succinic acid groups in the starting material allows for a highly efficient intramolecular Heck reaction, leading to the formation of the five-membered carbocyclic ring of the indanone system.
Synthetic Strategy: A Two-Step Approach
The overall transformation involves two key steps:
-
Preparation of the Heck Precursor: The dicarboxylic acid functionality of this compound is first converted into a more suitable precursor for the Heck reaction. This is typically achieved by forming the anhydride and subsequently reacting it with an alcohol to generate a monoester. This process selectively protects one carboxylic acid group while leaving the other free to be potentially converted into an alkene or another reactive moiety. In this protocol, we will focus on a decarboxylative olefination approach to generate the necessary alkene.
-
Intramolecular Heck Reaction: The generated precursor, now containing both the aryl bromide and an alkene, undergoes a palladium-catalyzed intramolecular cyclization to form the indanone ring system.
Experimental Protocols
Part 1: Synthesis of 2-(2-Bromobenzyl)maleic Anhydride
This initial step prepares the molecule for the introduction of the alkene functionality necessary for the intramolecular Heck reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 20608-82-6 | 273.08 g/mol | 10 mmol, 2.73 g |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 20 mL |
| Toluene | 108-88-3 | 92.14 g/mol | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.73 g, 10 mmol) and acetic anhydride (20 mL).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The solid should completely dissolve.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting crude anhydride, add toluene (50 mL) and evaporate the solvent again to azeotropically remove any remaining acetic anhydride.
-
The crude 2-(2-bromobenzyl)maleic anhydride is used in the next step without further purification.
Part 2: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic Acid
This protocol details the one-pot decarboxylative olefination and subsequent intramolecular Heck cyclization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Crude 2-(2-Bromobenzyl)maleic anhydride | - | 255.07 g/mol | ~10 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.49 g/mol | 0.05 mmol, 11.2 mg |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | 0.2 mmol, 52.5 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 20 mmol, 2.78 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 50 mL |
Procedure:
-
To the flask containing the crude 2-(2-bromobenzyl)maleic anhydride, add anhydrous N,N-dimethylformamide (DMF) (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Palladium(II) Acetate (11.2 mg, 0.05 mmol), triphenylphosphine (52.5 mg, 0.2 mmol), and triethylamine (2.78 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of 1 M hydrochloric acid (HCl) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Mechanism of the Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex. The catalytic cycle can be broadly divided into three main stages: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst.[1][2]
Catalytic Cycle
Figure 1: Catalytic cycle of the intramolecular Heck reaction.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂): This is a common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.[3]
-
Triphenylphosphine (PPh₃): This phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.[4] The ratio of ligand to palladium is crucial for optimal catalytic activity.
-
Triethylamine (Et₃N): A base is required to neutralize the hydrobromic acid (HBr) that is formed during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[2]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is typically used to dissolve the reactants and the palladium catalyst, facilitating the reaction.
-
Temperature (100 °C): The reaction is heated to provide the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
| Parameter | Value/Observation |
| Starting Material | This compound |
| Key Transformation | Intramolecular Heck Reaction |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Expected Product | 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid |
| Typical Yield | 60-80% (based on related literature) |
| Purification | Column Chromatography |
Applications and Further Transformations
The resulting 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable intermediate for further synthetic elaborations. The carboxylic acid functionality can be readily converted into esters, amides, or other functional groups. The indanone core can also undergo various modifications, such as alpha-functionalization or reduction of the ketone. These transformations open up avenues for the synthesis of a wide array of complex molecules with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel anti-inflammatory agents, analgesics, and anticancer drugs.
-
Materials Science: As a building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Workflow Visualization
Figure 2: Synthetic workflow from starting material to final product and applications.
References
- Wikipedia. Intramolecular Heck reaction. [Link]
- Macmillan Group Meeting. The Intramolecular Heck Reaction. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- PubChem.
- Chemistry LibreTexts. Heck reaction. [Link]
- PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. [Link]
Sources
Application Notes and Protocols: Polymer Modification Using 2-(2-Bromophenyl)succinic Acid
Introduction: Unlocking Novel Polymer Functionalities with 2-(2-Bromophenyl)succinic Acid
The strategic modification of polymers is a cornerstone of modern materials science and drug delivery. By introducing specific functional moieties into a polymer backbone, researchers can exquisitely tailor its physical, chemical, and biological properties. This compound emerges as a compelling modifying agent due to its unique combination of a dicarboxylic acid functionality, enabling polyesterification, and a reactive bromophenyl group. This dual-functionality opens avenues for creating polymers with enhanced thermal stability, altered hydrophilicity, and sites for further post-polymerization modification, which is of particular interest in the development of advanced drug delivery systems and high-performance materials.[1][2][3]
The dicarboxylic acid allows for its incorporation into polyester and polyamide backbones through well-established polycondensation reactions.[4] The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of subsequent chemical transformations, such as cross-linking, grafting, or the attachment of bioactive molecules through reactions like Suzuki or Heck coupling. This guide provides detailed protocols for the synthesis of this compound and its application in polymer modification through melt and solution polycondensation techniques.
Part 1: Synthesis of this compound
A reliable synthesis of this compound is paramount for its successful application in polymer modification. The following protocol is adapted from established methods for the synthesis of related substituted succinic acids.[5][6]
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 6. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Anticancer Drugs
Introduction: The Central Role of Synthesis in Oncology
The development of anticancer drugs is a cornerstone of modern medicine, and at its heart lies the field of chemical synthesis. The ability to construct complex molecular architectures with high precision has enabled the discovery and large-scale production of therapies that have transformed cancer treatment. From the early cytotoxic agents to today's highly targeted therapies, synthetic chemistry provides the essential tools to not only produce known drugs but also to innovate and create novel therapeutic agents with improved efficacy and reduced side effects.[1] This guide provides an in-depth exploration of the synthesis of several key classes of anticancer drugs, offering both the theoretical underpinnings and practical, step-by-step protocols for their preparation. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a framework for the synthesis, purification, and characterization of these vital compounds.
I. Platinum-Based Drugs: The Heavy Metal Hitters
Platinum-based drugs are a class of chemotherapy agents that exert their cytotoxic effects by forming adducts with DNA, which in turn inhibits DNA replication and transcription, ultimately leading to cell death.[1] Cisplatin, the progenitor of this class, was discovered serendipitously and has become one of the most effective and widely used anticancer drugs.[1][2] However, its significant side effects spurred the development of second and third-generation analogs like carboplatin and oxaliplatin, which offer improved toxicity profiles.[1][2][3]
Mechanism of Action: A Closer Look at DNA Adduct Formation
Upon entering a cell, the chloride ligands of cisplatin are hydrolyzed, forming a positively charged, aquated platinum complex.[4] This electrophilic species then readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine bases.[4] The primary lesion is the formation of 1,2-intrastrand cross-links between adjacent guanine residues, which accounts for the majority of DNA adducts and is believed to be the primary driver of cisplatin's anticancer activity.[4] This distortion of the DNA helix triggers a cellular response that, in cancer cells, often culminates in apoptosis.
Caption: Cellular activation and mechanism of action of Cisplatin.
Synthetic Strategy: The Dhara Synthesis of Cisplatin
The most widely adopted method for synthesizing isomerically pure cisplatin is the procedure developed by Dhara in 1970.[4] This multi-step synthesis is a classic example of leveraging the trans effect in inorganic chemistry to control the stereochemistry of the final product. The key is the sequential replacement of ligands on the platinum center, starting from potassium tetrachloroplatinate(II).
Protocol 1: Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonium hydroxide (NH₄OH)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Water (deionized)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Stir plate and stir bar
Procedure:
-
Preparation of K₂[PtI₄]: In a fume hood, dissolve K₂[PtCl₄] in a minimal amount of water. Add a stoichiometric amount of KI (4 equivalents) to the solution. The color will change from orange-red to a dark brown, indicating the formation of the tetraiodoplatinate complex.
-
Synthesis of cis-[Pt(NH₃)₂I₂]: To the solution of K₂[PtI₄], slowly add an excess of ammonium hydroxide. A yellow precipitate of cis-diamminediiodoplatinum(II) will form. Stir the mixture for 1 hour to ensure complete reaction.
-
Isolation of cis-[Pt(NH₃)₂I₂]: Cool the mixture in an ice bath and then collect the yellow precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of ethanol, and then ether. Allow the product to air dry.
-
Conversion to the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in water. Add a stoichiometric amount of silver nitrate (2 equivalents) to the suspension. The silver iodide will precipitate as a pale yellow solid. Stir the mixture in the dark for several hours to drive the reaction to completion.
-
Removal of Silver Iodide: Filter off the silver iodide precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺.
-
Formation of Cisplatin: To the filtrate containing the diaqua complex, add an excess of potassium chloride. The final product, cisplatin, will precipitate as a yellow solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the cisplatin by vacuum filtration, wash with cold water, and dry in a desiccator.
II. Kinase Inhibitors: Targeting Cellular Signaling
Kinase inhibitors are a class of targeted therapy drugs that block the action of kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth and division.[5] By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor progression. Gefitinib is a prime example, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6][7]
Mechanism of Action: Competitive Inhibition of ATP Binding
Gefitinib functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[8] In many cancer cells, particularly non-small cell lung cancer, EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation.[7] Gefitinib binds to the ATP pocket, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathways responsible for cell growth and survival.[6]
Caption: Mechanism of EGFR inhibition by Gefitinib.
Synthetic Strategy: A Convergent Approach to Gefitinib
Several synthetic routes to gefitinib have been reported. A common and efficient strategy involves the construction of the quinazoline core followed by the coupling with the aniline side chain.[9] This convergent approach allows for the independent synthesis of the two key fragments, which are then combined in the final steps.
Protocol 2: Synthesis of Gefitinib
This protocol is a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.[9]
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-bromo-3-chloropropane
-
Nitric acid
-
Acetic acid
-
Iron powder
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
3-chloro-4-fluoroaniline
-
Various solvents (DMF, isopropanol, etc.)
-
Bases (e.g., K₂CO₃, triethylamine)
Procedure:
-
Alkylation: Alkylate methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate in a suitable solvent such as DMF.
-
Nitration: Nitrate the resulting compound using nitric acid in acetic acid to introduce a nitro group onto the aromatic ring.
-
Reduction: Reduce the nitro group to an amine using iron powder in acetic acid.
-
Cyclization: Cyclize the amino compound with formamide at high temperature to form the quinazolinone core.
-
Chlorination: Chlorinate the quinazolinone using a chlorinating agent like phosphorus oxychloride to produce the 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution: React the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a solvent like isopropanol to couple the two main fragments of the gefitinib molecule.
-
Final Side Chain Attachment: The final step involves the attachment of the morpholino group, which is typically done by reacting the appropriate intermediate with 4-(3-chloropropyl)morpholine.
-
Purification: The final product is purified by crystallization or column chromatography to yield pure gefitinib.
III. Natural Products and Their Derivatives: Nature's Arsenal
Natural products have historically been a rich source of anticancer drugs.[10] Paclitaxel (Taxol®), originally isolated from the bark of the Pacific yew tree, is a prime example of a highly successful natural product-derived anticancer agent.[11] Its complex structure presented a significant challenge to synthetic chemists, and its total synthesis is considered a landmark achievement in organic chemistry.[11][12][13][14][15]
Mechanism of Action: Microtubule Stabilization
Paclitaxel's anticancer activity stems from its ability to bind to and stabilize microtubules.[10] Microtubules are dynamic polymers that are essential for cell division (mitosis). By stabilizing them, paclitaxel prevents their disassembly, which is necessary for the mitotic spindle to function correctly. This disruption of microtubule dynamics arrests the cell cycle in mitosis, ultimately leading to apoptotic cell death.
Synthetic Strategy: Semi-Synthesis from Baccatin III
Due to the scarcity of the Pacific yew and the complexity of its total synthesis, a more practical approach for the large-scale production of paclitaxel is semi-synthesis.[11] This involves isolating a more abundant precursor, baccatin III, from the needles of the European yew tree and then chemically attaching the C-13 side chain.[11]
Caption: Semi-synthetic route to Paclitaxel from Baccatin III.
Protocol 3: Semi-Synthesis of Paclitaxel (Simplified Ojima-Holton Method)
This protocol outlines the key steps in the semi-synthesis of paclitaxel from baccatin III and a protected β-lactam side-chain precursor.
Materials:
-
Baccatin III
-
Protected β-lactam (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone)
-
Coupling agents (e.g., di-2-pyridyl carbonate, DMAP)
-
Deprotecting agent (e.g., HF-pyridine)
-
Solvents (e.g., toluene, THF)
Procedure:
-
Protection of Baccatin III: The hydroxyl groups of baccatin III may need to be selectively protected to ensure the side chain attaches at the correct position (C-13).
-
Coupling Reaction: React the protected baccatin III with the protected β-lactam in the presence of a coupling agent. This step opens the β-lactam ring and forms the ester linkage at the C-13 position.
-
Deprotection: Remove the protecting groups from the newly attached side chain and any protected hydroxyl groups on the baccatin III core. This is often achieved using a fluoride source like HF-pyridine to remove silyl protecting groups.
-
Purification: The final paclitaxel product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain the highly pure active pharmaceutical ingredient.
IV. Purification and Characterization: Ensuring Quality and Identity
The synthesis of an active pharmaceutical ingredient is only complete upon its rigorous purification and characterization. This is to ensure the compound is of the required purity and that its chemical structure is correct.
Purification Techniques
-
Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. The crude mixture is loaded onto a column packed with a solid support (e.g., silica gel), and a solvent (the mobile phase) is passed through the column. Compounds with different polarities will travel through the column at different rates and can be collected as separate fractions.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, resulting in higher resolution and faster separation times.[2][16]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.[18][19] It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure.[16][18][19][20][21]
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, which can be used to determine its molecular weight with high accuracy.[22][23] It can also be used to gain structural information by analyzing the fragmentation patterns of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Technique | Information Obtained | Application in Anticancer Drug Synthesis |
| HPLC | Purity of the compound | To assess the purity of the final product and intermediates.[2] |
| ¹H and ¹³C NMR | Detailed structural information | To confirm the chemical structure of the synthesized compound.[16][18] |
| Mass Spectrometry | Molecular weight and fragmentation pattern | To confirm the molecular weight and provide further structural evidence.[22][23] |
| IR Spectroscopy | Presence of functional groups | To confirm the presence of key functional groups in the molecule. |
V. The Importance of Chirality in Anticancer Drug Synthesis
Many anticancer drugs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[24][25][26] The different enantiomers of a chiral drug can have vastly different biological activities.[25][26] One enantiomer may be therapeutically active, while the other may be inactive or even toxic.[26] Therefore, the ability to synthesize a single, desired enantiomer (asymmetric synthesis) is of paramount importance in modern drug development.[27][28][29][30] This ensures the final drug product is safe and effective.
VI. Conclusion
The synthesis of anticancer drugs is a dynamic and evolving field. The protocols and strategies outlined in this guide represent established and effective methods for the preparation of several important classes of chemotherapeutic agents. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of experimental procedures and rigorous purification and characterization, is essential for the successful synthesis of these life-saving medicines. As our understanding of cancer biology deepens, synthetic chemistry will continue to be a critical enabling science, providing the molecules that will form the basis of the next generation of cancer therapies.
References
- Barnard, P. J., & Berners-Price, S. J. (2007). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Coordination Chemistry Reviews, 251(13-14), 1889-1902. [Link]
- Li, X., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 23(13), 3749-3754. [Link]
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- Johnstone, T. C., et al. (2014). Oxidative halogenation of cisplatin and carboplatin: synthesis, spectroscopy, and crystal and molecular structures of Pt(IV) prodrugs. Dalton Transactions, 43(44), 16684-16695. [Link]
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- Organic Chemistry Portal. (2020). The Baran Synthesis of Paclitaxel (Taxol®). [Link]
- Toffoli, G., & De Paoli, A. (2015). Mass spectrometry in the pharmacokinetic studies of anticancer natural products.
- Remko, M., & Vrábel, M. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. Molecules, 28(6), 2636. [Link]
- Lippard, S. J. (2000). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. ChemInform, 31(32)*. [Link]
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- Álvarez, R., et al. (2006). Asymmetric Total Synthesis and Stereochemical Elucidation of the Antitumor Agent PM-94128. Organic Letters, 8(26), 6063-6066. [Link]
- Bradley, D. (2021). NMR spectroscopy: Target anticancer fragments. Wiley Analytical Science. [Link]
- Comba, P., et al. (2014). Bispidine Analogues of Cisplatin, Carboplatin, and Oxaliplatin. Synthesis, Structures, and Cytotoxicity. Inorganic Chemistry, 53(10), 5170-5181. [Link]
- Jeon, J., et al. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Li, Y., et al. (2021). Preparation and Characterization of Anti-Cancer Crystal Drugs Based on Erythrocyte Membrane Nanoplatform. Pharmaceutics, 13(10), 1569. [Link]
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- Jakimov, D. S., et al. (2007). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of B.U.ON., 12(4), 541-546. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Bromophenyl)succinic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-(2-Bromophenyl)succinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.[1] As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource combines established chemical principles with field-proven troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common impurities in crude this compound?
A1: Impurities can originate from unreacted starting materials, byproducts of side reactions, or degradation products. Common impurities may include residual starting materials from the synthesis, isomers such as 2-(3-bromophenyl)succinic acid or 2-(4-bromophenyl)succinic acid, and other organic acids formed during the reaction.[2][3] In cases of bio-synthesis, impurities could also include other organic acids like acetic, formic, and lactic acids, as well as residual sugars and proteins from the fermentation broth.[4][5]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. For succinic acid and its derivatives, other techniques like ion-exchange chromatography and electrodialysis have also been employed, particularly in industrial-scale purification from fermentation broths.[6][7]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and detecting impurities.[2][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can reveal the presence of impurities.[9] Melting point determination is a quick and useful method to gauge purity; a sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.[2]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals After Recrystallization
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for oily residue.
In-depth Explanation: The formation of an oil, or "oiling out," during recrystallization occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This is often due to the solvent being too good, the presence of impurities that inhibit crystallization, or excessively rapid cooling. Introducing a co-solvent in which the compound is less soluble can help to induce crystallization.[10]
Issue 2: Low Recovery After Recrystallization
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Excessive Solvent | Using too much solvent will keep a significant portion of the product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] |
| Premature Crystallization | Crystals forming during hot filtration will be lost. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the hot filtration quickly. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently or for long enough. | Cool the solution in an ice bath for an extended period (e.g., 30-60 minutes) to maximize crystal formation. |
| Product is too soluble | The chosen solvent may be too effective, even at low temperatures. | Experiment with a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[10] |
Issue 3: Poor Separation During Column Chromatography
Possible Cause & Solution Workflow
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Technical Support Center: 2-(2-Bromophenyl)succinic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(2-Bromophenyl)succinic acid. As a crucial intermediate in pharmaceutical and organic synthesis, achieving a high yield of this compound is often paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you overcome common hurdles, particularly those related to the notoriously sensitive Grignard reaction pathway.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for 2-bromophenylmagnesium bromide won't start. What are the most common reasons?
The initiation of a Grignard reaction is the most critical step and often fails due to two primary factors: residual water and a passive magnesium oxide (MgO) layer. Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water, destroying the reagent as it forms.[3] The magnesium turnings can also have a passivating oxide layer that prevents the insertion of magnesium into the C-Br bond.
Q2: The reaction mixture turned dark brown or black during Grignard reagent formation. Should I be concerned?
Yes, a very dark or black solution can be an indicator of decomposition or significant side reactions.[3] This is often caused by impurities in the magnesium or aryl halide, or by side reactions like Wurtz coupling, which can produce finely divided metal particles that darken the mixture. Overheating during the reflux period can also contribute to decomposition.[4]
Q3: My final yield is low, but I confirmed the Grignard reagent formed successfully via titration. What else could be the issue?
If the Grignard reagent concentration is adequate, low yield in the subsequent step—reaction with a succinate derivative like diethyl succinate—points to issues with the nucleophilic addition. Potential causes include:
-
Steric Hindrance: The ortho-bromo group on the Grignard reagent can sterically hinder its approach to the electrophilic carbonyl carbon of the ester.
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the diethyl succinate to form an enolate. This enolate is unreactive towards further Grignard addition.
-
Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration can lead to using an insufficient amount for the reaction.[3]
Q4: Is THF the only solvent option for the Grignard formation?
While diethyl ether is also commonly used, tetrahydrofuran (THF) is often preferred because it is a better solvent for stabilizing the Grignard reagent.[4] It forms a more stable complex with the magnesium center, which can enhance reactivity and help keep the reagent in solution.
In-Depth Troubleshooting Guide
This section addresses specific problems you may observe during the synthesis, providing detailed causal analysis and actionable solutions.
Problem Area 1: Grignard Reagent Formation Failure
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Symptom: Magnesium turnings remain shiny and unreacted. No exotherm is observed upon addition of 1,2-dibromobenzene. The characteristic cloudy, grey appearance of a forming Grignard reagent is absent.
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Causality Analysis: The reaction barrier is too high for the magnesium to insert into the carbon-bromine bond. This is almost always due to inhibitors on the reagent surfaces or in the solvent.
-
Solutions:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is essential. Cool the apparatus under a positive pressure of an inert gas like argon or nitrogen.[5] Solvents must be anhydrous grade and ideally freshly distilled from a drying agent.[6]
-
Activate the Magnesium Surface: The passivating magnesium oxide layer must be disrupted.
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Mechanical Activation: In a glovebox, gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.
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Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, forming MgI₂, which helps to etch away the oxide layer. Wait for the brown color of the iodine to dissipate before adding the bulk of your aryl halide.[4]
-
-
Initiate with an Activator: A small amount of 1,2-diiodoethane or TMSCl can be used to activate the magnesium.[5] These compounds react readily to clean the magnesium surface.
-
Problem Area 2: Competing Side Reactions Leading to Low Yield
-
Symptom: The Grignard reagent forms, but the concentration is low upon titration, and/or significant amounts of biphenyl byproduct are observed during workup.
-
Causality Analysis: The primary competing pathway is often Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted 2-bromophenyl starting material.[3] This is a major side reaction, especially with benzylic or primary halides.
-
Solutions:
-
Control the Addition Rate: Add the solution of 1,2-dibromobenzene dropwise from an addition funnel. A slow addition rate maintains a low concentration of the halide in the flask, minimizing the chance of it reacting with the already-formed Grignard reagent.[4]
-
Maintain Optimal Temperature: Do not apply excessive external heat. The reaction is exothermic, and a gentle reflux should be maintained by the reaction's own heat release. Overheating can accelerate side reactions.[3][4]
-
Use the Correct Stoichiometry: Ensure you are using an appropriate excess of magnesium to drive the reaction to completion, but be aware that old, oxidized magnesium will have a lower effective concentration.[5]
-
Problem Area 3: Inefficient Nucleophilic Addition to the Succinate Ester
-
Symptom: After workup and purification, a large amount of unreacted diethyl succinate is recovered, and the yield of the desired this compound is poor.
-
Causality Analysis: The Grignard reagent is either not reacting with the ester or is being consumed by a non-productive pathway.
-
Solutions:
-
Perform a Grignard Titration: Before adding the ester, take an aliquot of your Grignard reagent and titrate it (see Protocol 3). This will give you the precise molarity, ensuring you add the correct stoichiometric amount for the reaction with the ester.[3]
-
Lower the Reaction Temperature: To minimize enolization of the diethyl succinate, cool the ester solution to 0°C or lower in an ice bath before slowly adding the Grignard reagent. This favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.
-
Ensure Proper Acidic Workup: The final step requires a careful acidic workup to protonate the alkoxide intermediate and hydrolyze the remaining ester group. If this step is incomplete, you may isolate a salt or the mono-ester, complicating purification.[7]
-
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous THF
-
Pre-dry: Let reagent-grade THF stand over anhydrous sodium sulfate overnight and then filter.
-
Set up Distillation: Assemble a flame-dried distillation apparatus under an inert atmosphere (argon or nitrogen).
-
Add Drying Agent & Indicator: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Reflux the THF under an inert atmosphere. The solution will turn a deep blue or purple color when it is anhydrous and oxygen-free. If the color fades, more sodium is needed.[6]
-
Collect: Once the blue/purple color is persistent, distill the required volume of THF directly into your reaction flask. Use immediately for best results.[6]
Protocol 2: Synthesis and Titration of 2-Bromophenylmagnesium Bromide
-
Apparatus Setup: Place 1.2 equivalents of magnesium turnings and a single crystal of iodine into a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel, all under a positive pressure of argon.
-
Reagent Preparation: In the addition funnel, prepare a solution of 1 equivalent of 1,2-dibromobenzene in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the dibromobenzene solution to the magnesium. The solution should become warm, and the iodine color should fade. Gentle reflux may be observed. If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The disappearance of most of the magnesium turnings indicates completion.[4]
-
Titration:
-
In a separate, dry vial under argon, dissolve a known mass of I₂ in anhydrous THF.
-
Cool the vial to 0°C.
-
Slowly add the prepared Grignard reagent dropwise from a syringe until the dark brown color of the iodine just disappears.
-
Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[3]
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent effectively.[4] |
| Mg Activation | Iodine crystal or grinding | Removes the passivating MgO layer, enabling the reaction.[4][5] |
| Halide Addition | Slow, dropwise | Minimizes local concentration of the halide, reducing Wurtz coupling.[4] |
| Temperature | Gentle reflux (self-sustaining) | Prevents overheating, which can lead to reagent decomposition.[3] |
| Stoichiometry | Titrate Grignard reagent | Ensures the correct amount is used in the subsequent step, avoiding waste and low conversion.[3] |
Visualizations
Workflow for Synthesis
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Low Grignard Yield
Caption: A decision tree for troubleshooting low Grignard reagent yield.
Key Reaction Pathways
Caption: Desired reaction pathway versus common destructive side reactions.
References
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Reddit. (2020). Troubleshooting my grignard reactions.
- Delgass, W. N., et al. (2017). Succinic Acid: Technology Development and Commercialization. MDPI.
- Sun, Y., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology.
Sources
Optimizing reaction conditions for 2-(2-Bromophenyl)succinic acid
<Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenyl)succinic Acid >
Introduction
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, optimizing the reaction conditions for this compound is paramount for achieving high yield and purity.[1][2][3] This document, structured in a flexible question-and-answer format, offers practical, field-proven insights to navigate the complexities of its synthesis.
Core Synthesis Pathway: The Stobbe Condensation
The primary and most established method for synthesizing this compound is through the Stobbe condensation.[4][5][6] This reaction involves the condensation of an aldehyde or ketone, in this case, 2-bromobenzaldehyde, with a succinic acid ester, typically diethyl succinate, in the presence of a strong base.[4][5] The reaction proceeds through a lactone intermediate to form an alkylidene succinic acid derivative, which is then hydrolyzed to the final product.[5]
Caption: General workflow for the Stobbe condensation to synthesize this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Low Reaction Yield
Question: My Stobbe condensation is resulting in a very low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in a Stobbe condensation can often be attributed to several critical factors. Here's a systematic approach to troubleshooting:
-
Base Strength and Stoichiometry: The Stobbe condensation requires one full equivalent of a strong base.[5][7] Using a weaker base or a catalytic amount will be insufficient to drive the reaction to completion.
-
Recommendation: Ensure you are using a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). Verify the molar equivalence of the base to the limiting reagent (typically 2-bromobenzaldehyde).
-
-
Anhydrous Reaction Conditions: Alkoxide bases are extremely sensitive to moisture. Any water present in the reaction will consume the base and inhibit the condensation.
-
Recommendation: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reagents are stored under inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: The initial condensation is typically performed at or below room temperature to control the exothermic reaction and prevent side reactions. However, subsequent steps may require heating.
-
Recommendation: Maintain the initial reaction temperature as per established protocols. If the reaction stalls, a gentle increase in temperature might be necessary, but this should be done cautiously while monitoring for side product formation.
-
-
Purity of Starting Materials: Impurities in the 2-bromobenzaldehyde or diethyl succinate can interfere with the reaction.
-
Recommendation: Use high-purity starting materials. If necessary, purify the 2-bromobenzaldehyde by distillation before use.
-
Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating the purification process. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge. The most likely culprits are:
-
Cannizzaro Reaction: Aromatic aldehydes, like 2-bromobenzaldehyde, can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.
-
Mitigation: This is often favored by higher temperatures and prolonged reaction times in the presence of excess base. Add the base slowly to a cooled solution of the aldehyde and diethyl succinate to ensure the Stobbe condensation is the kinetically favored pathway.
-
-
Self-Condensation of Diethyl Succinate: Under strongly basic conditions, diethyl succinate can undergo self-condensation (a form of Claisen condensation).
-
Mitigation: This is less common but can occur if the aldehyde is added too slowly or if there is a significant excess of the succinate ester. Ensure proper stoichiometry and addition rates.
-
-
Incomplete Hydrolysis: The initial product of the Stobbe condensation is a half-ester.[5][7] Incomplete hydrolysis will leave this as an impurity.
-
Mitigation: Ensure the hydrolysis step (either acidic or basic) is carried out for a sufficient duration and at an appropriate temperature to completely convert the ester to the dicarboxylic acid. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Product Isolation and Purification Difficulties
Question: I am struggling to isolate and purify the final this compound from the reaction mixture. What are the best practices for this step?
Answer: Effective isolation and purification are crucial for obtaining a high-quality product.
-
Work-up Procedure:
-
After hydrolysis, the reaction mixture is typically acidified to precipitate the dicarboxylic acid.
-
Recommendation: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid by filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Recrystallization: This is the most common method for purifying the crude product.
-
Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include water, or mixed solvent systems like ethanol/water or acetic acid/water.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated carbon. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering.
-
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is common. The polarity can be adjusted to achieve good separation.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield high purity. | May not remove impurities with similar solubility. |
| Column Chromatography | Excellent for removing closely related impurities. | More time-consuming, requires larger solvent volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Stobbe condensation?
A1: The Stobbe condensation mechanism involves several key steps. It begins with the deprotonation of diethyl succinate by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-bromobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-catalyzed elimination opens this lactone ring to yield the salt of the half-ester, which upon acidification and hydrolysis gives the final this compound.[5]
Caption: Key steps in the Stobbe condensation mechanism.
Q2: Can other bases be used for the Stobbe condensation?
A2: While sodium ethoxide and potassium tert-butoxide are the most common, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) is another effective base for this transformation. The choice of base can sometimes influence the reaction rate and the formation of side products.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the presence of impurities.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Q4: Are there alternative synthetic routes to this compound?
A4: While the Stobbe condensation is the most direct and widely cited method, other multi-step synthetic strategies could theoretically be devised. For instance, one could envision a route starting from 2-bromophenylacetic acid, but this would likely involve more steps and potentially lower overall yields. The Stobbe condensation remains the most practical and efficient approach.
Q5: What are the safety considerations when performing this synthesis?
A5:
-
Strong Bases: Sodium ethoxide, potassium tert-butoxide, and sodium hydride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
-
2-Bromobenzaldehyde: This compound can be an irritant. Avoid inhalation and skin contact.
-
Acidification: The acidification step can be exothermic. Add the acid slowly and with cooling.
Experimental Protocols
Detailed Protocol for Stobbe Condensation and Hydrolysis
Materials:
-
2-Bromobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
Condensation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-bromobenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous tert-butanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Hydrolysis:
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Stir until the intermediate precipitates.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude half-ester.
-
To the crude half-ester, add a solution of aqueous sodium hydroxide and heat to reflux for 2-4 hours to facilitate complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
Cool the mixture in an ice bath to precipitate the this compound.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure product.
-
References
- Stobbe, H. (1893). Condensation of aldehydes or ketones with diethyl succinate. Berichte der deutschen chemischen Gesellschaft, 26, 2312.
- Wikipedia. (n.d.). Stobbe condensation.
- SynArchive. (n.d.). Stobbe Condensation.
- Appchem. (n.d.). 2-(2-Bromo-phenyl)-succinic acid | 20608-82-6.
- Johnson, W. S., & Daub, G. H. (1951).
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- University of Waterloo. (n.d.). Hydrolysis.
- MDPI. (2017). Succinic Acid: Technology Development and Commercialization.
- Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
- ResearchGate. (n.d.). Synthesis of succinic acid through sustainable feedstock versus...
- Frontiers. (n.d.). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Google Patents. (n.d.). CN104284982A - Purification of succinic acid.
- Google Patents. (n.d.). CN1201777A - Synthesis of p-benzaldehyde.
- Al-Khwarizmi Engineering Journal. (2023). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food.
- MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- PMC - NIH. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization.
- PubMed. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets.
- PMC - NIH. (n.d.). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake.
- Google Patents. (n.d.). AU2013260020A1 - Purification of succinic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- PrepChem.com. (n.d.). Preparation of succinic acid.
- Google Patents. (n.d.). US5143834A - Process for the production and purification of succinic acid.
- PMC - NIH. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines.
Sources
Technical Support Center: HPLC Purification of 2-(2-Bromophenyl)succinic Acid
Welcome to the technical support guide for the purification of 2-(2-Bromophenyl)succinic acid. This document provides a comprehensive, field-proven protocol and troubleshooting advice tailored for researchers and drug development professionals. Our approach is built on fundamental chromatographic principles to ensure robust and reproducible results.
Understanding the Molecule: A Strategic Approach
This compound presents a unique purification challenge due to its hybrid nature. It possesses:
-
A hydrophobic bromophenyl group , which provides good retention on reversed-phase columns.
-
Two polar carboxylic acid groups , which are prone to ionization.
The key to a successful purification is to control the ionization state of the carboxylic acid moieties. Failure to do so will result in poor peak shape, typically severe tailing, due to unwanted secondary interactions with the stationary phase[1][2][3]. Our strategy, therefore, centers on using a low-pH mobile phase to suppress this ionization, ensuring the analyte behaves as a single, neutral species.
Recommended Purification Protocol
This protocol is designed as a two-stage process: an initial analytical method development phase to establish separation parameters, followed by a direct scale-up to a preparative method for material isolation.
Workflow Overview
Step 1: Analytical Method Development
The goal here is to achieve baseline separation of the target compound from impurities with minimal solvent and sample usage.
Experimental Protocol:
-
Sample Preparation :
-
Prepare a stock solution of the crude this compound at approximately 1-2 mg/mL.
-
The ideal solvent is one that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% TFA) to prevent peak distortion[4][5]. If solubility is an issue, use the minimum amount of a stronger solvent like 100% Acetonitrile.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column[6].
-
-
HPLC Conditions :
-
Column : Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B : HPLC-grade Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Detection : UV at 254 nm (primary, for the aromatic ring) and 210 nm (secondary, for higher sensitivity). The bromophenyl group provides a good chromophore[7][8].
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5-10 µL.
-
Column Temperature : 30 °C.
-
-
Gradient Program (Scouting) :
-
Run a broad linear gradient to determine the elution profile of your compound.
-
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Optimization :
-
Once the retention time of the target is known, create a "focused gradient" around it to improve resolution and shorten the run time[9]. For example, if your peak elutes at 40% B, a focused gradient might run from 30% to 50% B over 10-15 minutes.
-
Step 2: Preparative Scale-Up
The objective of preparative HPLC is to maximize yield and purity, not analytical efficiency[10][11]. We will use the optimized analytical method and scale it for a larger column.
Scale-Up Calculations:
To maintain the same separation quality, the flow rate and injection volume must be scaled geometrically based on the column dimensions[12].
| Parameter | Analytical Column (4.6 x 150 mm) | Preparative Column (21.2 x 150 mm) | Scaling Factor |
| Flow Rate (F) | 1.0 mL/min | 21.2 mL/min | (F_prep = F_analyt * (d_prep² / d_analyt²)) |
| Injection Vol. (V) | 10 µL | 212 µL | (V_prep = V_analyt * (d_prep² / d_analyt²)) |
Experimental Protocol:
-
Sample Preparation :
-
Prepare a concentrated solution of the crude material (e.g., 20-50 mg/mL) in the weakest solvent possible. High concentrations are necessary for throughput.
-
Ensure the sample is fully dissolved and filtered before injection.
-
-
Preparative HPLC Conditions :
-
Column : C18, 21.2 x 150 mm, 5 µm (using the same stationary phase chemistry as the analytical column is critical).
-
Mobile Phase : Same as analytical (A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA).
-
Detection : UV at 254 nm.
-
Flow Rate : 21.2 mL/min (or as calculated).
-
Injection Volume : Start with the calculated volume. Perform a loading study by gradually increasing the injection volume until resolution begins to degrade[11].
-
Gradient : Use the same optimized gradient profile (time segments) as the analytical run.
-
-
Fraction Collection :
-
Set the fraction collector to trigger based on the UV signal threshold of the target peak.
-
Collect the peak into separate fractions (e.g., start, apex, tail) for individual purity analysis.
-
Troubleshooting Guide (Question & Answer Format)
Q1: My peak for this compound is broad and tailing significantly. What is the cause and how do I fix it?
A: This is the most common problem for acidic compounds and is almost always caused by secondary interactions between the ionized carboxyl groups of your analyte and residual silanol groups on the silica-based stationary phase[2][13]. At a mobile phase pH above the pKa of your compound (~3-4), a portion of the molecules are negatively charged, leading to this unwanted interaction.
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 5. cdn.chromspec.com [cdn.chromspec.com]
- 6. nacalai.com [nacalai.com]
- 7. UV-Vis Spectrum of Bromophenol blue | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 11. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Chiral Resolution of 2-(2-Bromophenyl)succinic Acid
Welcome to the technical support center for the chiral resolution of 2-(2-Bromophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the enantiomers of this important synthetic intermediate.[1] Here, we will address common challenges encountered during the resolution process, providing scientifically grounded explanations and actionable troubleshooting steps.
I. Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary method for the chiral resolution of a carboxylic acid like this compound?
A1: The most common and industrially favored method for resolving chiral carboxylic acids is through the formation of diastereomeric salts.[2][3] This process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[4][5] Once separated, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid.[3]
Q2: Why is direct crystallization of the enantiomers not a viable option for this compound?
A2: Direct crystallization, or spontaneous resolution, is a phenomenon that occurs in only 5-10% of all racemates, which crystallize as conglomerates (mixtures of enantiopure crystals).[2] Most racemic compounds, including likely this compound, form a racemic compound or solid solution, where both enantiomers are present in the same crystal lattice. This makes separation by direct crystallization impossible.
Experimental Challenges
Q3: I am not getting any crystal formation after adding the chiral resolving agent. What could be the issue?
A3: Several factors could be preventing crystallization:
-
Solvent Choice: The solvent system is critical. The diastereomeric salt should be sparingly soluble in the chosen solvent at a lower temperature but soluble at a higher temperature. If the salt is too soluble, it will not crystallize. Conversely, if it is too insoluble, it may precipitate out as an amorphous solid or an oil.
-
Supersaturation: Crystallization requires a supersaturated solution. You may need to concentrate the solution by carefully evaporating some of the solvent.
-
Purity of Starting Material: Impurities in your racemic this compound can inhibit crystal growth. Ensure your starting material is of high purity.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid is crucial. Typically, a 0.5 molar equivalent of the resolving agent is used to resolve a racemic mixture, targeting the crystallization of one diastereomeric salt.
Q4: The diastereomeric salts are precipitating as an oil instead of crystals. How can I fix this?
A4: "Oiling out" is a common problem in crystallization. It often occurs when the supersaturation level is too high, or the temperature is too far above the compound's melting point in the solvent. Here are some troubleshooting steps:
-
Reduce the Concentration: Dilute the solution with more solvent to decrease supersaturation.
-
Lower the Crystallization Temperature: A slower, more controlled cooling process can promote the formation of an ordered crystal lattice instead of an amorphous oil.
-
Change the Solvent: A different solvent or a co-solvent system might be necessary to modulate the solubility of the diastereomeric salt.
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt, adding a seed crystal can induce crystallization.
Q5: The enantiomeric excess (e.e.) of my resolved this compound is low after the first crystallization. What should I do?
A5: Low enantiomeric excess is a common issue and can often be improved:
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt.[6] Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the enantiomeric purity.
-
Optimize Crystallization Conditions: The rate of cooling and the final crystallization temperature can significantly impact the purity of the crystals.[6] Slower cooling often leads to higher purity crystals.
-
Screen Different Resolving Agents: Not all resolving agents are equally effective for a given racemic compound. Screening a variety of chiral bases may be necessary to find one that provides a greater difference in solubility between the two diastereomeric salts.
II. Troubleshooting Guide
This section provides a more in-depth, issue-specific guide to troubleshooting the chiral resolution of this compound.
Problem 1: Poor or No Crystallization of Diastereomeric Salts
| Symptom | Potential Cause | Suggested Solution | Scientific Rationale |
| Clear solution, no precipitation | - Diastereomeric salt is too soluble in the chosen solvent. - Insufficient concentration. | - Slowly evaporate the solvent. - Cool the solution to a lower temperature. - Add a less polar co-solvent (an anti-solvent) dropwise. | Crystallization occurs when the solution is supersaturated. Reducing the volume or temperature, or adding an anti-solvent, decreases the solubility of the salt, promoting crystal formation. |
| Formation of an oil or amorphous solid | - Solution is too supersaturated. - Cooling rate is too fast. - Inappropriate solvent system. | - Add more solvent to dissolve the oil and attempt recrystallization. - Employ a slower, more controlled cooling profile. - Screen alternative solvents or solvent mixtures. | Oiling out happens when nucleation is too rapid and disordered. Slower cooling and optimal solvent choice allow for the ordered arrangement of molecules into a crystal lattice. |
| Inconsistent crystallization results | - Impurities in the starting racemic acid. - Variations in experimental conditions. | - Purify the starting this compound (e.g., by recrystallization). - Maintain strict control over solvent volumes, temperatures, and cooling rates. | Impurities can act as crystal growth inhibitors. Reproducibility in crystallization is highly dependent on consistent experimental parameters. |
Problem 2: Low Enantiomeric Excess (e.e.) of the Resolved Product
| Symptom | Potential Cause | Suggested Solution | Scientific Rationale |
| e.e. is consistently low after a single crystallization | - The solubilities of the two diastereomeric salts are very similar in the chosen solvent. | - Perform multiple recrystallizations of the diastereomeric salt. - Screen a panel of different chiral resolving agents. - Experiment with different solvent systems. | The efficiency of resolution by fractional crystallization depends on the difference in solubility between the diastereomers. If this difference is small, multiple purification steps are necessary. A different resolving agent or solvent can alter these solubilities. |
| e.e. varies significantly between batches | - Inconsistent crystallization times and temperatures. - Inefficient filtration or washing of the crystals. | - Standardize the crystallization time and temperature. - Ensure the crystals are washed with a small amount of cold, fresh solvent to remove mother liquor. | The composition of the crystalline solid can be influenced by kinetic and thermodynamic factors.[6] Inadequate washing can leave behind mother liquor, which is enriched in the more soluble diastereomer, thus lowering the overall e.e. |
Problem 3: Difficulty in Recovering the Enantiomerically Pure Acid
| Symptom | Potential Cause | Suggested Solution | Scientific Rationale |
| Low yield of the final enantiopure acid | - Incomplete decomposition of the diastereomeric salt. - Loss of product during extraction. | - Ensure the pH is sufficiently acidic (pH 1-2) during the acid-base workup. - Perform multiple extractions with an appropriate organic solvent. | A strong acid is required to fully protonate the carboxylate of the succinic acid derivative and liberate it from the chiral amine. Multiple extractions are necessary to ensure complete transfer of the product from the aqueous to the organic phase. |
| Contamination of the final product with the resolving agent | - Inefficient separation during the extraction phase. | - Perform a back-extraction of the organic layer with a dilute acid solution. | This will protonate any residual chiral amine, making it soluble in the aqueous phase and removing it from the organic layer containing the desired carboxylic acid. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve one molar equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) with heating.
-
Addition of Resolving Agent: To the warm solution, add 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, cinchonidine, or brucine) either neat or as a solution in the same solvent.[2][3]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Acid
-
Suspension: Suspend the diastereomeric salt crystals in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is between 1 and 2.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Methodology 1: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the resolved this compound should be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
-
Column: A common choice would be a polysaccharide-based chiral column.
-
Mobile Phase: A typical mobile phase for a carboxylic acid on a chiral column would be a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.[7]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).[7]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
IV. Visualized Workflows and Logic
Chiral Resolution Workflow
Caption: Decision tree for troubleshooting crystallization issues.
V. References
-
Vertex AI Search. (n.d.). Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Retrieved January 7, 2026, from
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved January 7, 2026, from
-
MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved January 7, 2026, from
-
TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved January 7, 2026, from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 7, 2026, from
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. Retrieved January 7, 2026, from
-
J&K Scientific LLC. (n.d.). This compound | 20608-82-6. Retrieved January 7, 2026, from
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved January 7, 2026, from
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved January 7, 2026, from
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved January 7, 2026, from
-
PMC - NIH. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Retrieved January 7, 2026, from
-
TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved January 7, 2026, from
-
NIH. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved January 7, 2026, from
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved January 7, 2026, from
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 7, 2026, from
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved January 7, 2026, from
-
(2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved January 7, 2026, from
-
Google Patents. (n.d.). RU2135458C1 - Method of synthesis of succinic acid. Retrieved January 7, 2026, from
-
Chemistry LibreTexts. (2019, September 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 7, 2026, from
-
ResearchGate. (n.d.). Synthesis of succinic acid through sustainable feedstock versus. Retrieved January 7, 2026, from
-
(n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved January 7, 2026, from
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved January 7, 2026, from
-
(2025, April 27). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food. Retrieved January 7, 2026, from
-
(2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved January 7, 2026, from
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved January 7, 2026, from
-
ResearchGate. (2025, August 6). (PDF) Recent Developments in Optical Resolution. Retrieved January 7, 2026, from
-
(2025, August 10). Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. Retrieved January 7, 2026, from
-
Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved January 7, 2026, from
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 7, 2026, from
-
(n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved January 7, 2026, from
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: 2-(2-Bromophenyl)succinic Acid
Welcome to the technical support guide for 2-(2-Bromophenyl)succinic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the purification of this compound effectively. This guide is structured into a proactive Troubleshooting section and a foundational FAQ section to address the most common challenges encountered in the laboratory.
Troubleshooting Guide: From Crude Product to High Purity
This section addresses specific experimental hurdles in a question-and-answer format. Each answer provides a diagnostic workflow, corrective actions, and the rationale behind them.
Question 1: My initial workup yields a sticky oil or a low-melting solid. How can I isolate a crystalline crude product?
Answer:
This is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point and inhibit crystallization.
Causality:
-
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) or extraction (e.g., ethyl acetate) can be difficult to remove completely and will result in an oil.
-
Hygroscopic Nature: Dicarboxylic acids can absorb atmospheric moisture, leading to a gummy consistency.
-
Impurity Profile: The presence of unreacted starting materials or side-products can act as a eutectic contaminant, preventing the desired product from forming a stable crystal lattice.
Troubleshooting Protocol:
-
Azeotropic Removal of Water/Solvent: Dissolve the oil in toluene. Use a rotary evaporator to remove the toluene. This process can azeotropically remove residual water and some organic solvents. Repeat 2-3 times.
-
Solvent Trituration: If an oil persists, attempt trituration. This involves stirring the oil vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This can often induce crystallization or wash away soluble impurities, leaving a solid precipitate.
-
Acid-Base Extraction Refinement: Before concentration, ensure your aqueous workup was effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a brine solution to remove water-soluble impurities and break emulsions. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.
Question 2: Recrystallization of my this compound is not improving purity, or the compound is "oiling out." What is going wrong?
Answer:
Recrystallization failure typically points to an inappropriate solvent system or a cooling rate that is too rapid. "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals.
Causality & Optimization: The key to successful recrystallization is identifying a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Solvent Selection Protocol:
-
Initial Screening: Place ~20-30 mg of your crude material into several test tubes. To each, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Solubility Assessment:
-
If it dissolves immediately at room temperature, the solvent is too good; set it aside as a potential "soluble" solvent for a solvent-pair system.
-
If it does not dissolve, heat the mixture gently to the solvent's boiling point.
-
If it dissolves when hot, it is a good candidate. Allow it to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
If it remains insoluble even when hot, it is a poor solvent.
-
-
Solvent-Pair System (if no single solvent works):
-
Dissolve the compound in a minimum amount of a hot "soluble" solvent (one in which it is very soluble, e.g., acetone or ethanol).
-
Slowly add a hot "insoluble" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Workflow for Optimizing Recrystallization
Sources
Technical Support Center: Synthesis of 2-(2-Bromophenyl)succinic Acid
Welcome to the Technical Support Center for the synthesis of 2-(2-bromophenyl)succinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common impurities, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the integrity and success of your synthesis. Our approach is grounded in mechanistic principles and practical, field-tested expertise.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and direct route to this compound is the Stobbe condensation , a powerful carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2][3] In the case of this compound, the likely precursors are 2-bromobenzaldehyde and a dialkyl succinate, such as diethyl succinate.
While the Stobbe condensation is a robust reaction, the synthesis of this compound is not without its challenges. The presence of the ortho-bromo substituent on the benzaldehyde ring can influence the reaction's stereochemistry and introduce specific side reactions. This guide will delve into the common impurities that can arise, their mechanistic origins, and provide actionable troubleshooting advice.
Visualizing the Core Reaction: The Stobbe Condensation
Caption: The Stobbe condensation pathway for this compound synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Ineffective Base: The Stobbe condensation requires a strong, non-nucleophilic base to deprotonate the succinic ester.
-
Troubleshooting: Ensure your base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and has not been deactivated by moisture. The use of anhydrous solvents is critical.[4]
-
-
Sub-optimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.
-
Troubleshooting: If the reaction is sluggish, a moderate increase in temperature (e.g., 40-50 °C) may be beneficial. However, excessively high temperatures can promote side reactions.[4]
-
-
Starting Material Quality: The purity of your 2-bromobenzaldehyde and diethyl succinate is paramount.
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR or GC-MS before commencing the reaction.
-
Q2: I've identified an unexpected impurity in my crude product. What could it be?
The following table outlines the most common impurities, their likely sources, and recommended analytical methods for their identification.
| Impurity | Potential Source | Analytical Identification |
| Unreacted 2-Bromobenzaldehyde | Incomplete reaction due to insufficient reaction time, temperature, or base. | GC-MS, HPLC, ¹H NMR |
| Unreacted Diethyl Succinate | Incomplete reaction or improper stoichiometry. | GC-MS, ¹H NMR |
| 2-Bromobenzoic Acid | Oxidation of the starting 2-bromobenzaldehyde. This can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures. | HPLC, LC-MS, ¹H NMR |
| Diethyl 2,2'-(1,2-diphenylethane-1,2-diyl)disuccinate (Self-condensation product) | Base-catalyzed self-condensation of diethyl succinate. | LC-MS, ¹H NMR, ¹³C NMR |
| 2-Phenylsuccinic Acid (Dehalogenated Product) | Reductive dehalogenation of the 2-bromophenyl group. This can be promoted by certain impurities or reaction conditions. | LC-MS, ¹H NMR |
| Isomeric Succinic Acids | Isomerization of the double bond in the intermediate before or during hydrolysis. | HPLC, ¹H NMR (requires careful analysis of coupling constants) |
| Mono- and Di-esters of this compound | Incomplete hydrolysis of the intermediate half-ester or the fully esterified product. | HPLC, LC-MS, ¹H NMR |
Q3: How can I minimize the formation of 2-bromobenzoic acid?
The oxidation of 2-bromobenzaldehyde to 2-bromobenzoic acid is a common side reaction. To mitigate this:
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate oxidation.
-
Use Fresh Starting Material: Ensure the 2-bromobenzaldehyde has not been partially oxidized during storage.
Q4: I'm observing a significant amount of a dehalogenated product. How can I prevent this?
Dehalogenation of the 2-bromophenyl group can be a troublesome side reaction. Here's how to address it:
-
Purify Starting Materials: Ensure that your starting materials and solvents are free from any reducing agents.
-
Optimize Reaction Conditions: Avoid overly harsh reaction conditions (e.g., prolonged high temperatures) that might favor reductive pathways.
-
Ligand and Catalyst Choice (if applicable): While not standard for a Stobbe condensation, if any palladium catalysts are used in subsequent steps, the choice of ligand can influence the rate of reductive dehalogenation. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[5]
Purification Strategies for this compound
The purification of the crude product is crucial to obtain high-purity this compound.
Crystallization
Crystallization is a highly effective method for purifying the final product.
-
Solvent Selection: A key aspect of successful crystallization is the choice of solvent. Water is often a good starting point, as succinic acid derivatives tend to have higher solubility in hot water and lower solubility in cold water.[6] A mixed solvent system (e.g., water/ethanol) may also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Chromatography
For more challenging separations, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice for the purification of acidic compounds.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to improve peak shape is typically used.
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and its impurities. A reversed-phase C18 column with a buffered mobile phase is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile impurities, such as unreacted starting materials. Derivatization may be necessary for the analysis of the non-volatile carboxylic acids.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities. Careful analysis of the aromatic region and the succinic acid backbone in the ¹H NMR spectrum can provide valuable information about the presence of isomers and other by-products.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for troubleshooting common impurities.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- PrepChem. (n.d.). Preparation of 2-bromobenzoic acid.
- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism.
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818.
- Johnson, W. S., & Daub, G. H. (1951).
- Blog. (2025, October 16). How to purify succinic acid obtained from synthesis?.
- Bruggink, A., & McKillop, A. (1974). A simple, high-yield synthesis of 2-(1-acetyl-2-oxopropyl)benzoic acid. Tetrahedron, 30(19), 3077-3079.
- European Patent Office. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid. (CN110105193B).
- Rousová, J., Ondrušová, K., Karlová, P., & Kubátová, A. (2015). Determination of Impurities in Bioproduced Succinic Acid.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
- Xiao, Y., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 8, 863.
- Lin, S. K., et al. (2009). Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity. Biotechnology Progress, 25(1), 106-113.
- Google Patents. (n.d.). Purification of succinic acid. (CN104284982A).
- Google Patents. (n.d.). Process for the preparation of succinic acid ester. (WO2015082916A1).
- YouTube. (2023, January 17). Stobbe Condensation (Name reactions-Series)-GC [Video]. Genesis of Chemistry. [Link]
- Wikipedia. (n.d.). Stobbe condensation.
- Google Patents. (n.d.). Fermentation and purification process for succinic acid. (US5168055A).
- ResearchGate. (n.d.). Synthesis of monoethyl ester of succinic acid and characterization.
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. (EP 2958885 B1).
- Google Patents. (n.d.). Process for the production and purification of succinic acid. (US5143834A).
Sources
Scaling up the synthesis of 2-(2-Bromophenyl)succinic acid
An essential precursor in pharmaceutical research and development, 2-(2-Bromophenyl)succinic acid serves as a critical building block for a variety of complex molecules, particularly those targeting neurological disorders.[1] Scaling up its synthesis from the lab bench to pilot or production scale, however, presents unique challenges that require a deep understanding of the underlying reaction mechanisms and process parameters.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound. Structured in a practical question-and-answer format, it addresses common issues encountered during scale-up, offering field-proven insights and troubleshooting strategies to ensure a robust, efficient, and reproducible process.
Core Synthesis Overview: The Stobbe Condensation Route
The most reliable and widely adopted method for synthesizing this compound involves a two-step process: the Stobbe condensation followed by hydrolysis.[2][3][4]
-
Step 1: Stobbe Condensation . 2-Bromobenzaldehyde is condensed with a dialkyl succinate (e.g., diethyl succinate) in the presence of a strong, non-nucleophilic base. This reaction forms a monoester of an arylidene succinic acid. The mechanism proceeds through a key γ-lactone intermediate, which undergoes base-induced elimination to yield the product.[3][5]
-
Step 2: Saponification (Hydrolysis) . The resulting monoester is then hydrolyzed under basic conditions to cleave the ester group, followed by acidic workup to yield the final this compound as a dicarboxylic acid.
Caption: Decision workflow for troubleshooting low yields in the Stobbe condensation.
Part 2: Hydrolysis and Work-up Stage
Question: My hydrolysis (saponification) step is incomplete, and I still see the ester starting material.
Answer: Incomplete hydrolysis is a common issue when scaling up, often related to reaction time, temperature, or stoichiometry.
-
Insufficient Base or Time: Saponification requires at least two equivalents of base (e.g., NaOH or KOH): one to hydrolyze the ester and one to deprotonate the resulting carboxylic acid. On a larger scale, mixing can be less efficient.
-
Solution: Use a moderate excess of base (e.g., 2.5-3.0 equivalents). Increase the reaction time and ensure the mixture is heated to reflux to drive the reaction to completion. Monitor the reaction by TLC or LCMS until the starting ester spot has completely disappeared.
-
-
Phase Separation: In large-scale reactions using aqueous base, the organic ester may form a separate layer, slowing the reaction.
-
Solution: Add a co-solvent like methanol or ethanol to create a homogeneous solution. This dramatically increases the rate of hydrolysis.
-
Question: During the acidic work-up, my product oiled out instead of precipitating as a solid. How do I isolate it?
Answer: Oiling out occurs when the melting point of the crude product is below the temperature of the work-up, or when impurities are present that act as a eutectic mixture.
-
Control Temperature: The precipitation of the dicarboxylic acid is an exothermic process. On a large scale, the internal temperature can rise significantly.
-
Solution: Perform the acidification slowly in an ice bath, maintaining the internal temperature below 10-15 °C. Vigorous stirring is essential to dissipate heat and promote crystallization.
-
-
Solvent Choice: The presence of organic co-solvents (like methanol from the hydrolysis step) can increase the solubility of the product, preventing precipitation.
-
Solution: If a co-solvent was used, remove it under reduced pressure before acidification. After acidification, if the product remains an oil, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layers, and evaporate the solvent to recover the crude product for subsequent purification.
-
-
"Seeding": If you have a small amount of pure, solid product from a previous batch, adding a "seed" crystal to the cold, acidified mixture can induce crystallization.
Scaling-Up FAQs
Question: How do I safely manage the strong exotherm during the large-scale addition of potassium t-butoxide?
Answer: Thermal management is the most critical aspect of scaling up the Stobbe condensation. A runaway reaction is a significant safety hazard.
-
Control Addition Rate: Use an addition funnel or a syringe pump to add the base (or the aldehyde, depending on your procedure) at a controlled rate.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller). The cooling capacity must be sufficient to handle the total heat output of the reaction.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple probe. Do not rely on the bath temperature. Set a maximum temperature limit (e.g., 10 °C) and be prepared to stop the addition if it is exceeded.
Question: What is the most effective method for purifying multi-kilogram batches of this compound?
Answer: While column chromatography is effective at the lab scale, it is impractical for large quantities. Recrystallization is the preferred industrial method.
-
Solvent Selection: The ideal solvent system will dissolve the crude product at an elevated temperature but have low solubility for it at room temperature or below. Common solvent systems for carboxylic acids include water, acetic acid/water mixtures, or toluene/heptane mixtures.
-
Impurity Profile: Analyze your crude product to identify the major impurities. This will guide your choice of recrystallization solvent. For example, if you have non-polar impurities, a more polar solvent system like ethanol/water might be effective.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly and undisturbed to form large, pure crystals. Cool further in an ice bath to maximize yield before collecting the solid by filtration.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Base Addition | Manual via powder funnel/spatula | Controlled addition via pump/funnel |
| Temp. Control | Ice/water bath | Jacketed reactor with chiller |
| Monitoring | TLC / LCMS | In-situ probes (Temp, pH), LCMS |
| Work-up | Separatory funnel, rotary evaporator | Jacketed reactor, liquid-liquid extraction |
| Purification | Column Chromatography / Recrystallization | Recrystallization / Reslurrying |
| Safety | Fume hood, standard PPE | Process hazard analysis (PHA), specialized PPE |
Table 1. Key considerations for scaling up the synthesis.
References
- Stobbe, H. (1893). Condensation of Aldehydes or Ketones with Diethyl Succinate. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.
- Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chemistry International Journal, 11(4).
- Orjales, A., et al. (2012). Process Development and Scale-Up Synthesis of 2-(2-Bromophenyl)acetic Acid. Organic Process Research & Development, 16(7), 1347–1353.
- Wikipedia. (n.d.). Stobbe condensation.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
- McKillop, A., & Taylor, R. J. K. (2004). Organometallic Reagents in Synthesis. Academic Press.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
Sources
Preventing decomposition of 2-(2-Bromophenyl)succinic acid
Document ID: TSS-BPSA-2401 Version: 1.0 Last Updated: January 7, 2026
Introduction
2-(2-Bromophenyl)succinic acid is a key intermediate in the synthesis of advanced pharmaceutical agents and complex organic molecules.[1] Its structural integrity is paramount for ensuring reaction yield, purity of the final product, and overall experimental reproducibility. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent, identify, and troubleshoot the decomposition of this valuable reagent. We will explore the underlying chemical principles of its degradation and provide field-proven protocols for its stable storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns users face.
Q1: My solid this compound has developed a yellowish or brownish tint. What does this indicate? A: A color change in the solid powder is often the first visual indicator of degradation. This can be caused by trace amounts of impurities forming due to slow oxidation or other reactions initiated by exposure to light, air (oxygen), or moisture. While the bulk of the material may still be viable, it is a clear sign that the storage conditions are not optimal and that a purity check is warranted before use.
Q2: What are the ideal storage conditions for this compound? A: To maximize shelf-life, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][3] The container should be placed in a cool, dry, and dark location, such as a desiccator cabinet away from heat sources and direct sunlight.[2][3] For long-term storage, refrigeration is recommended.
Q3: I've observed an unexpected loss of CO2 (effervescence) when dissolving the compound or during a reaction. What is happening? A: This strongly suggests that decarboxylation is occurring. The succinic acid moiety, particularly if subjected to heat, can lose one or both of its carboxylic acid groups as CO2 gas.[4][5][6] This is a significant degradation pathway that fundamentally alters the molecule's structure and reactivity. The reaction conditions, especially temperature, should be immediately re-evaluated.
Q4: Can I store solutions of this compound? A: It is highly recommended to prepare solutions fresh for each use. Storing the compound in solution, especially in protic or aqueous solvents, increases the risk of hydrolysis of the aryl bromide bond or other solvent-mediated degradation pathways.[7][8] If short-term storage is unavoidable, use an anhydrous aprotic solvent, store refrigerated, and blanket the headspace with inert gas.
Part 2: Troubleshooting Guide for Common Decomposition Scenarios
This section provides a structured approach to diagnosing and resolving specific degradation-related problems encountered during experiments.
Scenario 1: Purity Decrease Detected in a Stored Batch
-
Problem: Routine analytical testing (e.g., HPLC, NMR) of a stored batch of this compound shows the emergence of new impurity peaks that were not present upon receipt.
-
Diagnostic Steps:
-
Review Storage Conditions: Cross-reference your current storage method with the ideal conditions outlined in the table below.[2][9][10] Check for inadequately sealed containers, exposure to light, or temperature fluctuations.
-
Characterize Impurities: If possible, use LC-MS or GC-MS to obtain the mass of the primary impurity peaks.[11] This can help identify the degradation pathway. A mass loss of 44 Da suggests decarboxylation, while a mass increase of 16 Da could indicate oxidation (hydroxylation).
-
Perform a Forced Degradation Study: A controlled stress test can confirm the likely cause.[12][13] Exposing small aliquots of a pure sample to heat, light (UV), acid, base, and an oxidizing agent (e.g., H2O2) can help match the observed impurities to a specific stress condition.[13]
-
-
Corrective Actions:
-
Immediately transfer the material to a more suitable storage environment as detailed below.
-
If the purity has fallen below your experimental tolerance, consider repurification by recrystallization.
-
For future batches, implement a strict storage protocol upon receipt of the material.
-
Scenario 2: Poor Yield or Side Product Formation in a Reaction
-
Problem: A reaction using this compound, such as a Suzuki coupling or esterification, is giving low yields of the desired product and forming significant, unidentifiable byproducts.
-
Diagnostic Steps:
-
Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of the this compound batch being used.
-
Analyze Reaction Temperature: High temperatures are a primary driver of decarboxylation.[4] If the reaction requires heat, determine if the temperature can be lowered. Many modern coupling reactions can proceed at milder temperatures with the right choice of catalyst and ligands.[14]
-
Check for Incompatible Reagents: Strong bases can promote side reactions. The aryl bromide moiety can be susceptible to hydrolysis under certain conditions.[15] Ensure all reagents are compatible and that the solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Corrective Actions:
-
Optimize Temperature: Attempt the reaction at the lowest possible temperature that still allows for conversion. Consider using a microwave reactor for rapid heating to minimize total time at high temperatures.[14]
-
Screen Catalysts/Reagents: For coupling reactions, screen modern palladium precatalysts (e.g., G3 or G4 precatalysts) that are known to be active at lower temperatures.[14]
-
Protecting Groups: If decarboxylation is unavoidable under the required conditions, consider temporarily protecting the carboxylic acid groups as esters (e.g., methyl or ethyl esters) before performing the reaction.
-
Part 3: Understanding the Chemistry of Decomposition
The stability of this compound is governed by its two primary functional components: the succinic acid tail and the bromophenyl head.
Potential Decomposition Pathways
-
Thermal Decarboxylation: This is one of the most probable degradation routes. When heated, the carboxylic acid groups can be eliminated as carbon dioxide (CO2).[4][16] This can happen in one or two steps, leading to bromophenyl-substituted propionic acid or even ethylbromobenzene.
-
Hydrolysis: The carbon-bromine (C-Br) bond on the aromatic ring can be susceptible to cleavage, particularly in the presence of water, strong bases, or certain metal catalysts at elevated temperatures, leading to the formation of 2-(2-hydroxyphenyl)succinic acid.[7][8]
-
Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by trace metals or light, can lead to the formation of phenolic impurities or other oxidative degradation products.
-
Intramolecular Cyclization (Anhydride Formation): Upon heating, the two carboxylic acid groups can undergo dehydration to form a cyclic succinic anhydride derivative.[4][17]
The following diagram illustrates a simplified decision-making workflow for troubleshooting suspected decomposition.
Caption: Troubleshooting workflow for suspected decomposition.
Part 4: Core Technical Protocols
Protocol 4.1: Recommended Storage and Handling
Adherence to proper storage is the most effective preventative measure.
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[3][9] |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions.[2] |
| Light | Amber glass vial, stored in the dark | Prevents photolytic degradation pathways.[9] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric contaminants.[3][9] |
| Location | Dry, dedicated chemical storage area | Avoids temperature fluctuations and accidental exposure to incompatible chemicals.[2][10] |
Handling Procedure:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the material in a glove box or under a gentle stream of inert gas if possible.
-
Weigh out only the amount of material needed for the experiment and promptly reseal the main container.
-
Do not return unused material to the stock container to avoid cross-contamination.[3]
Protocol 4.2: Stability-Indicating Purity Analysis via HPLC-UV
This protocol provides a baseline method for assessing the purity of this compound and detecting degradation products.[18]
Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution.
System Validation: The method's ability to separate the parent compound from potential degradation products should be confirmed through a forced degradation study, where the stressed samples are analyzed to ensure peak separation.[12] A degradation level of 10-15% is typically sufficient for this validation.
References
- Chemcess. (n.d.). Succinic Acid: Properties, Production And Uses.
- Laboratory Disposable Products. (2025). How to Store Lab Reagents: Dos and Don'ts.
- Luminiscence. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory?
- InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
- SCL Lifesciences. (n.d.). Research Methods of Drug Impurities.
- International Journal of Applied Research. (2018).
- Pare B, Verma R. S, Shastry V. R. (2001). Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Oriental Journal of Chemistry, 17(3).
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Wikipedia. (n.d.). Succinic acid.
- Delwiche, E. A., Phares, E. F., & Carson, S. F. (n.d.). SUCCINIC ACID DECARBOXYLATION SYSTEM IN PROPIONIBACTERIUM PENTOSACEUM AND VEILLONELLA GAZOGENES I.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Google Patents. (n.d.). JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy.
- MedCrave online. (2016).
- Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.).
- ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?
- Chemistry LibreTexts. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- Market.us. (n.d.). Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036.
- Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
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Validation & Comparative
1H NMR analysis of 2-(2-Bromophenyl)succinic acid
An In-Depth Guide to the 1H NMR Analysis of 2-(2-Bromophenyl)succinic Acid: A Comparative Approach to Stereochemical Elucidation
For researchers and professionals in drug development and organic synthesis, the unambiguous structural determination of chiral molecules is a cornerstone of their work. This compound, a valuable synthetic intermediate[1][2], presents a classic yet instructive case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, featuring a single chiral center adjacent to a methylene group, gives rise to a complex and information-rich proton (¹H) NMR spectrum.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will explore the underlying principles that govern its spectral features, compare it with alternative analytical approaches, and provide actionable experimental protocols. Our focus is on demonstrating how a thorough understanding of chemical shifts, spin-spin coupling, and advanced 2D NMR techniques can lead to a complete and confident structural assignment.
The Core Challenge: Diastereotopicity
The key to deciphering the ¹H NMR spectrum of this compound lies in understanding the concept of diastereotopic protons .[3][4] The molecule possesses a stereocenter at the carbon atom bonded to the bromophenyl ring (C2). The two protons on the adjacent methylene group (C3) are not chemically equivalent.
Why? Replacing one of these methylene protons with a different group (e.g., deuterium) would create a second stereocenter. Since the original stereocenter at C2 remains unchanged, the two resulting molecules would be diastereomers.[5] Protons that have such a relationship are termed diastereotopic, and crucially, they are expected to have different chemical shifts and different coupling constants to neighboring protons.[3][6]
This non-equivalence transforms the seemingly simple succinic acid backbone into a complex ABX spin system , which provides a wealth of structural information.
Deconstructing the Expected ¹H NMR Spectrum
A standard ¹H NMR spectrum of this compound is best analyzed by dividing it into three distinct regions: the aliphatic protons, the aromatic protons, and the acidic carboxylic acid protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Features & Rationale |
| H_X (Methine, CH Ar) | 4.0 - 4.5 | Doublet of Doublets (dd) | ³J_AX, ³J_BX | Deshielded by the adjacent aromatic ring and carboxyl group. Coupled to two non-equivalent protons (H_A, H_B). |
| H_A (Methylene, CH ₂COOH) | 3.0 - 3.5 | Doublet of Doublets (dd) | ²J_AB, ³J_AX | Diastereotopic proton. Exhibits geminal coupling to H_B and vicinal coupling to H_X. |
| H_B (Methylene, CH ₂COOH) | 2.8 - 3.3 | Doublet of Doublets (dd) | ²J_AB, ³J_BX | Diastereotopic proton, chemically non-equivalent to H_A. Will have a distinct chemical shift and vicinal coupling constant. |
| H_Ar (Aromatic) | 7.1 - 7.7 | Complex Multiplets | ortho, meta, para | Four protons on the substituted benzene ring will show complex splitting patterns characteristic of a 1,2-disubstituted system. |
| COOH (Carboxylic Acids) | > 10 | Broad Singlet (br s) | - | Acidic protons, often broad. Signal will disappear upon D₂O exchange. |
The Aliphatic Region: An ABX Spin System
The three aliphatic protons (H_A, H_B, and H_X) form a coupled network.
-
H_X : This proton on the chiral center is split by both H_A and H_B, resulting in a doublet of doublets. The two coupling constants, ³J_AX and ³J_BX, will be different.
-
H_A and H_B : These two protons are coupled to each other (geminal coupling, ²J_AB) and to H_X (vicinal coupling, ³J_AX and ³J_BX). Therefore, each of these signals will also appear as a doublet of doublets.
Caption: ABX spin system in this compound.
The Role of Vicinal Coupling and the Karplus Equation
The magnitude of the vicinal coupling constants (³J_AX and ³J_BX) is highly dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation .[7][8] By analyzing the values of these coupling constants, one can deduce the preferred conformation of the molecule in solution.[9][10] In rigid systems, a large J-value (typically >10 Hz) suggests an anti-periplanar (180°) arrangement, while smaller J-values are associated with gauche (approx. 60°) arrangements.[11]
A Comparative Approach: 1D NMR vs. 2D NMR Techniques
While a high-field 1D ¹H NMR spectrum can often be fully interpreted, complex molecules or instances of signal overlap necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment.[12][13]
| Technique | Information Provided | Application to this Molecule | Alternative/Complementary Methods |
| 1D ¹H NMR | Chemical shift, multiplicity, coupling constants, integration. | Primary tool for initial structural assessment. Reveals the key ABX pattern. | ¹³C NMR (confirms number of unique carbons). |
| 2D COSY | Shows proton-proton coupling correlations (through-bond).[14][15] | Confirms that H_X is coupled to H_A and H_B, and that H_A and H_B are coupled to each other. Essential for validating the ABX assignment. | TOCSY (reveals entire spin systems).[13][16] |
| 2D HSQC | Correlates protons to their directly attached carbons (one-bond ¹H-¹³C).[13] | Unambiguously assigns the H_X signal to the methine carbon and the H_A/H_B signals to the methylene carbon. | HMBC (shows longer-range, 2-3 bond ¹H-¹³C correlations). |
| 2D NOESY | Shows proton-proton proximity in space (through-space).[17] | Can reveal the molecule's 3D conformation by showing spatial relationships, for example, between H_X and protons on the aromatic ring. | ROESY (similar to NOESY, useful for medium-sized molecules).[17] |
graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A[label="Acquire 1D ¹H Spectrum"]; B[label="Identify Spin Systems (e.g., ABX)"]; C [label="Signal Overlap or Ambiguity?"]; D [label="Run 2D COSY", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Confirm J-Coupling Network"]; F [label="Run 2D HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Assign Protons to Carbons"]; H [label="Final Structure Assignment"];
A -> B; B -> C; C -> D [label="Yes"]; C -> H [label="No"]; D -> E; E -> F; F -> G; G -> H; }
Caption: Decision workflow for NMR-based structure elucidation.
Experimental Protocols
Accuracy and reproducibility in NMR begin with meticulous sample preparation and data acquisition.
Protocol 1: Sample Preparation for ¹H NMR
-
Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will dissolve the carboxylic acid readily and its residual peak does not typically interfere with signals of interest. CDCl₃ can also be used, but solubility may be lower.
-
Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.
-
D₂O Exchange (Optional): To confirm the assignment of the carboxylic acid protons, acquire an initial spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The broad COOH signals will disappear.
Protocol 2: Acquisition of 1D and 2D COSY Spectra
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning (if required).
-
Lock and Shim: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire 1D ¹H Spectrum:
-
Use a standard single-pulse experiment.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of at least 1-2 seconds.
-
-
Process 1D Spectrum: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis to the solvent reference peak (e.g., DMSO at 2.50 ppm).
-
Acquire 2D COSY Spectrum:
-
Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals of interest.
-
Acquire a suitable number of increments in the indirect dimension (t₁) (e.g., 256 or 512) and scans per increment (e.g., 2 to 8).
-
Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transformation, and symmetrization.
-
Conclusion
The ¹H NMR analysis of this compound is a powerful demonstration of modern spectroscopy's ability to define complex organic structures. The presence of a chiral center induces diastereotopicity in the adjacent methylene protons, creating a characteristic ABX spin system that is rich with information. While a 1D ¹H spectrum provides the initial clues, a comparative approach utilizing 2D techniques like COSY and HSQC is the gold standard for providing irrefutable evidence of connectivity and completing the structural puzzle. This methodical approach, grounded in a solid understanding of NMR principles, ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
- Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15.
- Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Chem Help ASAP. (2022). Dihedral Angles, J-values, & the Karplus Equation. YouTube.
- Wikipedia contributors. (2023). Karplus equation. Wikipedia.
- Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates. A simple additivity rule for the effects of electronegative substituents. Organic Magnetic Resonance, 13(6), 417–429.
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- JEOL Ltd. Analyze of stereoisomer by NMR.
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A Comparative Guide to the ¹³C NMR Spectrum of 2-(2-Bromophenyl)succinic Acid
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected ¹³C NMR spectrum of 2-(2-Bromophenyl)succinic acid, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Given the absence of a publicly available experimental spectrum for this compound, this guide employs a predictive and comparative approach. We will first present a detailed, theoretically predicted ¹³C NMR spectrum, grounded in fundamental principles and substituent effects. This prediction will then be benchmarked against the experimental spectra of structurally related compounds: succinic acid and 2-bromotoluene. This comparative analysis not only validates our predictions but also offers deeper insights into the electronic environment of each carbon atom within the target molecule. Finally, a comprehensive, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum for this compound is provided.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound presents a unique combination of an aliphatic dicarboxylic acid chain and a substituted aromatic ring. Due to the chiral center at the C2 position of the succinic acid moiety, all ten carbon atoms are expected to be chemically non-equivalent, thus producing ten distinct signals in a proton-decoupled ¹³C NMR spectrum.
The chemical shifts (δ) have been predicted using established additivity rules and analysis of substituent chemical shift (SCS) effects. The numbering scheme used for the assignment is presented in the diagram below.
Caption: Molecular structure and numbering of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~174.5 | Carboxyl carbon α to the chiral center. Deshielded by the adjacent C=O and phenyl group. |
| C4 | ~172.0 | Terminal carboxyl carbon. Slightly less deshielded than C1. |
| C1' | ~138.0 | Aromatic quaternary carbon attached to the succinic acid moiety. Deshielded by the alkyl substituent. |
| C2' | ~123.5 | Aromatic quaternary carbon bearing the bromine atom. Shift influenced by the "heavy atom effect" of bromine, causing an upfield shift compared to what electronegativity alone would suggest.[1][2] |
| C3' | ~133.5 | Aromatic CH carbon ortho to the bromine. Deshielded by the electronegative bromine. |
| C4' | ~129.0 | Aromatic CH carbon para to the bromine. Experiences moderate deshielding. |
| C5' | ~128.0 | Aromatic CH carbon meta to the bromine. Least affected by the bromine substituent. |
| C6' | ~131.0 | Aromatic CH carbon ortho to the succinic acid moiety. Deshielded by the alkyl substituent. |
| C2 | ~48.0 | Methine (CH) carbon of the succinic acid chain, directly attached to the aromatic ring. Significantly deshielded by the phenyl group. |
| C3 | ~35.0 | Methylene (CH₂) carbon of the succinic acid chain. |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted chemical shifts, we compare them with experimental data from succinic acid and 2-bromotoluene. Succinic acid provides a baseline for the aliphatic dicarboxylic acid portion, while 2-bromotoluene serves as an excellent model for the 2-substituted bromophenyl ring system.
Succinic Acid: In its protonated form, succinic acid is a symmetrical molecule and exhibits two signals in its ¹³C NMR spectrum. The carboxyl carbons typically appear around 177.2 ppm, and the two equivalent methylene carbons appear at approximately 33.6 ppm when measured in D₂O.[3][4]
2-Bromotoluene: This molecule provides a closer analog for the aromatic portion than bromobenzene itself, as the methyl group at C1' mimics the steric and electronic influence of the succinic acid substituent. The reported chemical shifts for 2-bromotoluene are approximately: C1' (139.1 ppm), C2' (124.5 ppm), C3' (133.0 ppm), C4' (128.0 ppm), C5' (127.4 ppm), C6' (130.4 ppm), and the methyl carbon at 23.0 ppm.[5]
Table 2: Comparative Analysis of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Predicted this compound | Experimental Succinic Acid[3][6] | Experimental 2-Bromotoluene[5] | Analysis of Substituent Effects |
| Carboxyl Carbons | ||||
| C1 | ~174.5 | 177.2 (in D₂O) | - | The α-phenyl group deshields C1 relative to a simple alkyl chain but the overall shift is comparable to succinic acid itself. |
| C4 | ~172.0 | 177.2 (in D₂O) | - | Expected to be similar to a standard carboxylic acid, but slightly shielded compared to C1. |
| Aliphatic Carbons | ||||
| C2 (CH) | ~48.0 | 33.6 (CH₂) | - | The direct attachment of the electron-withdrawing phenyl ring causes a significant downfield shift (deshielding) compared to the methylene carbon in succinic acid. |
| C3 (CH₂) | ~35.0 | 33.6 (CH₂) | - | This methylene carbon is β to the phenyl ring, so it experiences a smaller deshielding effect, resulting in a shift very close to that of succinic acid. |
| Aromatic Carbons | ||||
| C1' (Quaternary) | ~138.0 | - | 139.1 | The succinic acid moiety is an alkyl group, and its effect on the attached aromatic carbon (C1') is very similar to that of the methyl group in 2-bromotoluene. |
| C2' (Quaternary, C-Br) | ~123.5 | - | 124.5 | The electronic environment is dominated by the directly attached bromine, leading to a chemical shift very close to the analogous carbon in 2-bromotoluene. |
| C3' (CH) | ~133.5 | - | 133.0 | The position ortho to bromine and meta to the alkyl group results in a nearly identical chemical shift to its counterpart in 2-bromotoluene. |
| C4' (CH) | ~129.0 | - | 128.0 | The para position relative to bromine leads to a comparable chemical shift. |
| C5' (CH) | ~128.0 | - | 127.4 | The meta position relative to both substituents results in a very similar chemical shift. |
| C6' (CH) | ~131.0 | - | 130.4 | The position ortho to the alkyl group and meta to the bromine results in a nearly identical chemical shift. |
This comparative analysis demonstrates a strong correlation between the predicted values for this compound and the experimental data of its constituent fragments. The observed differences are logically explained by predictable electronic and steric effects, lending high confidence to the predicted spectrum.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a robust methodology for obtaining a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound. The trustworthiness of this protocol lies in its systematic approach to sample preparation and parameter optimization, ensuring data reproducibility.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%).[7][8]
-
Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for carboxylic acids and its solvent peak does not overlap with the expected signals.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution must be clear and free of suspended solids to ensure good magnetic field homogeneity.[7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, symmetrical peaks. A well-shimmed sample will show a sharp and symmetrical solvent lock signal.[9]
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz Bruker instrument):
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30). This program provides broadband proton decoupling to simplify the spectrum to single lines for each carbon and benefits from the Nuclear Overhauser Effect (NOE) to enhance signal intensity.[10]
-
Spectral Width (SW): Set to approximately 220-240 ppm, centered around 110 ppm, to ensure all expected signals (from ~30 to ~180 ppm) are captured.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Start with a delay of 2 seconds. While longer delays are required for perfect quantitation, a 2-second delay is a good compromise between signal intensity and experiment time for qualitative analysis and structural confirmation.[9][11]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Once the acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are positive and have a symmetrical, Lorentzian shape.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to its known chemical shift of 39.52 ppm.
-
Integrate the signals and pick the peaks, labeling them with their respective chemical shifts in ppm.
-
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum of this compound, facilitating its unambiguous structural verification and paving the way for its application in further research and development.
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-(2-Bromophenyl)succinic Acid
In the landscape of pharmaceutical development and metabolic research, the precise characterization of novel chemical entities is paramount. 2-(2-Bromophenyl)succinic acid, a succinic acid derivative, serves as a crucial intermediate in the synthesis of various organic molecules and potential pharmaceutical agents.[1][2] Its structural elucidation and quantification demand robust analytical techniques, with mass spectrometry emerging as a primary tool. This guide provides an in-depth, objective comparison of mass spectrometric approaches for the analysis of this compound, juxtaposed with alternative analytical methodologies, and is supported by established experimental principles.
The Analyte at a Glance: this compound
Before delving into analytical strategies, understanding the physicochemical properties of this compound is essential. With a molecular formula of C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol , its structure comprises a brominated phenyl group attached to a succinic acid backbone.[3] This combination of a halogenated aromatic ring and a dicarboxylic acid moiety dictates its behavior in a mass spectrometer and informs the selection of an appropriate analytical approach.
The Power of Fragmentation: Elucidating Structure with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[4][5][6] For structural elucidation, the fragmentation pattern of the molecular ion is of utmost importance. While a specific experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation based on the known behavior of similar chemical structures.
Upon ionization, the molecular ion ([M]⁺) of this compound would be observed. The subsequent fragmentation is likely to follow pathways characteristic of carboxylic acids and brominated aromatic compounds. Key fragmentation events would include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the C-C bonds within the succinic acid chain.[7] The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in doublet peaks for bromine-containing fragments, aiding in their identification.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)succinic Acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(2-Bromophenyl)succinic acid, a molecule of interest in pharmaceutical and materials science research.[1] We will explore the expected spectral features, compare FT-IR spectroscopy with alternative analytical techniques, and provide detailed experimental protocols for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the characterization of this and similar chemical entities.
Introduction to this compound
This compound is a dicarboxylic acid featuring a brominated phenyl ring attached to a succinic acid backbone. This substitution pattern imparts specific chemical properties that are of interest in organic synthesis, serving as a building block for more complex molecules, including pharmaceutical intermediates and specialty polymers.[1][2][3] Accurate characterization of this compound is paramount to ensure its purity and structural integrity, which directly impacts the outcomes of subsequent synthetic steps and the properties of the final products.
Interpreting the FT-IR Spectrum of this compound
While a publicly available, peer-reviewed FT-IR spectrum of this compound is not readily found, we can confidently predict its key absorption bands based on the well-established characteristic frequencies of its constituent functional groups: a carboxylic acid and an ortho-disubstituted benzene ring.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers. This often appears as a "messy" region, sometimes overlapping with C-H stretching bands. |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium | Arising from the C-H bonds of the succinic acid backbone. |
| Carboxylic Acid | C=O stretch | 1725 - 1680 | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable bands in the spectrum. Its exact position can be influenced by hydrogen bonding. |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak (multiple bands) | The benzene ring exhibits several in-plane C=C stretching vibrations. |
| Aliphatic C-H | C-H bend | 1470 - 1350 | Medium | Bending vibrations of the CH₂ and CH groups in the succinic acid moiety. |
| Carboxylic Acid | C-O stretch / O-H bend | 1320 - 1210 / 1440-1395 | Medium, Broad | In-plane O-H bending and C-O stretching vibrations of the carboxylic acid group. |
| Aromatic C-H | Out-of-plane C-H bend | ~750 | Strong | This band is highly characteristic of ortho-disubstitution on a benzene ring. |
| C-Br stretch | C-Br stretch | 680 - 515 | Medium to Strong | The position of this band can vary but is expected in the lower frequency region of the mid-IR spectrum. |
The FT-IR spectrum serves as a rapid and reliable fingerprint for the molecule, confirming the presence of the key functional groups. The broad O-H stretch, the sharp and intense C=O stretch, and the characteristic aromatic C-H and C=C bands, coupled with the out-of-plane bending indicative of ortho-substitution, would provide strong evidence for the correct structure.
Comparison with Alternative Analytical Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive characterization often necessitates the use of complementary techniques. Here, we compare FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), highlighting their respective strengths in the analysis of this compound.
| Technique | Information Provided | Advantages for this compound | Limitations |
| FT-IR Spectroscopy | Functional group identification | Rapid, non-destructive, and provides a unique molecular fingerprint. Excellent for confirming the presence of carboxylic acid and aromatic moieties. | Provides limited information on the carbon-hydrogen framework and connectivity. Does not readily distinguish between isomers (e.g., 2-, 3-, or 4-bromophenyl). |
| NMR Spectroscopy (¹H and ¹³C) | Detailed carbon-hydrogen framework and connectivity. | Unambiguously determines the substitution pattern on the benzene ring through the analysis of coupling patterns and chemical shifts. Provides precise information on the number and environment of protons and carbons. | Longer acquisition times compared to FT-IR. Requires deuterated solvents. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the structure. | Isomeric differentiation can be challenging without tandem MS (MS/MS). Can be a destructive technique. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | Can be used to identify and quantify impurities, especially after derivatization to increase volatility.[4][5] | The high boiling point of dicarboxylic acids often necessitates derivatization, adding a step to the workflow. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purification of non-volatile compounds. | Ideal for analyzing the purity of this compound and separating it from non-volatile impurities. | Does not provide direct structural information without a coupled detector like MS. |
Synergistic Approach: For unequivocal structure elucidation and purity assessment, a combination of these techniques is recommended. FT-IR provides a quick confirmation of functional groups, NMR reveals the detailed molecular structure and isomeric identity, and MS confirms the molecular weight. HPLC or GC-MS can then be employed for quantitative purity analysis.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following detailed protocols are provided.
FT-IR Sample Preparation: Thin Solid Film Method
This method is often preferred for its simplicity and the minimal amount of sample required.
Protocol:
-
Sample Dissolution: Dissolve a small amount (approximately 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.
-
Plate Preparation: Obtain a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl). If necessary, clean the plate with a small amount of dry acetone and a soft lens tissue.
-
Film Deposition: Using a pipette, carefully deposit a drop of the sample solution onto the surface of the salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Interpretation: If the signal is too weak, add another drop of the solution and repeat the evaporation process. If the signal is too strong (bands are "flat-topping"), prepare a more dilute solution.
-
Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.
FT-IR Sample Preparation: KBr Pellet Method
This technique is a classic method for obtaining high-quality spectra of solid samples.
Protocol:
-
Sample Grinding: In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in an oven.
-
Homogenization: Gently mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Assemble the die and press under high pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.
Potential Impurities and Their Spectroscopic Signatures
The synthesis of substituted succinic acids may result in impurities that could be detected by FT-IR. Potential impurities could include unreacted starting materials or by-products from side reactions. For instance, if the synthesis involves the bromination of a precursor, residual starting material would lack the characteristic C-Br stretch and may show different aromatic substitution patterns. Common impurities in industrial succinic acid production include other organic acids like acetic, formic, or malic acid, which would present their own characteristic carbonyl and hydroxyl absorptions.[4][6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the synthesis, characterization, and purity analysis of this compound.
Conclusion
The structural characterization of this compound is effectively achieved through a multi-technique approach, with FT-IR spectroscopy serving as a rapid and informative first step for functional group analysis. By understanding the expected spectral features and employing robust experimental protocols, researchers can confidently verify the identity and quality of this important synthetic intermediate. For unambiguous structure elucidation and purity assessment, the synergistic use of FT-IR, NMR, and mass spectrometry, supplemented by chromatographic techniques, is the gold standard in the modern analytical laboratory.
References
- Rousová J, Ondrušová K, Karlová P, Kubátová A. Determination of Impurities in Bioproduced Succinic Acid. J Chromatogr Sep Tech. 2015;6(2).
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A Comparative Guide to 2-(2-Bromophenyl)succinic Acid and Its Positional Isomers for the Research Scientist
For the discerning researcher in drug development and materials science, the precise selection of molecular building blocks is paramount. The substitution pattern of a molecule, even by a single atom, can dramatically alter its physicochemical properties and biological activity. This guide offers an in-depth comparison of 2-(2-bromophenyl)succinic acid and its meta- and para-isomers: 2-(3-bromophenyl)succinic acid and 2-(4-bromophenyl)succinic acid. This document serves as a technical resource, providing available data, outlining experimental protocols for their synthesis and characterization, and discussing the implications of isomeric variation on their potential applications.
Introduction: The Significance of Isomeric Purity
2-(Bromophenyl)succinic acids are versatile intermediates, finding utility in the synthesis of novel pharmaceuticals and specialty polymers.[1][2][3] The presence of the bromophenyl group enhances reactivity and provides a handle for further functionalization, while the succinic acid moiety offers opportunities for esterification and amidation.[1] However, the position of the bromine atom on the phenyl ring—ortho, meta, or para—is a critical determinant of the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets or its performance in material formulations. This guide aims to elucidate these differences to aid in the rational selection and application of the appropriate isomer.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-(3-Bromophenyl)succinic acid | 2-(4-Bromophenyl)succinic acid | Succinic Acid (for reference) |
| CAS Number | 20608-82-6[2] | 69006-89-9[3] | 71471-40-4[4] | 110-15-6[5] |
| Molecular Formula | C₁₀H₉BrO₄[2] | C₁₀H₉BrO₄[3] | C₁₀H₉BrO₄[4] | C₄H₆O₄[5] |
| Molecular Weight | 273.08 g/mol [2] | 273.08 g/mol [3] | 273.08 g/mol [4] | 118.09 g/mol [5] |
| Appearance | Not specified | Off-white solid[3] | White solid[1] | White crystals[6] |
| Melting Point (°C) | Not available | Not available | Not available | 185[7] |
| Boiling Point (°C) | 365.1±27.0 (Predicted)[2] | Not available | 375.4 (Predicted)[4] | 235 (Decomposes)[6] |
| Density (g/cm³) | 1.691±0.06 (Predicted)[2] | Not available | 1.691 (Predicted)[4] | 1.56[6] |
| pKa₁ | Not available | Not available | Not available | 4.16[8] |
| pKa₂ | Not available | Not available | Not available | 5.61[8] |
Expert Insights: The position of the bulky and electronegative bromine atom is expected to influence the acidity (pKa) of the carboxylic acid groups through inductive and steric effects. The ortho-isomer, with the bromine atom in close proximity to the succinic acid chain, is likely to experience the most significant steric hindrance, which could affect its reactivity and crystal packing. The electronic effects of the bromine atom (inductive withdrawal) will influence the acidity of the carboxyl groups, with subtle differences expected between the meta and para positions.
Synthesis and Differentiation: Experimental Protocols
The synthesis of 2-(bromophenyl)succinic acid isomers can be approached through several synthetic strategies. A plausible route involves the reaction of a corresponding bromophenylacetic acid derivative with a suitable two-carbon synthon. Below is a generalized protocol, followed by a workflow for differentiating the resulting isomers.
General Synthesis Protocol for 2-(Bromophenyl)succinic Acid Isomers
This protocol is a representative example based on established organic chemistry principles. Optimization will be necessary for each specific isomer.
Step 1: Synthesis of Bromophenylacetic Acid The starting material for each isomer is the corresponding bromophenylacetic acid. For instance, 4-bromophenylacetic acid can be prepared from phenylacetic acid via electrophilic aromatic substitution.[9]
Step 2: Alkylation of Bromophenylacetonitrile A common strategy involves the conversion of the bromophenylacetic acid to the corresponding nitrile, followed by alkylation.
-
Reaction: Bromophenylacetonitrile is reacted with an α-halo ester (e.g., ethyl bromoacetate) in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Rationale: The base deprotonates the benzylic carbon of the bromophenylacetonitrile, creating a nucleophilic carbanion that attacks the electrophilic carbon of the α-halo ester.
Step 3: Hydrolysis The resulting dinitrile or cyanoester is then hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid.
-
Reaction: The product from Step 2 is refluxed with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH), followed by acidification.
-
Rationale: This step converts both the nitrile and ester functionalities into carboxylic acid groups.
Workflow for Synthesis:
Caption: Generalized synthetic workflow for 2-(bromophenyl)succinic acid isomers.
Analytical Differentiation of Isomers
Once synthesized, it is crucial to confirm the identity and purity of each isomer. A combination of spectroscopic and chromatographic techniques is recommended.
Workflow for Isomer Differentiation:
Caption: A comprehensive analytical workflow for the differentiation and characterization of 2-(bromophenyl)succinic acid isomers.
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
The key to distinguishing between the ortho, meta, and para isomers lies in their unique spectroscopic signatures.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be most informative.
-
This compound: Will exhibit a complex multiplet for the four aromatic protons due to their distinct chemical environments and coupling patterns.
-
2-(3-Bromophenyl)succinic acid: Will show four distinct signals in the aromatic region, likely a singlet, a triplet, and two doublets, reflecting the substitution pattern.
-
2-(4-Bromophenyl)succinic acid: Due to symmetry, will display a characteristic AA'BB' system, appearing as two doublets in the aromatic region.[10] The aliphatic protons of the succinic acid moiety will appear as a set of multiplets, with their chemical shifts potentially influenced by the proximity of the bromine atom, especially in the ortho-isomer.
-
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will directly correspond to the number of chemically non-equivalent carbon atoms.
-
This compound: Six distinct aromatic carbon signals.
-
2-(3-Bromophenyl)succinic acid: Six distinct aromatic carbon signals.
-
2-(4-Bromophenyl)succinic acid: Four distinct aromatic carbon signals due to symmetry. The chemical shifts of the aliphatic carbons and the carboxyl carbons will also provide valuable structural information.[1][11]
-
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will likely show the molecular ion peak (M⁺) and peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The fragmentation patterns will be influenced by the isomer structure. Common fragmentation pathways for carboxylic acids include the loss of H₂O, CO, and COOH.[12] The bromophenyl cation will be a prominent fragment. While the primary fragments may be similar, the relative intensities of these fragments could differ between the isomers.
FTIR Spectroscopy
The Fourier-transform infrared (FTIR) spectra of all three isomers will be dominated by a broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will contain C-Br stretching vibrations and aromatic C-H bending patterns that are characteristic of the ortho, meta, and para substitution, providing a means of differentiation.
Structure-Activity Relationship (SAR) and Applications
The isomeric position of the bromine atom can profoundly impact the biological activity and material properties of derivatives of these succinic acids.
-
Pharmaceutical Applications: The 3- and 4-bromophenyl isomers have been noted as intermediates in the development of anti-inflammatory and anticancer agents.[1][2] The specific spatial arrangement of the bromophenyl group in relation to the rest of the molecule will dictate its binding affinity and selectivity for a given biological target. For example, a para-substituted bulky group might be required to fit into a specific hydrophobic pocket of an enzyme, while a meta-substitution could orient other functional groups for optimal hydrogen bonding.
-
Materials Science: In the synthesis of specialty polymers and resins, the choice of isomer will affect the polymer's physical properties, such as its thermal stability, mechanical strength, and refractive index.[1][3] The geometry of the monomer will influence how it packs in the solid state and the resulting polymer morphology.
Logical Relationship of Isomer Structure to Application:
Caption: The logical flow from isomeric structure to application performance.
Conclusion
The choice between this compound, 2-(3-bromophenyl)succinic acid, and 2-(4-bromophenyl)succinic acid is a critical decision in the design of new molecules for pharmaceutical and material science applications. While a complete experimental dataset for a side-by-side comparison is not yet available in the literature, this guide provides a framework for understanding the key differences between these isomers. The distinct spectroscopic fingerprints, predictable differences in physicochemical properties, and the profound impact of the bromine atom's position on molecular interactions underscore the importance of careful isomer selection and characterization. The provided experimental workflows offer a starting point for researchers to synthesize and confidently identify the specific isomer required for their research endeavors.
References
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).
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- Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
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- University of Alabama at Birmingham. (n.d.). 3rd Metabolomics Workshop.
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- ChemSynthesis. (2025, May 20). 2-(4-methylphenyl)succinic acid.
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- SpectraBase. (n.d.). Succinic acid, 2-methylphenyl 3-fluorophenyl ester.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553.
- ResearchGate. (n.d.). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H....
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A Senior Application Scientist's Guide to the Biological Activity of Succinic Acid Derivatives
Welcome to a comprehensive exploration of the burgeoning field of succinic acid derivatives and their diverse biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the performance of these versatile molecules. We will delve into their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols to empower your own research endeavors. Our focus is not just on what these compounds do, but on the underlying structure-activity relationships that govern their efficacy, providing a rational basis for future drug design and development.
Introduction: Succinic Acid - More Than a Metabolic Intermediate
Succinic acid, a key component of the citric acid cycle, is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism.[1] Its derivatives, however, have emerged from the shadow of cellular respiration to become a focal point of pharmacological research. The chemical tractability of the succinic acid scaffold allows for the synthesis of a wide array of derivatives, including esters, amides, and more complex heterocyclic structures. This structural diversity is the wellspring of their varied biological activities, offering a rich landscape for the discovery of novel therapeutic agents.
Antimicrobial Activity: A Tale of Structure and Selectivity
Succinic acid and its derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The primary mechanism of action is believed to involve the disruption of the microbial cell membrane.
Comparative Efficacy of Succinic Acid Monoesters
Studies on a series of di- and tri-substituted benzyl monoesters of succinic acid have revealed that their antimicrobial potency is highly dependent on the nature and position of substituents on the benzyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against common microbial strains.
| Compound | Substituent(s) | E. coli MIC (µg/mL) | P. mirabilis MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 1 | 2,4-dichloro | 250 | 250 | 500 | 500 | [2] |
| 2 | 2,6-dichloro | 250 | 500 | 500 | 1000 | [2] |
| 3 | 3,4-dichloro | 125 | 250 | 250 | 500 | [2] |
| 4 | 4-chloro | 125 | 250 | 250 | 250 | [2] |
| 5 | 2-chloro-6-methyl | 500 | 500 | 1000 | 1000 | [2] |
| 6 | 2,4,6-trichloro | 125 | 125 | 250 | 250 | [2] |
| Chloramphenicol (Std.) | - | 12.5 | 12.5 | - | - | [2] |
| Ketoconazole (Std.) | - | - | - | 12.5 | 12.5 | [2] |
Structure-Activity Relationship Insights:
The data reveals a clear structure-activity relationship. The presence of electron-withdrawing groups, such as chlorine, on the benzyl ring generally enhances antimicrobial activity. For instance, the 3,4-dichloro (Compound 3) and 4-chloro (Compound 4) derivatives exhibit lower MIC values, indicating greater potency, compared to their 2,4-dichloro (Compound 1) and 2,6-dichloro (Compound 2) counterparts against several microbial strains.[2] The 2,4,6-trichloro derivative (Compound 6) also shows strong activity, suggesting that increased halogenation can be beneficial.[2] Conversely, the introduction of an electron-donating methyl group in conjunction with a chlorine atom (Compound 5) appears to reduce activity.[2] This highlights the importance of electronic effects in the interaction of these molecules with microbial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of succinic acid derivatives using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Succinic acid derivative stock solution
-
Positive control antibiotic (e.g., Chloramphenicol)
-
Negative control (broth only)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the succinic acid derivative stock solution to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).
-
Inoculate: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well from column 1 to 11.
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Immune Response
Succinic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production. A key mechanism involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn can influence the expression of inflammatory genes.
Comparative Efficacy in Cytokine Inhibition
Several succinic acid derivatives isolated from the fruiting body of Antrodia camphorata have been evaluated for their ability to suppress the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The 50% inhibitory concentration (IC50) values are presented below.
| Compound | Structure | IL-6 Inhibition IC50 (µg/mL) | Reference |
| Compound 1 | 4-hydroxy-3-isobutyl-5-methyl-5-(prop-1-en-2-yl)dihydrofuran-2(3H)-one | 10 | [3] |
| Compound 3 | 2-(3-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)acetic acid | 17 | [3] |
| Compound 4 | 2-(4-hydroxy-3-methyl-5-oxotetrahydrofuran-2-yl)acetic acid | 18 | [3] |
| Compound 6 | 2-(3,4-dihydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)acetic acid | 25 | [3] |
Structure-Activity Relationship Insights:
The data suggests that the specific stereochemistry and substitution pattern on the dihydrofuranone and tetrahydrofuran rings play a crucial role in the anti-inflammatory activity. Compound 1, with its isobutyl and prop-1-en-2-yl substituents, exhibits the most potent IL-6 inhibition.[3] The variations in the hydroxyl and methyl group positions in compounds 3, 4, and 6 lead to a decrease in potency, indicating that the spatial arrangement of these functional groups is critical for their interaction with the biological target.[3]
Succinate-Mediated Inflammatory Signaling Pathway
The anti-inflammatory effects of succinate and its derivatives are, in part, mediated by their influence on the HIF-1α signaling pathway. In inflammatory macrophages, accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus and modulate the transcription of various genes, including those encoding for pro-inflammatory cytokines like IL-1β.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways leading to programmed cell death.
Conclusion and Future Directions
The diverse biological activities of succinic acid derivatives underscore their significant potential as a versatile platform for the development of novel therapeutics. The clear structure-activity relationships observed in antimicrobial, anti-inflammatory, and anticancer studies provide a rational basis for the design of more potent and selective agents. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their in vivo efficacy and safety profiles. The continued exploration of the chemical space around the succinic acid scaffold promises to yield a new generation of drugs to address a wide range of diseases.
References
- New alpha-substituted succinate-based hydroxamic acids as TNFalpha convertase inhibitors. (n.d.). PubMed.
- Iqbal, M., et al. (2017). Antimicrobial Activities of Monoesters of Succinic Acid. ResearchGate.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Iqbal, M., et al. (2014). Evaluation of antifungal and antibacterial activities of monoesters of succinic anhydride. ResearchGate.
- Anti-inflammatory Activities of New Succinic and Maleic Derivatives from the Fruiting Body of Antrodia camphorata. (n.d.). ResearchGate.
- Annexin V/PI staining for apoptotic cell quantification using flow cytometry... (n.d.). ResearchGate.
- The effects of succinic acid and anti-inflammatory drugs on PGE2... (n.d.). ResearchGate.
- Schematic illustration of broth microdilution method used for the... (n.d.). ResearchGate.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- CytoScan™ WST-1 Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
- Cell Proliferation Reagent WST-1. (n.d.). ResearchGate.
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Alpha-tocopheryl succinate, in contrast to alpha-tocopherol and alpha-tocopheryl acetate, inhibits prostaglandin E2 production in human lung epithelial cells. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- The apoptotic efficacy of succinic acid on renal cancer cell lines. (2021). PubMed.
- Vitamin E succinate potentiates the inhibitory effect of prostaglandins on oral squamous carcinoma cell proliferation. (n.d.). PubMed.
- Identification of potential TNF-α inhibitors: from in silico to in vitro studies. (2020). PubMed Central.
- Antimicrobial structure-efficacy relationship of sugar fatty acid esters. (n.d.). JOCPR.
- IC50 values of TNF-a Inhibition. (n.d.). ResearchGate.
- (PDF) The apoptotic efficacy of succinic acid on renal cancer cell lines. (n.d.). ResearchGate.
- Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey). (n.d.). NIH.
- The Role of Succinic Acid Metabolism in Ovarian Cancer. (2021). Frontiers.
- Small-molecule inhibition of TNF-alpha. (n.d.). PubMed.
- Antimicrobial structure-efficacy relationship of sugar fatty acid esters. (n.d.). ResearchGate.
- Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages. (2020). PMC.
- A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. (n.d.). PubMed.
- Use of succinic & oxalic acid in reducing the dosage of colistin against New Delhi metallo-β-lactamase-1 bacteria. (n.d.). NIH.
- Minimum inhibitory concentration (MIC) values of AgNO3, succinic acid and [Ag2(succ)]. (n.d.). ResearchGate.
- Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. (n.d.). NIH.
- Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? (2023). PubMed Central.
- Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (n.d.). PMC.
- Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. (2024). PMC.
- Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment. (n.d.). PubMed Central.
- Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI.
- Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. (n.d.). ResearchGate.
- Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances. (n.d.). Dove Medical Press.
- Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1. (n.d.). PLOS One.
- MIC values of Fatty Acid Derivatives and Controls. (n.d.). ResearchGate.
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The Definitive Guide to Structural Elucidation: A Comparative Analysis of X-ray Crystallography for 2-(2-Bromophenyl)succinic Acid
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of 2-(2-Bromophenyl)succinic acid, a versatile intermediate in the synthesis of pharmaceuticals and specialty polymers. While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide will leverage crystallographic data from closely related compounds and succinic acid itself to illustrate the principles and comparative strengths of various analytical techniques.
This guide is intended for researchers, scientists, and drug development professionals, offering a nuanced exploration of not only the "how" but, more critically, the "why" behind experimental choices in structural analysis. We will dissect the capabilities of X-ray crystallography and juxtapose them with powerful alternatives, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
I. The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a small molecule.[1] Its power lies in its ability to provide a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and expertise. The causality behind each step is critical for success.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The sine qua non of this technique is a well-ordered, single crystal. For a molecule like this compound, which possesses polar carboxylic acid groups and a nonpolar bromophenyl ring, a systematic screen of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is essential. The choice of solvent will profoundly influence the crystal packing and potentially the observed conformation.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is mathematically transformed into an electron density map. From this map, an initial model of the molecule is built and then refined to best fit the experimental data.
Workflow for Single-Crystal X-ray Diffraction
Caption: The experimental workflow for determining a molecular structure using single-crystal X-ray diffraction.
Hypothetical Crystallographic Data for this compound
While a specific structure is unavailable, we can extrapolate expected crystallographic parameters based on similar known structures from the CSD.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-15, 5-10, 15-20 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90-110, 90 | The angles of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower is better. |
II. The Alternatives: A Comparative Analysis
While powerful, X-ray crystallography is not without its limitations, the most significant being the requirement for high-quality single crystals. When crystallization is elusive, or when information about the molecule in solution is desired, other techniques become indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR can reveal key structural features.
Key NMR Insights:
-
¹H NMR: Would show distinct signals for the aromatic protons, the methine proton, and the methylene protons of the succinic acid backbone. The coupling patterns between these protons would help to establish connectivity. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the carboxylic acid groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecular fragments.
-
NOESY: Can provide information about through-space interactions, which can help to determine the preferred conformation of the molecule in solution.
-
Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of 1D and 2D NMR experiments are performed.
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and elucidate the molecular structure.
Workflow for NMR Spectroscopy
Caption: The workflow for determining a molecular structure using NMR spectroscopy.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula. Fragmentation patterns can also provide valuable structural information.
Key MS Insights for this compound:
-
Molecular Ion Peak: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would show a prominent ion corresponding to the mass of the intact molecule (plus or minus a proton).
-
Isotope Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would be readily apparent in the mass spectrum, providing a clear signature for the presence of a bromine atom.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule. Expected fragmentation pathways for this compound would include the loss of water, carbon dioxide, and cleavage of the succinic acid backbone.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or mixed with a matrix for MALDI.
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
C. Computational Chemistry
Computational modeling provides a powerful in-silico approach to explore the conformational landscape of a molecule and to predict its properties. For this compound, computational methods can be used to:
-
Predict Low-Energy Conformations: Quantum mechanical calculations can be used to determine the relative energies of different conformations of the molecule, providing insight into which shapes are most likely to be populated.[1]
-
Simulate Spectroscopic Data: Computational methods can be used to predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data to validate the proposed structure.
-
Understand Intermolecular Interactions: Molecular dynamics simulations can be used to study how molecules of this compound might pack in a crystal lattice, providing clues for crystallization experiments.
-
Structure Building: A 2D or 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic search for low-energy conformations is performed.
-
Quantum Mechanical Calculations: The geometry and energy of the most stable conformers are optimized using methods like Density Functional Theory (DFT).
-
Property Prediction: Spectroscopic and other properties are calculated for the optimized structures.
Comparative Analysis Workflow
Caption: A logical diagram showing the complementary nature of different analytical techniques for structural elucidation.
III. Synthesizing the Data: A Holistic Approach
The most robust structural elucidation strategy employs a combination of these techniques. For this compound, an ideal workflow would involve:
-
Initial Characterization: NMR and MS would be used to confirm the identity and purity of the synthesized material.
-
Crystallization Screening: A comprehensive screen for single crystals would be undertaken.
-
Structure Determination: If suitable crystals are obtained, X-ray crystallography would provide the definitive solid-state structure.
-
Computational Analysis: Computational modeling would be used to understand the conformational preferences of the molecule and to rationalize the observed crystal packing.
-
Solution-State Analysis: 2D NMR experiments would be used to determine the structure and conformation in solution, which may differ from the solid-state structure.
IV. Conclusion
The structural determination of a molecule like this compound is a multifaceted challenge that is best addressed through the synergistic application of multiple analytical techniques. While X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its reliance on single crystals necessitates the use of complementary methods such as NMR, mass spectrometry, and computational chemistry. By integrating the data from each of these techniques, researchers can build a comprehensive and validated structural model, which is essential for advancing drug discovery and materials science.
V. References
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]
-
Gross, J. H. (2017). Mass spectrometry: a textbook. Springer. [Link]
-
Jensen, F. (2017). Introduction to computational chemistry. John Wiley & Sons. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(2-Bromophenyl)succinic Acid
Introduction
2-(2-Bromophenyl)succinic acid is a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for novel pharmaceutical agents and functionalized polymers necessitates efficient and scalable synthetic strategies.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations. The primary focus will be on the Stobbe condensation as the most direct and efficient route, with a brief comparison to the Reformatsky reaction as a viable alternative.
Route 1: The Stobbe Condensation - A Direct and Efficient Approach
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses an aldehyde or ketone with a succinic ester in the presence of a strong base to yield an alkylidene succinic acid or its corresponding half-ester.[2][3][4] This method stands out for its directness in assembling the core structure of the target molecule from readily available starting materials: 2-bromobenzaldehyde and diethyl succinate.
Reaction Scheme & Mechanism
The synthesis of this compound via the Stobbe condensation proceeds in three key steps:
-
Stobbe Condensation: 2-bromobenzaldehyde reacts with diethyl succinate in the presence of a base, such as sodium ethoxide, to form the intermediate ethyl 2-(2-bromobenzylidene)succinate.
-
Hydrolysis: The resulting half-ester is hydrolyzed to the corresponding 2-(2-bromobenzylidene)succinic acid.
-
Reduction: The carbon-carbon double bond of the intermediate is reduced, typically through catalytic hydrogenation, to yield the final product, this compound.
The mechanism of the Stobbe condensation is initiated by the deprotonation of the α-carbon of diethyl succinate by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-bromobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. Subsequent base-mediated elimination opens the lactone ring to give the more stable carboxylate salt of the half-ester.[2][3]
Experimental Protocol: Stobbe Condensation Route
Step 1: Synthesis of Ethyl 2-(2-bromobenzylidene)succinate (Stobbe Condensation)
-
Materials: 2-bromobenzaldehyde, diethyl succinate, sodium ethoxide, absolute ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, a mixture of 2-bromobenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) is added dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with cold, dilute hydrochloric acid, leading to the precipitation of the crude half-ester.
-
The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Hydrolysis to 2-(2-bromobenzylidene)succinic acid
-
Materials: Ethyl 2-(2-bromobenzylidene)succinate, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
The crude half-ester from Step 1 is suspended in a 10% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 4-6 hours until a clear solution is obtained, indicating complete hydrolysis.
-
The solution is cooled to room temperature and acidified with concentrated hydrochloric acid.
-
The precipitated 2-(2-bromobenzylidene)succinic acid is collected by filtration, washed with cold water, and dried.
-
Step 3: Reduction to this compound
-
Materials: 2-(2-bromobenzylidene)succinic acid, palladium on carbon (10% Pd/C), ethanol or acetic acid, hydrogen gas.
-
Procedure:
-
2-(2-bromobenzylidene)succinic acid is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 2-4 atm.
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization.
-
Data and Performance
| Parameter | Stobbe Condensation Route |
| Starting Materials | 2-bromobenzaldehyde, Diethyl succinate |
| Key Intermediates | 2-(2-bromobenzylidene)succinic acid |
| Overall Yield | 60-75% (estimated) |
| Purity | High, after recrystallization |
| Scalability | Readily scalable |
| Advantages | Direct route, readily available starting materials, good yields. |
| Disadvantages | Requires handling of sodium metal, catalytic hydrogenation step. |
Route 2: The Reformatsky Reaction - A Multi-step Alternative
The Reformatsky reaction provides an alternative pathway for the formation of a carbon-carbon bond between a carbonyl compound and an α-halo ester, mediated by zinc metal.[1] While a viable method, its application to the synthesis of this compound is more convoluted than the Stobbe condensation.
Reaction Scheme & Mechanism
A plausible synthetic sequence starting from 2-bromobenzaldehyde would involve:
-
Reformatsky Reaction: Reaction of 2-bromobenzaldehyde with ethyl bromoacetate in the presence of activated zinc to form ethyl 3-(2-bromophenyl)-3-hydroxypropanoate.
-
Dehydration: Elimination of the hydroxyl group to introduce a double bond, yielding ethyl 2-(2-bromophenyl)acrylate.
-
Michael Addition: Conjugate addition of a cyanide or a similar carboxylate-equivalent nucleophile to the acrylate.
-
Hydrolysis: Conversion of the resulting nitrile or ester to the dicarboxylic acid.
The mechanism of the initial Reformatsky reaction involves the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of the aldehyde.
Experimental Protocol: Reformatsky Reaction Route (Conceptual)
A detailed, optimized protocol for this multi-step sequence is less commonly reported for this specific target. However, a general procedure for the initial Reformatsky step is as follows:
Step 1: Synthesis of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate
-
Materials: 2-bromobenzaldehyde, ethyl bromoacetate, activated zinc dust, anhydrous tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
A flask containing activated zinc dust is heated under vacuum and then cooled under an inert atmosphere.
-
Anhydrous THF is added, followed by a small amount of a solution of 2-bromobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF.
-
The reaction is initiated, often with gentle heating. Once initiated, the remainder of the aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
The reaction is cooled and quenched by the addition of saturated aqueous ammonium chloride or dilute hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude β-hydroxy ester is then purified.
-
Subsequent steps of dehydration, Michael addition, and hydrolysis would require specific and optimized conditions that add to the complexity and potential for yield loss in the overall synthesis.
Comparative Analysis
| Feature | Stobbe Condensation | Reformatsky Reaction Route |
| Number of Steps | 3 (Condensation, Hydrolysis, Reduction) | 4+ (Reaction, Dehydration, Michael Addition, Hydrolysis) |
| Overall Efficiency | Generally higher due to fewer steps. | Likely lower due to the multi-step nature. |
| Intermediate Handling | Involves a stable, crystalline intermediate. | Involves multiple intermediates requiring purification. |
| Reagent Handling | Requires handling of sodium metal. | Requires handling of activated zinc dust. |
| Directness | More direct and convergent. | More linear and less atom-economical. |
Visualization of Synthetic Pathways
Caption: Workflow for the synthesis of this compound via the Stobbe condensation route.
Conclusion and Recommendation
Based on the analysis of the potential synthetic routes, the Stobbe condensation is the recommended method for the preparation of this compound. This route is more direct, likely higher yielding, and involves fewer synthetic transformations and purification steps compared to the multi-step sequence required with the Reformatsky reaction. The starting materials for the Stobbe condensation are commercially available and the reaction conditions are well-established for aromatic aldehydes. While the Reformatsky reaction is a classic and useful transformation, its application to this specific target is less efficient. For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the Stobbe condensation pathway offers a clear advantage.
References
- Stobbe Condens
- Johnson, W. S.; Daub, G. H. The Stobbe Condensation. Organic Reactions. 2011, 1–73. [Link]
- Reform
- Stobbe Condens
- Stobbe Condens
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Safety Operating Guide
Prudent Disposal of 2-(2-Bromophenyl)succinic Acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Bromophenyl)succinic acid (CAS No. 20608-82-6), a halogenated organic compound.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to ground our practice in the foundational principles of laboratory waste management. The Resource Conservation and Recovery Act (RCRA) in the United States establishes the "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory is accountable from the moment the waste is created until its final, safe disposal[2].
Key tenets of a robust chemical waste management program include:
-
Waste Minimization : The most effective way to manage waste is to reduce its generation at the source. This can be achieved by ordering only the necessary quantities of chemicals and designing experiments to use smaller amounts[3].
-
Accurate Identification and Labeling : All waste containers must be clearly and accurately labeled with their contents to ensure proper handling and disposal[4].
-
Segregation of Incompatible Wastes : To prevent dangerous reactions, different classes of chemical waste must be stored separately[5].
Disposal Protocol for this compound
The following protocol is designed to provide a clear, actionable workflow for the disposal of this compound, its contaminated labware, and any associated spill cleanup materials.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, this compound must be handled as a substance of unknown toxicity. The presence of the bromophenyl group places it in the category of halogenated organic compounds, which are often subject to specific disposal regulations.
Required PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Provides a barrier against skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of dust. |
Step 2: Waste Segregation
Proper segregation is critical to prevent chemical reactions and ensure compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.
-
Solid Waste : Collect pure this compound, contaminated personal protective equipment (e.g., gloves), and any contaminated consumables (e.g., weigh boats, paper towels) in a designated solid waste container.
-
Liquid Waste : If this compound is dissolved in a solvent, the resulting solution should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.
Step 3: Waste Containment and Labeling
All waste must be collected in appropriate, well-maintained containers.
-
Container Selection : Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a labeled, sealed bag or drum for solids). The container must have a secure, tight-fitting lid[5].
-
Labeling : As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The date accumulation started
-
The specific hazards (in the absence of data, state "Potentially Toxic, Handle with Caution")
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
The decision-making process for the disposal of this compound is illustrated in the following workflow diagram.
Caption: Disposal workflow for this compound.
Step 5: Arranging for Disposal
Once the waste container is full, or if you are discontinuing work with this compound, arrange for its disposal through your institution's EH&S department.
-
Submit a chemical waste collection request as per your institution's procedures.
-
Ensure the waste manifest is accurately completed.
-
Do not, under any circumstances, dispose of this compound or its containers in the regular trash or pour it down the drain. Brominated organic compounds can be harmful to aquatic life and may persist in the environment[6].
Spill and Decontamination Procedures
In the event of a spill, the primary objective is to prevent exposure and the spread of contamination.
-
Evacuate and Notify : Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor or safety officer.
-
Don Appropriate PPE : Before addressing the spill, don the PPE outlined in the table above.
-
Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an appropriate absorbent.
-
Clean the Spill : Carefully collect the spilled material and absorbent pads using a scoop or other tools. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to this comprehensive disposal protocol, researchers can ensure the safe and compliant management of this compound waste, upholding their commitment to laboratory safety and environmental stewardship.
References
- Valsynthese SA. (2025, March 5). Material Safety Data Sheet SUCCINIC ACID.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Succinic acid.
- Echemi. (2019, July 15). 2-(2-BROMO-PHENYL)-SUCCINIC ACID Safety Data Sheets.
- Fisher Scientific. (2017, May 24). Safety Data Sheet - Succinic-Acid.pdf.
- Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Succinic acid.
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Personal protective equipment for handling 2-(2-Bromophenyl)succinic acid
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compounds we handle, often novel and with incomplete toxicological profiles, demand our utmost respect and caution. This guide provides essential safety and logistical information for handling 2-(2-Bromophenyl)succinic acid (CAS: 20608-82-6), a compound utilized in the synthesis of pharmaceuticals and other complex molecules.[1] The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Understanding the Hazard: A Principle of Precaution
This data gap necessitates a precautionary approach. We must infer potential hazards from the chemical's structure and data from similar compounds. The molecule contains a carboxylic acid functional group and a brominated aromatic ring.
-
Acidic Nature : Like its parent compound, succinic acid, it is acidic and can cause irritation or damage upon contact with eyes, skin, or the respiratory tract.[3][4][5] Safety data for the positional isomer, 2-(3-Bromophenyl)succinic acid, classifies it as a skin, eye, and respiratory irritant.[6]
-
Halogenated Aromatic Moiety : Brominated aromatic compounds can have various toxicological profiles, and it is prudent to handle them as potentially hazardous.
Therefore, until proven otherwise, This compound should be handled as a substance that is irritating to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): Your Essential Barrier
Engineering controls, such as fume hoods, are the primary line of defense.[7] However, appropriate PPE is mandatory as the final barrier between you and the chemical. The selection of PPE must be deliberate, based on the specific task being performed.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated, chemical splash goggles. A full-face shield should be worn over goggles when handling large quantities or if there is a significant splash risk.[2][7][8] | Protects against splashes of the solid or its solutions, which are presumed to be eye irritants.[6] A face shield offers a broader area of protection for the face.[8] |
| Hand Protection | For Solids/Incidental Contact: Standard disposable nitrile gloves (minimum 5-mil thickness).For Prolonged Contact/Immersion: Heavy-duty butyl or neoprene gloves.[7] | Nitrile gloves provide adequate splash protection against weak acids and many organic compounds for short durations.[9][10] However, halogenated hydrocarbons can degrade nitrile material.[7][9] For extended handling, more resistant materials like butyl rubber are recommended. Always inspect gloves before use and change them immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Ensure clothing covers the legs (long pants) and wear closed-toe shoes.[8][11] | Provides a removable barrier to protect skin and personal clothing from spills and splashes.[11] Closed-toe shoes protect feet from spills and dropped objects.[8] |
| Respiratory Protection | Required if handling outside a fume hood or if dust is generated. A NIOSH-approved air-purifying respirator (half-mask or full-face) with combination Organic Vapor/Acid Gas (OV/AG) cartridges.[12] | Protects against inhalation of the powdered compound or potential vapors from solutions, which are presumed to be respiratory irritants.[6] Combination cartridges are necessary to filter both organic components and acidic gases. |
Operational Plans: From Weighing to Waste
A systematic workflow minimizes the risk of exposure and contamination. The following protocols provide step-by-step guidance for common laboratory operations involving this compound.
Weighing and Solution Preparation Workflow
Handling the powdered form of the chemical presents the highest risk of aerosolization and inhalation. All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
Caption: Workflow for weighing and preparing solutions of this compound.
Step-by-Step Protocol:
-
Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Don all required PPE as listed in the table above.
-
Work Area Setup : Designate a specific area within the chemical fume hood for the procedure. Ensure a hazardous waste container is accessible.
-
Weighing : Never weigh the chemical directly on the balance pan.[9][13] Use a weigh boat or appropriate glassware. Use a dedicated, clean spatula to transfer the solid. Avoid creating dust. If dust is observed, pause and allow the ventilation to clear it.
-
Transfer : Carefully transfer the weighed solid to the destination vessel. Tap the weigh boat to ensure a complete transfer.
-
Dissolution : Add the chosen solvent to the vessel and begin the dissolution process.
-
Cleanup : Immediately dispose of the contaminated weigh boat and any cleaning materials (e.g., wipes) into a designated, sealed hazardous waste container.[13] Clean the spatula thoroughly.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.
Spill Response Protocol
The response to a spill depends on its size and nature (solid vs. liquid).
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Simple Spill):
-
Alert & Secure : Immediately alert others in the lab.[6] Restrict access to the spill area.
-
Assess : Determine if you have the training and materials to handle the spill safely. If the spill is large, involves other reactive chemicals, or you feel unsafe, evacuate and call emergency services.[14]
-
PPE : Don appropriate PPE, including respiratory protection and heavy-duty gloves.
-
Contain & Clean :
-
For Solids : Gently cover the powder with an absorbent pad to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.[6] Avoid creating dust.
-
For Solutions : Create a dike around the spill with an inert absorbent material (e.g., vermiculite or sand). Slowly neutralize the acidic solution by adding sodium bicarbonate or another suitable acid neutralizer, starting from the outside edge and working inwards.[15] Once neutralized (check with pH paper), absorb the liquid and collect all materials into a hazardous waste container.
-
-
Decontaminate : Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor or safety officer.
Disposal Plan
Chemical waste disposal is strictly regulated to protect the environment. As a brominated organic compound, this compound waste is considered hazardous.
-
Waste Segregation : All waste contaminated with this chemical—including excess solid, solutions, contaminated gloves, weigh boats, and cleaning materials—must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[2] Halogenated organic waste typically requires destruction via controlled high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts like hydrobromic acid or dioxins.[16][17]
-
Regulatory Compliance : All waste must be managed according to institutional guidelines and local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[18][19][20] Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
By adhering to these protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. When data is incomplete, caution and diligence are your most valuable scientific instruments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
